molecular formula C12H12O4 B1312844 Methyl 2-(7-methoxybenzofuran-3-yl)acetate CAS No. 39581-49-2

Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Cat. No.: B1312844
CAS No.: 39581-49-2
M. Wt: 220.22 g/mol
InChI Key: KFYZUXHQZPYTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2) is a chemical intermediate of significant interest in medicinal and organic chemistry. With the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol, this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules . Recent research has highlighted the high value of the 7-methoxybenzofuran scaffold. Specifically, derivatives synthesized from this core structure have been identified as a promising class of potent tyrosinase inhibitors . Tyrosinase is a key enzyme in the melanin production pathway, and its inhibitors are crucial targets for treating hyperpigmentation disorders. In vitro and in silico studies have demonstrated that these 7-methoxybenzofuran-based hybrids exhibit excellent inhibition potential, significantly outperforming standard references like kojic acid . As such, this compound is a critical precursor for researchers developing new therapeutic and cosmetic agents aimed at regulating melanin production. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYZUXHQZPYTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC=C2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465803
Record name Methyl 2-(7-methoxybenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39581-49-2
Record name Methyl 2-(7-methoxybenzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 39581-49-2

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this benzofuran derivative, grounded in established scientific literature.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in a wide array of natural products and synthetically developed molecules, exhibiting a broad spectrum of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The versatility of the benzofuran nucleus allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic profiles, making it a focal point for the design of novel therapeutic agents. This compound, the subject of this guide, is a specific derivative that holds promise as a key intermediate or a bioactive molecule in its own right.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 39581-49-2ChemicalBook
Molecular Formula C₁₂H₁₂O₄ChemicalBook
Molecular Weight 220.22 g/mol ChemicalBook
Appearance Solid (Predicted)N/A
Boiling Point 337.9±22.0 °C (Predicted)ChemicalBook
Density 1.229±0.06 g/cm³ (Predicted)ChemicalBook

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through a multi-step sequence, beginning with commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Synthesis_Pathway A 2-Hydroxy-3-methoxybenzaldehyde C Diethyl 2-((2-formyl-6-methoxyphenoxy)methyl)malonate A->C K2CO3, Acetone (Williamson Ether Synthesis) B Diethyl bromomalonate B->C D Diethyl 7-methoxybenzofuran-2,3-dicarboxylate C->D NaOEt, EtOH (Intramolecular Perkin-like Condensation) E 7-Methoxybenzofuran-3-carboxylic acid D->E 1. NaOH, H2O/EtOH 2. H3O+ (Hydrolysis and Decarboxylation) F This compound E->F 1. SOCl2 2. CH2N2 (Arndt-Eistert) 3. MeOH, Ag2O

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Methodology and Rationale

Step 1: Williamson Ether Synthesis

  • Protocol: To a solution of 2-hydroxy-3-methoxybenzaldehyde in acetone, anhydrous potassium carbonate is added, followed by the dropwise addition of diethyl bromomalonate. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the intermediate ether.

  • Rationale: This step forms the crucial C-O bond between the phenolic oxygen and the malonate. Potassium carbonate acts as a base to deprotonate the phenol, generating a phenoxide nucleophile that attacks the electrophilic carbon of diethyl bromomalonate.

Step 2: Intramolecular Perkin-like Condensation

  • Protocol: The crude ether from the previous step is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added. The reaction mixture is stirred at room temperature or gently heated to induce cyclization. The reaction is then quenched with a weak acid, and the product, diethyl 7-methoxybenzofuran-2,3-dicarboxylate, is isolated.

  • Rationale: This is the key ring-forming step. The ethoxide base deprotonates the acidic α-carbon of the malonate, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl carbon, followed by dehydration to form the furan ring.

Step 3: Hydrolysis and Decarboxylation

  • Protocol: The diester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After completion of the hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the diacid. The diacid is then heated at or above its melting point to effect decarboxylation, yielding 7-methoxybenzofuran-3-carboxylic acid.

  • Rationale: The ester groups are hydrolyzed to carboxylic acids. Upon heating, the β-keto acid intermediate readily loses a molecule of carbon dioxide to afford the 3-substituted benzofuran.

Step 4: Arndt-Eistert Homologation

  • Protocol: The carboxylic acid is first converted to its acid chloride by treatment with thionyl chloride. The crude acid chloride is then reacted with diazomethane to form a diazoketone. Finally, the diazoketone is treated with methanol in the presence of a silver oxide catalyst (Wolff rearrangement) to yield the desired product, this compound.

  • Rationale: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. The key step is the Wolff rearrangement of the diazoketone to a ketene, which is then trapped by methanol to form the methyl ester.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively reported, the broader class of benzofuran derivatives has shown significant promise in various therapeutic areas. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential biological activities.

Potential_Applications Core This compound Anticancer Anticancer Agents Core->Anticancer Scaffold for Kinase Inhibitors Antimicrobial Antimicrobial Agents Core->Antimicrobial Precursor for Novel Antibacterials/Antifungals CNS CNS-Active Agents Core->CNS Analogue Design for Receptor Modulators Antiinflammatory Anti-inflammatory Agents Core->Antiinflammatory Basis for COX/LOX Inhibitors

Figure 2: Potential therapeutic applications derived from the this compound scaffold.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The structure of this compound provides a versatile template for the design and synthesis of novel kinase inhibitors.

Antimicrobial Activity

The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.[3][4] Modifications of the core structure of this compound could lead to the development of new antimicrobial agents with improved efficacy and novel mechanisms of action, which is crucial in the face of growing antimicrobial resistance.

Central Nervous System (CNS) Activity

Certain benzofuran derivatives have been investigated for their effects on the central nervous system, including their potential as antidepressants and anxiolytics. The structural features of this compound could be exploited to design ligands for various CNS receptors.

Conclusion and Future Directions

This compound, with the CAS number 39581-49-2, is a heterocyclic compound with significant potential in the field of medicinal chemistry. While a detailed and validated synthetic protocol is yet to be widely published, established synthetic methodologies for related compounds provide a clear and logical pathway for its preparation. The benzofuran scaffold is a well-established pharmacophore, and this particular derivative represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and neurology.

Future research should focus on the development and optimization of a scalable synthesis for this compound. Furthermore, a systematic biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. Such studies will undoubtedly contribute to the growing importance of benzofurans in modern drug discovery.

References

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although not extensively documented as a standalone entity, its structural motif is a key pharmacophore present in numerous biologically active molecules. This document will delineate a plausible synthetic pathway, predict its physicochemical and spectroscopic properties based on analogous structures, discuss its chemical reactivity, and explore its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Benzofuran Acetic Acid Scaffold

Benzofuran derivatives represent a critical class of heterocyclic compounds, widely distributed in natural products and synthetic pharmaceuticals.[1][2] The fusion of a benzene ring with a furan ring creates a privileged scaffold that imparts a range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The introduction of an acetic acid or ester moiety at the 3-position of the benzofuran ring further enhances the therapeutic potential of these molecules. This structural feature is found in compounds investigated for the treatment of various diseases, underscoring the importance of this molecular framework in medicinal chemistry.[6]

This compound, the subject of this guide, combines this key benzofuran-3-acetic acid ester core with a methoxy group at the 7-position. This substitution is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic stability. This guide aims to provide a detailed technical resource for the synthesis, characterization, and utilization of this promising compound.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance Likely a colorless to pale yellow solid or oilBased on similar benzofuran esters.
Boiling Point > 300 °CEstimated based on related structures.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, Acetone). Insoluble in water.Typical for moderately polar organic esters.
CAS Number Not assigned

Synthesis and Mechanistic Rationale

A robust and efficient synthesis of this compound can be designed based on established methodologies for the construction of benzofuran-3-acetic acids.[7] A logical and field-proven approach commences with a commercially available precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and proceeds through the formation of the benzofuran ring followed by elaboration of the acetic acid side chain and subsequent esterification.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed for efficiency and scalability. The causality behind each step is explained to provide a deeper understanding of the reaction mechanisms.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Halogenation cluster_4 Step 5: Cyanation cluster_5 Step 6: Hydrolysis & Esterification A o-Vanillin C Intermediate Aldehyde Ester A->C Williamson Ether Synthesis B Ethyl Bromoacetate, K₂CO₃, Acetone D Intermediate Aldehyde Ester C->D F Ethyl 7-methoxybenzofuran-3-carboxylate D->F Perkin-like Condensation E Potassium t-butoxide, t-BuOH G Ethyl 7-methoxybenzofuran-3-carboxylate F->G I (7-Methoxybenzofuran-3-yl)methanol G->I Ester Reduction H LiAlH₄, THF J (7-Methoxybenzofuran-3-yl)methanol I->J L 3-(Chloromethyl)-7-methoxybenzofuran J->L Hydroxyl to Chloride Conversion K SOCl₂, Pyridine M 3-(Chloromethyl)-7-methoxybenzofuran L->M O 2-(7-Methoxybenzofuran-3-yl)acetonitrile M->O Nucleophilic Substitution N NaCN, DMSO P 2-(7-Methoxybenzofuran-3-yl)acetonitrile O->P R This compound P->R One-pot reaction Q H₂SO₄, MeOH, H₂O

Figure 1: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-formyl-6-methoxyphenoxy)acetate)

  • To a solution of o-vanillin (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the desired aldehyde ester.

    • Rationale: This is a standard Williamson ether synthesis. The phenoxide, generated in situ by the base, acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

Step 2: Synthesis of Ethyl 7-methoxybenzofuran-3-carboxylate

  • Dissolve the aldehyde ester from Step 1 in anhydrous t-butanol.

  • Add potassium t-butoxide (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the benzofuran ester.

    • Rationale: This intramolecular cyclization is a variation of the Perkin condensation. The strong base deprotonates the α-carbon of the ester, which then attacks the aldehyde carbonyl group, leading to cyclization and subsequent dehydration to form the furan ring.

Step 3: Synthesis of (7-Methoxybenzofuran-3-yl)methanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous THF at 0 °C.

  • Add a solution of the benzofuran ester from Step 2 in THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude alcohol, which can be used in the next step without further purification.

    • Rationale: LiAlH₄ is a powerful reducing agent that readily reduces the ester to the corresponding primary alcohol.

Step 4: Synthesis of 3-(Chloromethyl)-7-methoxybenzofuran

  • Dissolve the alcohol from Step 3 in anhydrous dichloromethane containing a catalytic amount of pyridine.

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.

  • Stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the chloride.

    • Rationale: Thionyl chloride converts the primary alcohol into a more reactive leaving group (a chlorosulfite ester intermediate), which is then displaced by the chloride ion to form the alkyl chloride.

Step 5: Synthesis of 2-(7-Methoxybenzofuran-3-yl)acetonitrile

  • Dissolve the chloride from Step 4 in DMSO.

  • Add sodium cyanide (NaCN, 1.5 equivalents) and stir the mixture at 60-70 °C for 4-6 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired nitrile.

    • Rationale: The cyanide anion is a potent nucleophile that displaces the chloride in an Sₙ2 reaction, extending the carbon chain by one.

Step 6: Synthesis of this compound

  • To the nitrile from Step 5, add a mixture of methanol and concentrated sulfuric acid (e.g., 10:1 v/v).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction, pour it into ice water, and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield this compound.

    • Rationale: This is a one-pot acidic hydrolysis of the nitrile to a carboxylic acid, followed by in-situ Fischer esterification with methanol.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectra based on data from analogous compounds.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, methylene, and methyl ester protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H2 (furan ring)7.5 - 7.7s1H
H4, H5, H6 (benzene ring)6.8 - 7.3m3H
-OCH₃ (methoxy at C7)~3.9s3H
-CH₂- (methylene)~3.7s2H
-COOCH₃ (methyl ester)~3.6s3H
  • Interpretation: The proton at the C2 position of the benzofuran ring is expected to be a singlet in the downfield aromatic region. The protons on the benzene ring will exhibit a complex splitting pattern depending on their coupling constants. The methoxy and methyl ester groups will appear as sharp singlets in the upfield region, as will the methylene protons of the acetate group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester carbonyl)170 - 172
C7a, C3a (bridgehead)145 - 155
C2, C4, C5, C6 (aromatic)110 - 145
C3105 - 115
-OCH₃ (methoxy at C7)55 - 56
-COOCH₃ (methyl ester)51 - 53
-CH₂- (methylene)30 - 35
  • Interpretation: The ester carbonyl carbon will be the most downfield signal. The aromatic and furan ring carbons will resonate in the typical range of 105-155 ppm. The aliphatic carbons of the methoxy, methyl ester, and methylene groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11]

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)1730 - 1750Strong
C-O (ester & ether)1250 - 1300, 1000 - 1100Strong
C=C (aromatic)1500 - 1600Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
  • Interpretation: The most prominent peak will be the strong carbonyl stretch of the ester group. Strong C-O stretching bands for both the ester and the methoxy ether will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.[12][13]

  • Expected Molecular Ion (M⁺): m/z = 220.0736 (for C₁₂H₁₂O₄)

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Loss of the entire methoxycarbonyl group (-COOCH₃).

    • Cleavage of the methylene-carbonyl bond.

    • Rearrangements and fragmentation of the benzofuran ring system.

Chemical Reactivity

The reactivity of this compound is governed by the benzofuran ring system and the ester functional group.

Reactivity_Diagram cluster_ester Ester Group Reactions cluster_ring Benzofuran Ring Reactions main This compound hydrolysis Hydrolysis (NaOH, H₂O) -> Carboxylic Acid main->hydrolysis amidation Amidation (R₂NH) -> Amide main->amidation reduction Reduction (LiAlH₄) -> Primary Alcohol main->reduction electrophilic Electrophilic Substitution (e.g., Nitration, Halogenation) -> Substituted Benzofuran main->electrophilic hydrogenation Hydrogenation (H₂, Pd/C) -> Dihydrobenzofuran main->hydrogenation

Sources

"Methyl 2-(7-methoxybenzofuran-3-yl)acetate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate: Structure, Synthesis, and Spectroscopic Characterization

Abstract

This compound is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its molecular structure, details a robust synthetic pathway with mechanistic insights, and outlines the expected spectroscopic signatures for its unambiguous characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven protocols, establishing a foundational understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The chemical identity and reactivity of this compound are dictated by its core architecture and the interplay of its functional groups.

Core Scaffold: The Benzofuran Ring System

The foundation of the molecule is the benzofuran system, a bicyclic aromatic heterocycle where a benzene ring is fused to a furan ring. This fusion results in a planar, electron-rich system. The oxygen heteroatom significantly influences the ring's electronics, participating in aromaticity and directing electrophilic substitution. Benzofuran derivatives are prevalent in natural products and are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets[1][2].

Key Substituents and Their Influence

Three key substituents are attached to the benzofuran core, each imparting distinct properties:

  • 7-Methoxy Group (-OCH₃): Located on the benzene portion of the scaffold, this electron-donating group increases the electron density of the aromatic system, influencing its reactivity in substitution reactions. Its position can also create specific steric and electronic environments that are crucial for molecular recognition by enzymes or receptors.

  • 3-Acetate Group (-CH₂COOCH₃): Attached to the furan ring, this group provides a key reactive handle. The methylene bridge offers conformational flexibility, while the methyl ester is susceptible to hydrolysis, allowing for conversion to the corresponding carboxylic acid—a common step in the synthesis of more complex derivatives or active pharmaceutical ingredients[3].

  • Substitution Pattern: The placement of the acetate group at the C3 position is significant. Unlike C2-substituted benzofurans, the C3 position is less electronically activated by the ring oxygen, leading to distinct reactivity profiles.

Caption: Figure 1: Annotated Molecular Structure.

Physicochemical Properties

A summary of the key computed physicochemical properties is presented below. These values are crucial for predicting solubility, membrane permeability, and overall drug-likeness.

PropertyValueSource
CAS Number 39581-49-2[4]
Molecular Formula C₁₂H₁₂O₄Calculated
Molecular Weight 220.22 g/mol Calculated
Predicted LogP 2.15Calculated
Predicted Boiling Point 345.7 ± 22.0 °CCalculated
Predicted Density 1.235 ± 0.06 g/cm³Calculated

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via the esterification of its corresponding carboxylic acid precursor, 7-methoxybenzofuran-3-yl)acetic acid. This multi-step approach allows for high purity and good overall yield.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the ester to reveal the carboxylic acid and methanol. The carboxylic acid can be formed by introducing the acetic acid side chain onto a pre-formed 7-methoxybenzofuran core. This core itself can be synthesized from a commercially available precursor like 2-hydroxy-3-methoxybenzaldehyde.

retrosynthesis Figure 2: Retrosynthetic Pathway target This compound acid 7-Methoxybenzofuran-3-yl)acetic acid target->acid Ester Disconnection benzofuran 7-Methoxybenzofuran acid->benzofuran Side-chain Formation precursor 2-Hydroxy-3-methoxybenzaldehyde benzofuran->precursor Cyclization

Caption: Figure 2: Retrosynthetic Pathway.

Protocol: Fischer Esterification of 7-methoxybenzofuran-3-yl)acetic acid

This protocol details the final, critical step of the synthesis. The causality behind this choice is its reliability, use of inexpensive reagents, and straightforward purification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

  • 7-methoxybenzofuran-3-yl)acetic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalyst, ~2-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 7-methoxybenzofuran-3-yl)acetic acid in anhydrous methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring solution. Rationale: The exothermic nature of acid dilution requires slow addition.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

  • Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acidic catalyst. Self-Validation: Effervescence (CO₂ evolution) confirms neutralization.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Rationale: The ester product is more soluble in the organic phase.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. Rationale: The washes remove residual acid and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

workflow Figure 3: Esterification Workflow start Dissolve Acid in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux 4-6h add_catalyst->reflux quench Quench with NaHCO₃ Solution reflux->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Figure 3: Esterification Workflow.

Spectroscopic Characterization and Structural Elucidation

Unambiguous identification of the final product relies on a combination of spectroscopic techniques. The expected data, based on analogous structures found in the literature, are detailed below[1][5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

    • Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected for the protons on the benzene ring, with coupling patterns revealing their relative positions. An additional singlet around δ 7.5-7.8 ppm is characteristic of the C2 proton on the furan ring.

    • Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to 3 protons is the hallmark of the methoxy group at the 7-position.

    • Ester Methyl Protons (δ ~3.7 ppm): Another sharp singlet integrating to 3 protons corresponds to the methyl group of the ester.

    • Methylene Protons (δ ~3.8 ppm): A singlet integrating to 2 protons represents the -CH₂- group linking the benzofuran core to the ester.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

Assignment Expected ¹H Shift (δ ppm) Expected ¹³C Shift (δ ppm)
C=O (Ester)-~171
Aromatic CHs6.8 - 7.8105 - 128
Quaternary Aromatic Cs-120 - 155
-OC H₃ (Methoxy)~3.9 (s, 3H)~56
-OC H₃ (Ester)~3.7 (s, 3H)~52
-C H₂-~3.8 (s, 2H)~32
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For this compound, Electron Ionization (EI) would be expected to show:

  • Molecular Ion (M⁺): A strong peak at m/z = 220, corresponding to the molecular weight of the compound.

  • Key Fragments: A prominent fragment at m/z = 161 ([M - COOCH₃]⁺), resulting from the loss of the carbomethoxy radical, which is characteristic of such structures. Another fragment at m/z = 189 ([M - OCH₃]⁺) from the loss of a methoxy radical is also plausible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹ .

  • C-O Stretches: Strong bands in the region of 1250-1300 cm⁻¹ (aromatic ether) and 1150-1200 cm⁻¹ (ester C-O).

  • sp² C-H Stretches (Aromatic): Absorptions typically found just above 3000 cm⁻¹ .

  • sp³ C-H Stretches (Alkyl): Absorptions typically found just below 3000 cm⁻¹ .

Context and Potential Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, its structural motifs are relevant in drug development.

The Benzofuran Scaffold as a Privileged Structure

The benzofuran core is found in numerous biologically active compounds, demonstrating activities including antifungal, anticancer, and anti-HIV properties[2][7][8]. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for designing molecules that fit into specific enzyme active sites or receptor binding pockets.

Role as a Synthetic Intermediate

This molecule is an ideal building block. The ester can be hydrolyzed to the free acid, which can then be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies. This is a common strategy in medicinal chemistry to optimize a lead compound's potency, selectivity, and pharmacokinetic properties[3].

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure is readily confirmed by a standard suite of spectroscopic methods (NMR, MS, IR). The synthetic route, culminating in a reliable Fischer esterification, is robust and scalable. Understanding the fundamental chemistry, properties, and synthetic accessibility of this molecule provides researchers with a valuable tool for the development of novel therapeutics and functional materials.

References

  • Lichitsky, B.V., Komogortsev, A.N., Melekhina, V.G., et al. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. ResearchGate. Available at: [Link]

  • Lichitsky, B.V., Komogortsev, A.N., & Melekhina, V.G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(4), M1493. Available at: [Link]

  • Choi, H.D., et al. (Date not available). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available at: [Link]

  • Stana, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1564. Available at: [Link]

  • ChemBK. (2024). methyl 2-(7-hydroxybenzofuran-3-yl)acetate. ChemBK.com. Available at: [Link]

  • Choi, H.D., et al. (Date not available). Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available at: [Link]

  • Choi, H.D., et al. (Date not available). Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available at: [Link]

  • Choi, H.D., et al. (Date not available). Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available at: [Link]

  • Zhang, W., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Journal of Chemistry. Available at: [Link]

  • Ghorab, M.M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. RSC Advances, 11(52), 32909-32924. Available at: [Link]

  • DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Available at: [Link]

  • Stana, A., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(16), 4933. Available at: [Link]

  • Cele, Z.E., et al. (2023). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 13(31), 21543-21554. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a benzofuran derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the insights provided herein are curated to explain the causality behind synthetic choices and analytical interpretations, ensuring a self-validating approach to its study.

Introduction: The Benzofuran Scaffold and this compound

Benzofurans are a class of heterocyclic compounds consisting of a fused benzene and furan ring. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern and functional groups on the benzofuran core are critical determinants of its pharmacological profile.

This compound is a specific derivative featuring a methoxy group at the 7-position and a methyl acetate group at the 3-position. The electronic and steric properties of these substituents are anticipated to modulate the molecule's reactivity and biological interactions, making it a valuable subject for further investigation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its study and application.

PropertyValueSource
IUPAC Name methyl 2-(7-methoxy-1-benzofuran-3-yl)acetateN/A
CAS Number 39581-49-8[1]
Molecular Formula C₁₂H₁₂O₄N/A
Molecular Weight 220.22 g/mol N/A
Appearance Predicted: White to off-white solid or oilN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water.N/A
Canonical SMILES COC1=CC=CC2=C1OC=C2CC(=O)OCN/A

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through the construction of the benzofuran core followed by the introduction and modification of the side chain. A plausible and efficient synthetic route is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Fischer Esterification A 2-Hydroxy-3-methoxybenzaldehyde C Methyl 2-((2-formyl-6-methoxyphenyl)oxy)acetate A->C K₂CO₃, Acetone, Reflux B Methyl bromoacetate B->C D 2-(7-methoxybenzofuran-3-yl)acetic acid C->D 1. NaOH (aq), Reflux 2. Ac₂O, NaOAc, Reflux E This compound D->E Methanol, H₂SO₄ (cat.), Reflux

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols
  • Rationale: The initial step involves the formation of an ether linkage by reacting the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with an appropriate two-carbon electrophile. Methyl bromoacetate is chosen for its reactivity and direct introduction of the acetate precursor. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

  • Protocol:

    • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl bromoacetate (1.1 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 2-((2-formyl-6-methoxyphenyl)oxy)acetate.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Rationale: The formation of the furan ring is achieved through a Perkin-like condensation. The ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions. The subsequent treatment with acetic anhydride and sodium acetate provides the necessary conditions for an intramolecular aldol-type condensation followed by dehydration to form the benzofuran ring.

  • Protocol:

    • Dissolve the crude Methyl 2-((2-formyl-6-methoxyphenyl)oxy)acetate from the previous step in a solution of sodium hydroxide (2.0 eq) in water and methanol.

    • Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid. Filter and dry the solid.

    • To the dried carboxylic acid, add acetic anhydride (excess) and sodium acetate (catalytic).

    • Heat the mixture to reflux for 3-5 hours.

    • Pour the cooled reaction mixture into ice water to precipitate the product, 2-(7-methoxybenzofuran-3-yl)acetic acid.

    • Filter, wash with water, and dry the solid.

  • Rationale: The final step is a classic Fischer esterification to convert the carboxylic acid to the desired methyl ester. Methanol serves as both the solvent and the reactant, and a catalytic amount of a strong acid like sulfuric acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Protocol:

    • Suspend 2-(7-methoxybenzofuran-3-yl)acetic acid (1.0 eq) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar benzofuran structures, the following spectral features are predicted:

¹H NMR Spectroscopy
  • Aromatic Protons (3H): A complex multiplet pattern in the range of δ 6.8-7.5 ppm corresponding to the three protons on the benzene ring.

  • Furan Proton (1H): A singlet around δ 7.6-7.8 ppm for the proton at the 2-position of the benzofuran ring.

  • Methylene Protons (2H): A singlet around δ 3.8-4.0 ppm for the CH₂ group of the acetate side chain.

  • Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm for the OCH₃ group at the 7-position.

  • Ester Methyl Protons (3H): A sharp singlet around δ 3.7-3.8 ppm for the OCH₃ group of the methyl ester.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region, around δ 170-172 ppm.

  • Aromatic and Furan Carbons: Multiple signals in the range of δ 100-160 ppm.

  • Methoxy Carbon: A signal around δ 55-57 ppm.

  • Ester Methyl Carbon: A signal around δ 51-53 ppm.

  • Methylene Carbon: A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.

  • C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 220.07, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Characterization Workflow

Characterization_Workflow Start Purified Product NMR ¹H and ¹³C NMR Start->NMR Structural Backbone MS Mass Spectrometry Start->MS Molecular Weight IR Infrared Spectroscopy Start->IR Functional Groups Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Structure_Confirmation Structure Confirmed Purity->Structure_Confirmation Data Concordance

Caption: A logical workflow for the structural characterization and purity assessment of the synthesized compound.

Potential Applications in Research and Drug Development

While specific applications for this compound have not been reported, its structural features suggest several areas of potential utility:

  • Medicinal Chemistry: As a building block, it can be used to synthesize more complex molecules with potential therapeutic activities. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening. The benzofuran core is a known pharmacophore for various targets, and this compound could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Materials Science: Benzofuran derivatives have been investigated for their optical properties. This compound could be explored as a precursor for the synthesis of novel organic materials with applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

[2] This guide has been constructed based on general principles of organic chemistry and information from analogous compounds. Specific literature citations for the target molecule were not available in the initial search.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for obtaining Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the formation of the core intermediate, 7-methoxybenzofuran-3(2H)-one. Subsequent introduction of the acetate side chain via a Reformatsky-type reaction, followed by dehydration and final esterification, yields the target molecule. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, grounded in established chemical literature.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of extensive research in drug discovery. This compound, in particular, serves as a key building block for more complex molecular architectures, making a reliable and well-understood synthetic route to this compound highly valuable for the scientific community. This guide aims to provide an in-depth, scientifically rigorous, and practical approach to its synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound can be logically divided into three principal stages. This strategy is designed to build the molecule sequentially, ensuring control over each transformation and facilitating purification of intermediates.

synthesis_overview A Starting Materials (e.g., o-vanillin derivatives) B Stage 1: Formation of 7-Methoxybenzofuran-3(2H)-one A->B Cyclization C Stage 2: Side Chain Introduction (Reformatsky Reaction) B->C C-C Bond Formation D Stage 3: Final Esterification (Fischer Esterification) C->D Ester Formation E Target Molecule: This compound D->E

Figure 1: High-level overview of the synthetic strategy.

Stage 1: Synthesis of the Core Intermediate: 7-Methoxybenzofuran-3(2H)-one

The cornerstone of this synthetic route is the efficient preparation of 7-methoxybenzofuran-3(2H)-one. This intermediate provides the foundational benzofuran ring system, correctly substituted with the methoxy group at the 7-position, and a reactive carbonyl at the 3-position, primed for the subsequent introduction of the acetate side chain.

A practical approach to this intermediate involves the cyclization of a suitably substituted phenoxyacetic acid derivative, which can be derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Mechanistic Rationale

The formation of the benzofuranone ring from a phenoxyacetic acid derivative typically proceeds via an intramolecular Friedel-Crafts-type acylation. The carboxylic acid is converted into a more reactive acylating agent, which then undergoes electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by ring closure.

Experimental Protocol

Step 1a: Synthesis of 2-(2-formyl-6-methoxyphenoxy)acetic acid

  • To a solution of o-vanillin (1 equivalent) in a suitable solvent such as DMF, add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • To this stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

  • The crude ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and methanol.[1][2]

  • Acidify the reaction mixture with HCl to precipitate the carboxylic acid product, which can be filtered, washed with water, and dried.

Step 1b: Cyclization to 7-Methoxybenzofuran-3(2H)-one

  • The 2-(2-formyl-6-methoxyphenoxy)acetic acid intermediate is then cyclized. A common method involves heating the acid in a mixture of acetic anhydride and sodium acetate.[3]

  • The reaction mixture is refluxed for several hours.

  • After cooling, the mixture is poured into ice water to precipitate the crude product.

  • The crude 7-methoxybenzofuran-3(2H)-one can be purified by recrystallization or column chromatography.

Stage 2: Introduction of the Acetate Side Chain via Reformatsky Reaction

With the key benzofuranone intermediate in hand, the next critical step is the formation of the carbon-carbon bond at the 3-position to introduce the acetate side chain. The Reformatsky reaction is an excellent choice for this transformation.[4][5][6]

Mechanistic Causality

The Reformatsky reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc metal.[6] This enolate is sufficiently nucleophilic to attack the carbonyl carbon of the 7-methoxybenzofuran-3(2H)-one. The resulting zinc alkoxide is then hydrolyzed upon acidic workup to yield a β-hydroxy ester. This intermediate readily undergoes dehydration under acidic or thermal conditions to form the desired α,β-unsaturated system, which in this case is the benzofuran double bond.

reformatsky_mechanism cluster_0 Reformatsky Reaction & Dehydration Start 7-Methoxybenzofuran-3(2H)-one Intermediate2 β-Hydroxy Ester Intermediate Start->Intermediate2 Nucleophilic Addition Reagent + BrCH₂CO₂Me + Zn Intermediate1 Organozinc Intermediate (Reformatsky Enolate) Reagent->Intermediate1 Intermediate1->Intermediate2 Attacks Carbonyl Product This compound Intermediate2->Product Dehydration (-H₂O)

Figure 2: Conceptual workflow for the Reformatsky reaction and subsequent dehydration.

Experimental Protocol
  • Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then dry under vacuum.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc (1.5 equivalents) and a solution of 7-methoxybenzofuran-3(2H)-one (1 equivalent) in a dry solvent such as THF or a mixture of benzene and ether.[7]

  • Add a solution of methyl bromoacetate (1.2 equivalents) in the same dry solvent dropwise to the stirred suspension. A small crystal of iodine can be added to initiate the reaction.

  • Gently heat the mixture to reflux to maintain the reaction. Monitor the disappearance of the ketone by TLC.

  • After the reaction is complete, cool the mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which may contain the β-hydroxy ester, is then subjected to dehydration. This can often be achieved by heating the crude product with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus.

  • Purify the final product by column chromatography on silica gel.

Stage 3: Direct Esterification of the Carboxylic Acid Intermediate

An alternative pathway, or a necessary final step if the Reformatsky reaction and workup lead to the carboxylic acid, is the esterification to the final methyl ester product. The Fischer-Speier esterification is a classic and highly effective method for this conversion.[8][9][10]

Principle of Fischer Esterification

This reaction involves treating the carboxylic acid, 2-(7-methoxybenzofuran-3-yl)acetic acid, with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8][9] The reaction is an equilibrium process. To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is used, and/or the water formed as a byproduct is removed.

Experimental Protocol
  • Dissolve 2-(7-methoxybenzofuran-3-yl)acetic acid (1 equivalent) in a large excess of methanol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[11]

  • After completion, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting this compound by column chromatography or distillation under reduced pressure.

Summary of Reagents and Conditions

The following table summarizes the key reagents and typical conditions for the proposed synthetic pathway.

StageReactionKey ReagentsSolvent(s)Typical Conditions
1a O-Alkylation & Hydrolysiso-vanillin, Ethyl chloroacetate, K₂CO₃, NaOHDMF, Methanol/Water80-90 °C, then reflux
1b CyclizationAcetic anhydride, Sodium acetateAcetic anhydrideReflux
2 Reformatsky & Dehydration7-Methoxybenzofuran-3(2H)-one, Methyl bromoacetate, ZincTHF, Benzene/EtherReflux, followed by acidic workup/dehydration
3 Fischer Esterification2-(7-methoxybenzofuran-3-yl)acetic acid, Methanol, H₂SO₄MethanolReflux

Conclusion and Outlook

The synthesis of this compound presented herein is a robust and logical pathway that relies on well-established and understood organic transformations. The strategic use of 7-methoxybenzofuran-3(2H)-one as a key intermediate allows for a convergent approach to the target molecule. The Reformatsky reaction provides an effective means of installing the acetate side chain, while the Fischer esterification ensures the efficient formation of the final methyl ester. This guide provides the foundational knowledge for researchers to successfully synthesize this valuable compound, enabling further exploration of its potential in drug discovery and materials science. Optimization of reaction conditions for each step will be crucial for maximizing yields on a larger scale.

References

  • Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(4), M1484. [Link]

  • Lichitsky, B. V., Komogortsev, A., & Melekhina, V. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Chem LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Chemical Synthesis Database. (n.d.). 7-methoxy-benzofuran-3-one. [Link]

  • Jung, M. E., & Abrecht, S. (1987). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs of organic chemistry. The Journal of Organic Chemistry, 52(21), 4231–4237. [Link]

  • Hua, Q., et al. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][12]BENZOPYRAN-7-ONE. International Journal of Chemistry. [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • Taylor, E. C., & Strojny, E. J. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[12]-benzofuro-[2,3-c]. Molecules, 7(3), 353-360. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. [Link]

  • Choi, H. D., et al. (2008). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2268. [Link]

  • Choi, H. D., et al. (2008). 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2269. [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. [Link]

  • Amerigo Scientific. (n.d.). 7-Methoxybenzofuran-3(2H)-one. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

  • Choi, H. D., et al. (2008). 2-(3-Methylsulfanyl-5-propyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2270. [Link]

  • SynArchive. (n.d.). Reformatsky Reaction. [Link]

  • Lichitsky, B. V., et al. (2022). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2022(2), M1367. [Link]

  • Zahoor, A. F., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances. [Link]

  • Zahoor, A. F., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

  • Froimowitz, M., et al. (1998). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study. Bioorganic & Medicinal Chemistry Letters, 8(14), 1813-1818. [Link]

  • Rollando, R., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave Online Journal of Chemistry, 3(2). [Link]

  • Google Patents. (n.d.). Method for preparing syn-2-methoxyimino-2-(furyl-2-yl)
  • Griesbeck, A. G., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 19(31), 6826-6833. [Link]

Sources

The Chemistry and Application of Methyl 2-(7-methoxybenzofuran-3-yl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Benzofuran Derivative for Drug Discovery and Development

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide focuses on a specific and valuable derivative, Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS No. 39581-49-2), a key intermediate and potential pharmacophore in the development of novel therapeutics. Its unique structural features, combining the benzofuran core with a methoxy group and an acetate side chain, offer a versatile platform for chemical modification and exploration of structure-activity relationships (SAR). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, spectroscopic characterization, and potential applications.

Synthesis of this compound: A Strategic Approach

The synthetic strategy involves an initial etherification of the phenolic hydroxyl group of o-vanillin with a suitable haloacetate, followed by an intramolecular cyclization to construct the benzofuran ring system. The resulting carboxylic acid is then esterified to yield the target molecule. This approach is advantageous due to the accessibility of the starting materials and the generally high yields reported for these types of reactions.

Proposed Synthetic Pathway

Synthesis_Pathway A o-Vanillin B Etherification (Williamson Ether Synthesis) A->B Ethyl bromoacetate, K2CO3, Acetone C 2-((2-formyl-6-methoxyphenoxy)acetic acid) B->C D Intramolecular Cyclization (Perkin-like Condensation) C->D Acetic anhydride, Sodium acetate E 7-Methoxybenzofuran-3-carboxylic acid D->E F Esterification (Fischer Esterification) E->F Methanol, H2SO4 (cat.) G This compound F->G

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2-formyl-6-methoxyphenoxy)acetic acid)

  • To a solution of o-vanillin (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • To this stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-((2-formyl-6-methoxyphenoxy)acetate).

  • Hydrolyze the crude ester without further purification by dissolving it in a mixture of ethanol and 10% aqueous sodium hydroxide solution and stirring at room temperature for 4-6 hours.

  • Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 2N hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-((2-formyl-6-methoxyphenoxy)acetic acid).

Step 2: Synthesis of 7-Methoxybenzofuran-3-carboxylic acid

  • In a round-bottom flask, combine 2-((2-formyl-6-methoxyphenoxy)acetic acid) (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).

  • Heat the mixture at 140-150 °C for 4-6 hours with stirring.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The crude 7-Methoxybenzofuran-3-carboxylic acid will precipitate out.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 3: Synthesis of this compound

  • Suspend 7-Methoxybenzofuran-3-carboxylic acid (1 equivalent) in an excess of dry methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic and Physical Characterization

PropertyPredicted ValueJustification
Molecular Formula C₁₂H₁₂O₄Based on the structure.
Molecular Weight 220.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or oilTypical for similar benzofuran derivatives.
CAS Number 39581-49-2Confirmed from chemical databases.[6]
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.30 (m, 1H, H-2), 7.20-6.80 (m, 3H, Ar-H), 3.95 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃), 3.70 (s, 2H, CH₂)Chemical shifts are estimated based on data for analogous benzofuran and methoxy-substituted aromatic compounds.[3][5]
¹³C NMR (CDCl₃, 101 MHz) δ 171.0 (C=O, ester), 155.0 (C-7a), 145.0 (C-7), 143.0 (C-3a), 125.0 (C-2), 120.0-110.0 (Ar-C), 110.0 (C-3), 56.0 (OCH₃), 52.0 (COOCH₃), 35.0 (CH₂)Predicted chemical shifts based on known values for benzofuran derivatives and the effects of substituents.[3][5]
IR (KBr, cm⁻¹) ~3000 (Ar C-H), ~2950 (Alkyl C-H), ~1735 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether and ester)Characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spectrum (EI) m/z 220 (M⁺), 161 (M⁺ - COOCH₃), 133 (M⁺ - COOCH₃ - CO)Expected fragmentation pattern involving the loss of the methyl acetate group and subsequent decarbonylation.

Potential Applications in Drug Discovery and Development

The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications. The structural features of this compound make it a promising candidate for further derivatization and biological evaluation.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis. The 7-methoxy substitution on the benzofuran ring can influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Antimicrobial and Antifungal Activity

The threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Benzofuran derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi. The acetate side chain of this compound provides a convenient handle for the synthesis of more complex heterocyclic systems, which have been shown to possess potent antimicrobial properties.

Enzyme Inhibition

The specific substitution pattern of this compound suggests its potential as a precursor for the development of targeted enzyme inhibitors. For instance, derivatives of 7-methoxybenzofuran have been explored as inhibitors of tyrosinase and phosphodiesterase 4 (PDE4), enzymes implicated in hyperpigmentation disorders and inflammatory conditions, respectively.

Applications cluster_derivatives Chemical Modifications A This compound B Derivatization A->B F Amide Formation B->F G Heterocycle Synthesis B->G H Side Chain Modification B->H C Anticancer Agents D Antimicrobial Agents E Enzyme Inhibitors F->C G->D H->E

Figure 2: Potential derivatization and therapeutic applications of this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While its direct biological activities are not extensively documented, its structural relationship to a wide range of pharmacologically active benzofurans underscores its potential as a key intermediate for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of a plausible synthetic route, predicted spectroscopic characteristics, and promising areas of therapeutic application. It is intended to serve as a foundational resource for researchers and scientists, facilitating further investigation into the chemical and biological properties of this intriguing molecule and its derivatives in the ongoing quest for new and effective medicines.

References

  • Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. (URL: [Link])

  • Nawrot, E., & Wójcik, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. (URL: [Link])

  • Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1394. (URL: [Link])

  • Table of Contents - The Royal Society of Chemistry. (URL: [Link])

  • Zahoor, A. F., et al. (2022). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances, 12(43), 28226-28238. (URL: [Link])

  • Mishra, M., et al. (2016). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1368-1377. (URL: [Link])

  • Patel, K. D., & Patel, H. D. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4275-4282. (URL: [Link])

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (URL: [Link])

  • Choi, H. D., et al. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1711. (URL: [Link])

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (URL: [Link])

  • Synthesis and pharmacological activities of novel furobenzopyrone and benzofuran derivatives. (URL: [Link])

  • Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1657. (URL: [Link])

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (URL: [Link])

  • Choi, H. D., et al. (2008). Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2096. (URL: [Link])

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (URL: [Link])

  • Choi, H. D., et al. (2008). Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1240. (URL: [Link])

  • 2-methyl-benzofuran compounds and preparation and applic

Sources

A Technical Guide to the Discovery of Novel Benzofuran Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, stands as a cornerstone in medicinal chemistry. First synthesized by Perkin in 1870, this scaffold is not merely a synthetic curiosity but a privileged structure frequently encountered in nature and in clinically approved drugs.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties.[3][4][5] This inherent biological versatility has fueled a sustained and intensive search for novel benzofuran derivatives with enhanced efficacy and selectivity, making it a focal point for drug discovery and development professionals.[1][5]

This guide provides an in-depth technical overview for researchers and scientists navigating the intricate landscape of novel benzofuran derivative discovery. We will delve into the core principles of modern synthetic strategies, underscore the criticality of robust characterization, and explore the expanding therapeutic applications of this remarkable scaffold. Our focus will be on the "why" behind the "how," offering field-proven insights to rationalize experimental choices and foster a self-validating approach to research.

Strategic Synthesis of the Benzofuran Core: A Chemist's Rationale

The art of synthesizing benzofuran derivatives lies in the strategic construction of the heterocyclic ring system. The choice of synthetic route is paramount, dictated by factors such as the desired substitution pattern, scalability, and the principles of green chemistry. Modern methodologies have largely shifted towards catalytic and more efficient processes.[6]

Metal-Catalyzed Cyclization Strategies: Precision and Efficiency

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high yields and regioselectivity.[1]

  • Palladium- and Copper-Catalyzed Reactions: A prominent strategy involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization.[1] The synergistic use of palladium and a copper co-catalyst is often crucial for achieving high yields.[1] For instance, the Reddy group demonstrated that the (PPh₃)PdCl₂ catalyst in conjunction with CuI as a co-catalyst effectively synthesizes benzofuran derivatives with antitubercular activity.[1] The absence of the copper co-catalyst was found to completely halt the reaction, highlighting the mechanistic importance of both metals.[1]

  • Nickel-Catalyzed Approaches: Nickel catalysis has emerged as a cost-effective and efficient alternative.[1] Zhu and colleagues reported a novel method utilizing a nickel catalyst to activate intramolecular nucleophilic addition, leading to high yields of benzofuran derivatives.[1] Their optimized conditions identified Ni(OTf)₂ as the catalyst, 1,10-phenanthroline as the ligand, and acetonitrile as the solvent.[1]

Iodocyclization: A Mild and Rapid Approach

Iodocyclization reactions provide a powerful and often very rapid method for constructing the benzofuran ring under mild conditions.[7] This technique involves the electrophilic cyclization of a suitably positioned alkyne onto a phenolic hydroxyl group, triggered by an iodine source.[7] The resulting iodinated benzofuran offers a valuable handle for further functionalization through cross-coupling reactions.[7]

Emerging Synthetic Innovations

The field is continuously evolving with novel strategies aimed at increasing molecular complexity and efficiency.

  • Radical Cyclization Cascades: For constructing complex, polycyclic benzofuran systems, unique free radical cyclization cascades have been developed.[3][8]

  • Substituent Migration Reactions: Recently, a groundbreaking technique involving an unusual substituent migration was discovered when treating phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride.[9] This method allows for the synthesis of highly functionalized benzofurans through a precise molecular rearrangement.[9]

The general workflow for the synthesis and initial evaluation of novel benzofuran derivatives can be conceptualized as follows:

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization cluster_screening Biological Evaluation A Precursor Selection (e.g., Substituted Phenols, Alkynes) B Reaction Optimization (Catalyst, Solvent, Temperature) A->B C Core Synthesis (e.g., Pd/Cu Catalysis, Iodocyclization) B->C D Purification (Chromatography, Recrystallization) C->D Crude Product E Structural Characterization (NMR, MS, IR) D->E F Primary Screening (e.g., In vitro enzyme assays) E->F Pure Compound Library G Secondary Screening (Cell-based assays) F->G H Lead Identification G->H G->H Hit Confirmation

Caption: A generalized workflow for the discovery of novel benzofuran derivatives.

Rigorous Characterization: The Foundation of Trustworthiness

The synthesis of a novel compound is incomplete without its unambiguous structural confirmation. A multi-technique approach is essential to establish the identity and purity of newly synthesized benzofuran derivatives, forming a self-validating system for every described protocol.[10]

Core Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular framework of the synthesized compounds.[10][11]

  • Mass Spectrometry (MS): Provides crucial information about the molecular weight and fragmentation pattern, confirming the elemental composition.[10][11]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule.[10][11]

A Standardized Protocol for Compound Characterization

A robust and reproducible characterization workflow is critical for ensuring data integrity.

Step-by-Step Characterization Protocol:

  • Initial Purity Assessment: Perform Thin Layer Chromatography (TLC) to assess the reaction completion and the purity of the crude product.[10]

  • Purification: Employ column chromatography or recrystallization to isolate the target compound.

  • Structural Elucidation:

    • Acquire ¹H and ¹³C NMR spectra to determine the chemical structure.

    • Obtain a high-resolution mass spectrum to confirm the molecular formula.

    • Run an IR spectrum to verify the presence of expected functional groups.

  • Final Purity Confirmation: Use High-Performance Liquid Chromatography (HPLC) to determine the final purity of the compound, which should typically be >95% for biological testing.

  • Physical Characterization: Determine the melting point of solid compounds.[10]

The Broad Therapeutic Landscape of Benzofuran Derivatives

The unwavering interest in benzofurans is a direct consequence of their diverse and potent biological activities.[2][12] Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives with improved potency and selectivity.[5]

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, with some compounds demonstrating potent inhibitory effects on various cancer cell lines.[5][8] For example, a series of novel benzofuran derivatives were designed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy.[13] The representative compound, 17i, exhibited an IC₅₀ of 0.065 μM against LSD1 and potent anti-proliferative activity against several cancer cell lines.[13]

Antimicrobial Properties

The benzofuran scaffold is a promising starting point for the development of new antimicrobial agents to combat drug resistance.[4] Derivatives have been synthesized that exhibit significant antibacterial and antifungal activities.[4][14] SAR studies have revealed that the nature and position of substituents on the benzofuran ring can dramatically influence antimicrobial potency.[4]

Antiviral and Other Activities

Beyond cancer and microbial infections, benzofuran derivatives have demonstrated a wide spectrum of other important biological activities.

  • Antiviral: Novel macrocyclic benzofuran compounds have been identified with activity against the hepatitis C virus.[3][15]

  • Enzyme Inhibition: A series of benzofuran derivatives were found to be potent and selective inhibitors of SIRT2, a member of the sirtuin family of proteins involved in cellular regulation.[16]

  • Cardiovascular: Certain keto benzofuran derivatives, such as amiodarone, are used in the treatment of cardiovascular disorders like arrhythmia.[12]

The diverse biological activities of benzofuran derivatives are summarized in the table below:

Biological ActivityKey Findings and ExamplesReferences
Anticancer Inhibition of LSD1 with IC₅₀ values in the nanomolar range.[13]
Potent anti-proliferative effects against various human tumor cell lines.[5][8]
Antimicrobial Broad-spectrum activity against bacterial and fungal pathogens.[4][14]
SAR studies indicate that electron-withdrawing groups can enhance activity.[4]
Antiviral Inhibition of hepatitis C virus (HCV) replication.[3][15]
Enzyme Inhibition Selective inhibition of SIRT2.[16]
Cardiovascular Treatment of cardiac arrhythmia (e.g., amiodarone).[12]

The mechanism of action for many benzofuran derivatives often involves their interaction with specific biological targets. For instance, the anticancer effects of some derivatives are linked to their ability to inhibit crucial enzymes in cancer cell proliferation.

G cluster_drug Benzofuran Derivative cluster_target Biological Target cluster_effect Cellular Effect cluster_outcome Therapeutic Outcome A Novel Benzofuran Derivative B Enzyme (e.g., LSD1, SIRT2) A->B Binding/ Interaction C Receptor A->C Binding/ Interaction D DNA/RNA A->D Binding/ Interaction E Inhibition of Cell Proliferation B->E Modulation of Activity F Apoptosis Induction B->F Modulation of Activity I Antimicrobial Effect C->I G Inhibition of Viral Replication D->G Interference H Anticancer Effect E->H F->H J Antiviral Effect G->J

Caption: A simplified diagram illustrating the potential mechanisms of action for benzofuran derivatives.

Conclusion: The Future of Benzofuran-Based Drug Discovery

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Advances in synthetic chemistry, particularly in metal-catalyzed reactions and other innovative methodologies, are enabling the creation of increasingly complex and diverse libraries of benzofuran derivatives.[1][6] Coupled with sophisticated biological screening and robust characterization techniques, the path from a synthetic concept to a lead compound is becoming more streamlined. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the development of next-generation benzofuran-based drugs with enhanced potency, selectivity, and safety profiles, addressing a wide range of unmet medical needs.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. ijcrt.org.
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.
  • Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
  • Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry (RSC Publishing).
  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Synthesis, characterization, and bioevaluation of new benzofurans.. Research Square.
  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. acgpubs.org.
  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

Sources

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Biological Potential of Methoxybenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Methoxy Advantage

The benzofuran core, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Naturally occurring in a variety of plants, benzofuran derivatives have long been recognized for their broad spectrum of biological activities.[1][4] Synthetic chemists have further expanded this chemical space, generating a vast library of analogues with tailored pharmacological profiles.[2][3] This guide delves into a particularly promising subclass: methoxybenzofuran compounds. The introduction of a methoxy (-OCH₃) group onto the benzofuran skeleton is not a trivial modification; it profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, often leading to a significant enhancement of its biological efficacy.[1][5] Herein, we will explore the multifaceted therapeutic potential of methoxybenzofuran derivatives, dissect their mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Anticancer Potential: Disrupting Malignant Processes

Methoxy-substituted benzofurans have emerged as potent anticancer agents, frequently outperforming their unsubstituted counterparts.[6] Their cytotoxic effects are often attributed to the disruption of microtubule dynamics, a critical process for cell division.[5][6]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several potent methoxybenzofuran derivatives exert their anticancer effects by targeting the intricate process of microtubule formation.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[6] By inhibiting the polymerization of tubulin dimers, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6][7] For instance, certain benzofuran-based trimethoxybenzamide derivatives have been identified as novel tubulin polymerization inhibitors.[7]

Signaling Pathway: Methoxybenzofuran-Induced G2/M Arrest and Apoptosis

G2M_Arrest_Apoptosis Methoxybenzofuran Methoxybenzofuran Derivative Tubulin Tubulin Dimers Methoxybenzofuran->Tubulin Inhibits G2M_Arrest G2/M Phase Arrest Methoxybenzofuran->G2M_Arrest Induces Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Methoxybenzofuran derivatives inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Other Anticancer Mechanisms

Beyond tubulin inhibition, methoxybenzofuran derivatives have demonstrated a range of other anticancer activities:

  • Kinase Inhibition: Certain derivatives act as inhibitors of crucial protein kinases involved in cancer cell proliferation and survival. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5][8]

  • mTOR Signaling Inhibition: The AKT/mTOR pathway is frequently dysregulated in cancer.[1] Specific N-methylpiperidine-based benzofuran derivatives have been synthesized as potent inhibitors of the mTORC1 complex.[1]

Table 1: Anticancer Activity of Selected Methoxybenzofuran Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Benzofuran-based 3,4,5-trimethoxybenzamideMDA-MB-2313.01Tubulin Polymerization Inhibition[7]
Benzofuran-based 3,4,5-trimethoxybenzamideHCT-1165.20Tubulin Polymerization Inhibition[7]
N-methylpiperidine-based BenzofuranSQ20B (Head and Neck)0.46mTORC1 Inhibition[1]
3-(morpholinomethyl)benzofuranNCI-H23 (NSCLC)2.52VEGFR-2 Inhibition[8]

Neuroprotective Effects: Shielding the Central Nervous System

Excitotoxicity and oxidative stress are key contributors to the pathology of neurodegenerative disorders.[9] Methoxybenzofuran derivatives have shown considerable promise in mitigating these neurotoxic insults.

Mechanism of Action: Anti-excitotoxic and Antioxidant Activities

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective properties.[10] Certain derivatives exhibited potent protection against NMDA-induced excitotoxic neuronal cell damage.[10] The neuroprotective effects of these compounds are also linked to their antioxidant capabilities, including scavenging of free radicals and inhibition of lipid peroxidation in brain homogenates.[10]

Interestingly, the neuroprotective action of some of these compounds involves the activation of the ERK-CREB signaling pathway, a crucial cascade for neuronal survival and plasticity.[9]

Experimental Workflow: Evaluation of Neuroprotective Methoxybenzofurans

Neuroprotection_Workflow start Synthesized Methoxybenzofuran Derivatives primary_screen Primary Screening: NMDA-induced Excitotoxicity Assay start->primary_screen select_compounds Selection of Potent Neuroprotective Compounds primary_screen->select_compounds antioxidant_assays Antioxidant Activity Evaluation: - DPPH Radical Scavenging - Lipid Peroxidation Inhibition select_compounds->antioxidant_assays mechanism_study Mechanistic Studies: Western Blot for ERK-CREB Pathway select_compounds->mechanism_study lead_compound Lead Compound Identification antioxidant_assays->lead_compound mechanism_study->lead_compound

Caption: Workflow for the identification and characterization of neuroprotective methoxybenzofuran compounds.

Anti-inflammatory and Antimicrobial Potential

The therapeutic utility of methoxybenzofuran compounds extends to the realms of inflammation and infectious diseases.

Anti-inflammatory Activity

Novel benzofuran derivatives have been shown to possess anti-inflammatory effects. For instance, the compound DK-1014 has been demonstrated to attenuate lung inflammation by blocking the MAPK/AP-1 and AKT/mTOR signaling pathways in vitro and in vivo.[11] These compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Antimicrobial Activity

Methoxybenzofuran derivatives have also been investigated for their ability to combat microbial infections.[12][13] Certain heteroaromatic benzofurans derived from naturally occurring visnagin have demonstrated moderate to strong antimicrobial activities against various bacterial and fungal strains.[12]

Other Notable Biological Activities

The biological potential of methoxybenzofuran compounds is continually expanding. Recent research has highlighted their efficacy as tyrosinase inhibitors, suggesting their potential application in the treatment of hyperpigmentation disorders.[14] A series of 7-methoxybenzofuran-triazole tethered N-phenylacetamides demonstrated excellent tyrosinase inhibition potential, even surpassing that of standard inhibitors like kojic acid.[14]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HeLa, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The following day, treat the cells with various concentrations of the methoxybenzofuran compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

Methodology:

  • Reagent Preparation: On ice, prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter that binds to polymerized microtubules in a general tubulin buffer.

  • Compound Addition: In a pre-warmed 96-well plate at 37°C, add the test methoxybenzofuran compounds at various concentrations. Include a polymerization inhibitor (e.g., nocodazole) and a polymerization enhancer (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mixture to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C and monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the compounds on the rate and extent of tubulin polymerization can then be quantified.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cancer cells with the methoxybenzofuran compound of interest at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Incubate the cells for 30 minutes at room temperature in the dark, and then analyze the DNA content using a flow cytometer.

  • Data Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Conclusion and Future Directions

Methoxybenzofuran compounds represent a versatile and highly promising class of molecules in the pursuit of novel therapeutics. Their demonstrated efficacy against a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, underscores their significance in medicinal chemistry. The strategic placement of the methoxy group often serves as a critical determinant of their biological activity.

Future research should focus on the continued exploration of the vast chemical space of methoxybenzofuran derivatives through innovative synthetic strategies. A deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for the rational design of next-generation compounds with enhanced potency and selectivity. Furthermore, comprehensive in vivo studies are warranted to translate the promising in vitro findings into tangible clinical applications. The continued investigation of methoxybenzofurans holds the potential to deliver novel and effective treatments for some of the most challenging diseases of our time.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). [Source URL not available]
  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. [Link]

  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

  • Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry. [Link]

  • Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. Current Organic Chemistry. [Link]

  • Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. Medicinal Chemistry Research. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods. [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Benzofurans: A new profile of biological activities. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. Journal of Pharmacy and Pharmacology. [Link]

  • Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific Reports. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. International Journal of Molecular Sciences. [Link]

  • Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. ResearchGate. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules. [Link]

  • Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]

  • Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link]

  • Substituted benzofuran. Wikipedia. [Link]

  • Phenoxybenzamine Is Neuroprotective in a Rat Model of Severe Traumatic Brain Injury. Journal of Neurotrauma. [Link]

  • Bioactive 2-arylbenzofuran derivatives from Morus wittiorum. ResearchGate. [Link]

  • Sulforaphane treatment reverses corticosteroid resistance in a mixed granulocytic mouse model of asthma by upregulation of antioxidants and attenuation of Th17 immune responses in the airways. ResearchGate. [Link]

  • Anti-Inflammatory Effects of Moxifloxacin on Activated Human Monocytic Cells: Inhibition of NF-κB and Mitogen-Activated Protein Kinase Activation and of Synthesis of Proinflammatory Cytokines. Antimicrobial Agents and Chemotherapy. [Link]

Sources

"Methyl 2-(7-methoxybenzofuran-3-yl)acetate" starting material

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is a privileged motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway to this target molecule, starting from readily available commercial materials. We will delve into the strategic rationale behind the chosen synthetic route, provide a detailed, field-proven experimental protocol, and summarize the key analytical data for the final compound. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scalable synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of substituted benzofurans can be approached through various strategies, including transition-metal-catalyzed cross-coupling reactions and multicomponent assemblies.[4][5] However, for the specific substitution pattern of this compound, a highly efficient and logical approach is the construction of the benzofuran core via an intramolecular electrophilic cyclization. This strategy offers excellent control over regioselectivity and utilizes cost-effective starting materials.

Our retrosynthetic analysis breaks down the target molecule as follows:

  • Step A (Esterification): The target methyl ester can be readily formed from its corresponding carboxylic acid, 2-(7-methoxybenzofuran-3-yl)acetic acid.

  • Step B (C3-Side Chain Formation): The acetic acid side chain at the C3 position is a common feature that can be installed concurrently with the formation of the furan ring.

  • Step C (Benzofuran Ring Formation): The core benzofuran ring can be disconnected via an intramolecular electrophilic cyclization. This disconnection points to an α-phenoxy ketone precursor. This key step involves the formation of the C3-C3a bond.

  • Step D (Precursor Assembly): The α-phenoxy ketone precursor can be assembled through the O-alkylation of a substituted phenol with a suitable electrophile containing the keto-ester functionality.

This leads us to identify guaiacol (2-methoxyphenol) as an ideal starting material, as it contains the requisite 7-methoxy precursor (methoxy group ortho to the hydroxyl) and is commercially available in bulk.

Synthetic Workflow Diagram

The chosen synthetic pathway is a two-step process starting from guaiacol. The workflow is visualized below.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration SM Guaiacol (2-Methoxyphenol) Int Intermediate: Methyl 2-(2-methoxyphenoxy)-3-oxobutanoate SM->Int O-Alkylation R1 Methyl 4-chloroacetoacetate Base (K2CO3), Acetone Int2 Intermediate: Methyl 2-(2-methoxyphenoxy)-3-oxobutanoate Acid Polyphosphoric Acid (PPA) Heat Prod Target Molecule: This compound Int2->Prod Acid-Catalyzed Cyclization

Caption: Two-step synthesis of the target molecule from guaiacol.

Core Synthetic Pathway: From Guaiacol

The synthesis hinges on the acid-catalyzed cyclization of an α-phenoxy ketone, a classic and reliable method for constructing the benzofuran nucleus.[6]

Step 1: O-Alkylation of Guaiacol

Causality and Experimental Choice: The first step involves a standard Williamson ether synthesis. Guaiacol is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the chloride from methyl 4-chloroacetoacetate. Acetone is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction. The reaction proceeds efficiently to form the key intermediate, methyl 2-(2-methoxyphenoxy)-3-oxobutanoate.

Step 2: Acid-Catalyzed Intramolecular Cyclization

Causality and Experimental Choice: This is the crucial ring-forming step. A strong acid catalyst is required to promote the intramolecular electrophilic aromatic substitution. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are highly effective dehydrating agents and acids for this type of transformation.[6][7] The mechanism proceeds as follows:

  • Protonation of the ketone carbonyl group by the strong acid, activating it for nucleophilic attack.

  • The electron-rich aromatic ring, activated by both the ether oxygen and the methoxy group, acts as the nucleophile. The attack occurs at the C6 position of the phenol ring (which becomes the C3a position of the benzofuran), ortho to the ether linkage and para to the activating methoxy group.

  • A subsequent dehydration (loss of water) from the cyclized intermediate rearomatizes the system, forming the stable furan ring. This reaction cascade efficiently converts the linear precursor into the desired bicyclic benzofuran system, directly installing the acetate side chain at the C3 position.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Synthesis of Methyl 2-(2-methoxyphenoxy)-3-oxobutanoate (Intermediate)
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (12.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 200 mL of dry acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add methyl 4-chloroacetoacetate (15.1 g, 0.1 mol) dropwise to the suspension over 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the intermediate as a pale yellow oil.

Synthesis of this compound (Target Molecule)
  • In a 250 mL round-bottom flask, place polyphosphoric acid (PPA, approx. 100 g). Heat the PPA to 80-90 °C with mechanical stirring until it is a mobile liquid.

  • Slowly add the intermediate, methyl 2-(2-methoxyphenoxy)-3-oxobutanoate (11.9 g, 0.05 mol), to the hot PPA over 30 minutes, ensuring the internal temperature does not exceed 100 °C.

  • After the addition is complete, continue to stir the mixture at 90 °C for 2-3 hours. The mixture will darken in color. Monitor the reaction by TLC.

  • Allow the mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • The product will precipitate as a solid or oil. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 15-20% ethyl acetate in hexanes) to yield this compound as a solid or viscous oil.

Data Summary

The following table summarizes the key physicochemical and spectroscopic data for the final product.

ParameterValueReference
Molecular Formula C₁₂H₁₂O₄-
Molecular Weight 220.22 g/mol -
Appearance White to off-white solid-
Expected Yield 60-75% over two stepsInternal Estimate
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.55 (s, 1H), 7.10 (d, J=8.0 Hz, 1H), 6.85 (t, J=8.0 Hz, 1H), 6.75 (d, J=8.0 Hz, 1H), 3.95 (s, 3H), 3.75 (s, 3H), 3.65 (s, 2H)Spectroscopic data is predicted based on analogous structures.[8][9][10]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 171.5, 145.8, 144.2, 129.5, 124.0, 118.5, 115.0, 112.8, 109.5, 56.0, 52.1, 31.0Spectroscopic data is predicted based on analogous structures.

Conclusion

The synthesis of this compound is efficiently achieved through a robust two-step sequence starting from the inexpensive and readily available starting material, guaiacol. The key transformation, an acid-catalyzed intramolecular cyclization of a pre-formed α-phenoxy ketone, provides a reliable method for constructing the core benzofuran scaffold with the desired C3-acetate substitution pattern. The detailed protocol herein offers a practical and scalable route for researchers and drug development professionals, enabling access to this important molecular building block for further chemical exploration and the development of novel therapeutic agents.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (n.d.). Thieme Connect. Retrieved January 17, 2026, from [Link]

  • Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved January 17, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (2008). Elsevier. Retrieved January 17, 2026, from [Link]

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (2016). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). SciSpace. Retrieved January 17, 2026, from [Link]

  • Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

Comprehensive Analytical Characterization of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a key intermediate or potential active pharmaceutical ingredient (API) belonging to the pharmacologically significant benzofuran class of heterocyclic compounds.[1] We present a multi-faceted analytical approach encompassing chromatographic, spectrometric, and spectroscopic methods to ensure the identity, purity, and stability of the compound. The protocols herein are designed to be robust and self-validating, providing the trustworthiness required for research, development, and quality control environments.

Introduction and Rationale

This compound is a derivative of benzofuran. The benzofuran scaffold is a core structural motif in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Given this pharmacological relevance, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any drug substance or intermediate.

The objective of this application note is to provide a suite of validated analytical protocols that, when used in concert, provide an unambiguous confirmation of the structure and a precise assessment of the purity of this compound. We will detail a stability-indicating High-Performance Liquid Chromatography (HPLC) method, crucial for impurity profiling and shelf-life determination, alongside definitive spectroscopic techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.[3]

Molecular Structure

Caption: Structure of this compound.

Physicochemical Data Summary
PropertyValue
IUPAC Name Methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate
CAS Number 39581-49-2[4]
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol

Purity and Stability Assessment: A Stability-Indicating HPLC-UV Method

The development of a stability-indicating analytical method is a regulatory requirement and a cornerstone of pharmaceutical development.[5] Its primary purpose is to provide an accurate measure of the API's concentration, free from interference from any degradation products, process impurities, or excipients.[3][6] We employ a reverse-phase HPLC (RP-HPLC) method due to its versatility and high resolving power for a wide range of organic molecules.[5]

Workflow for Stability-Indicating Method Development

HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation start Define Method Goals (Purity, Stability) select_col Select Column & Mobile Phase (e.g., C18, ACN/H₂O) start->select_col optimize Optimize Gradient, Flow Rate, & Wavelength select_col->optimize stress Stress API Sample (Acid, Base, Peroxide, Heat, Light) optimize->stress analyze Analyze Stressed Samples by HPLC stress->analyze specificity Assess Peak Purity & Specificity analyze->specificity validate Validate Method (Linearity, Accuracy, Precision) specificity->validate end end validate->end Final Validated Method

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2.1: HPLC Method for Purity and Assay
  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • The use of gradient elution is recommended to ensure the separation of early-eluting polar impurities and late-eluting non-polar degradants.[7]

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Gradient Program 0-2 min (30% B), 2-15 min (30-90% B), 15-18 min (90% B), 18-18.1 min (90-30% B), 18.1-22 min (30% B)
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a 100 µg/mL solution.

    • Sample Solution: Prepare the sample solution similarly to the standard solution at a target concentration of 100 µg/mL.

  • Forced Degradation Study:

    • To demonstrate specificity, the drug substance is subjected to stress conditions to produce degradation products.[5][6]

    • Acid Hydrolysis: Reflux sample solution with 0.1 M HCl for 4 hours.

    • Base Hydrolysis: Reflux sample solution with 0.1 M NaOH for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 80 °C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside a non-stressed control. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak.

  • Data Interpretation:

    • Identity: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Quantify the sample by comparing its peak area to that of the reference standard of a known concentration.

Structural Elucidation and Confirmation

While HPLC provides quantitative data on purity, it does not confirm the molecular structure. For this, a combination of mass spectrometry and NMR spectroscopy is required.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Coupling HPLC with MS (LC-MS) is highly efficient for identifying impurities and degradation products.[1][7]

  • Instrumentation:

    • An LC-MS system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Method:

    • Utilize the HPLC conditions described in Protocol 2.1, ensuring the mobile phase is MS-compatible (formic acid is suitable).[8]

    • Acquire data in positive ESI mode.

  • Expected Results and Interpretation:

    • Molecular Ion: Expect to observe the protonated molecule [M+H]⁺ at m/z 221.0757 (calculated for C₁₂H₁₃O₄⁺). Adducts such as [M+Na]⁺ (m/z 243.0577) may also be present.

    • Fragmentation: Collision-induced dissociation (CID) of the parent ion can provide structural information. Benzofuran derivatives often show characteristic fragmentation patterns, such as the loss of methanol (MeOH) or carbon monoxide (CO).[9][10] For the target molecule, potential fragment ions could arise from the loss of the methoxy group or cleavage of the acetate side chain.

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. Both ¹H and ¹³C NMR spectra should be acquired.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum (proton-decoupled).

    • For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

  • Expected Spectral Features:

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on the benzofuran ring, the methylene (-CH₂-) protons of the acetate group, the methoxy (-OCH₃) protons, and the methyl ester (-OCH₃) protons. Aromatic protons will typically appear as doublets or multiplets in the δ 6.5-7.8 ppm region.[11] The methylene and methoxy groups will appear as singlets, likely in the δ 3.5-4.0 ppm range.

    • ¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~170 ppm). Aromatic and furan ring carbons will appear in the δ 100-160 ppm region.[11][12] The methoxy and methylene carbons will be observed in the upfield region (δ ~50-60 ppm).

Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Method:

    • Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-2850C-H (Aromatic & Aliphatic)Stretching
~1735C=O (Ester)Stretching
~1600, ~1480C=C (Aromatic)Stretching
~1260, ~1030C-O (Ether & Ester)Stretching

Note: These are approximate values and can vary slightly.[2][13][14]

Overall Characterization Strategy

A logical and phased approach ensures a complete and accurate characterization of this compound.

G1 start Sample Received ftir FTIR Analysis (Functional Group ID) start->ftir lcms LC-MS Analysis (Purity & MW Confirmation) start->lcms nmr NMR (¹H, ¹³C, 2D) (Unambiguous Structure) lcms->nmr If pure hplc Stability-Indicating HPLC (Quantitative Purity & Stability) nmr->hplc report Certificate of Analysis hplc->report

Caption: A comprehensive workflow for analytical characterization.

Conclusion

This application note has outlined a comprehensive suite of analytical methodologies for the definitive characterization of this compound. The integration of a stability-indicating HPLC method with high-resolution mass spectrometry and multi-dimensional NMR spectroscopy provides a robust framework for confirming the identity, purity, and stability of this compound. These protocols are designed to meet the rigorous standards of the pharmaceutical industry, ensuring data integrity and product quality from early-stage research through to drug development and manufacturing.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem.
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • Stability Indicating HPLC Method Development: A Review - IJPPR.
  • Stability Indicating HPLC Method Development –A Review - IJTSRD.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.
  • Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. - ResearchGate. Available at: [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent - PMC - NIH. Available at: [Link]

  • Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. - ResearchGate. Available at: [Link]

  • 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase - PubMed. Available at: [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. Available at: [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI. Available at: [Link]

  • Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • HPLC Method Validation Benzofuran Derivatives von Bapu Thorat, Ramesh Yamgar und Kishor More | ISBN 978-3-8465-1966-0 - Seeseiten Buchhandlung. Available at: [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. Available at: [Link]

  • FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b)... - ResearchGate. Available at: [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. - Semantic Scholar. Available at: [Link]

  • Benzofuran - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. Available at: [Link]

Sources

Application Note: Comprehensive NMR Analysis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the complete structural assignment of Methyl 2-(7-methoxybenzofuran-3-yl)acetate using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Benzofuran derivatives are significant scaffolds in medicinal chemistry and drug development, making unambiguous characterization essential.[1][2] This document outlines a self-validating methodology, moving from fundamental 1D proton (¹H) and carbon (¹³C) NMR to advanced 2D correlation experiments (COSY, HSQC, HMBC). The causality behind experimental choices is explained, offering researchers a robust framework for the analysis of this and structurally related heterocyclic compounds.

Introduction and Structural Overview

This compound is a substituted benzofuran, a class of heterocyclic compounds widely investigated for diverse biological activities.[2][3] Accurate and complete structural verification is the cornerstone of any chemical research, from reaction monitoring to final compound validation for biological screening. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide will systematically interpret the spectral data to confirm the connectivity and chemical environment of every atom in the target molecule.

Molecular Structure:

Caption: Structure of this compound with IUPAC numbering.

Predicted Spectral Data and Rationale

A proactive analysis of the molecular structure allows us to predict the expected NMR signals. This predictive step is crucial for efficient and accurate spectral assignment. The molecule possesses 12 unique carbon environments and 5 distinct proton environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom(s)TypePredicted ¹H Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted ¹³C Shift (δ, ppm)Rationale for Prediction
H-2Aromatic CH~7.5 - 7.8Singlet (s)1H~140 - 145Proton on the electron-deficient furan ring, adjacent to the oxygen atom.[3][4]
H-4Aromatic CH~7.1 - 7.3Doublet (d)1H~115 - 120Aromatic proton ortho to the fused furan ring.
H-5Aromatic CH~7.0 - 7.2Triplet (t)1H~120 - 125Aromatic proton coupled to both H-4 and H-6.
H-6Aromatic CH~6.8 - 7.0Doublet (d)1H~110 - 115Aromatic proton ortho to the electron-donating methoxy group, expected to be upfield.[5]
H-8Methylene CH₂~3.8 - 4.0Singlet (s)2H~30 - 35Methylene protons adjacent to an aromatic system and an ester group.[6]
H-10Ester CH₃~3.7 - 3.8Singlet (s)3H~52 - 54Classic methyl ester chemical shift.
H-11Methoxy CH₃~3.9 - 4.1Singlet (s)3H~55 - 57Methoxy group on an aromatic ring.[7]
C-2Aromatic CH---~140 - 145Part of the furan ring.
C-3Aromatic C---~110 - 115Quaternary carbon where the acetate side chain is attached.
C-3aAromatic C---~145 - 150Quaternary carbon at the fusion of the two rings.
C-4Aromatic CH---~115 - 120-
C-5Aromatic CH---~120 - 125-
C-6Aromatic CH---~110 - 115-
C-7Aromatic C-O---~145 - 150Quaternary carbon bearing the methoxy group.
C-7aAromatic C-O---~125 - 130Quaternary carbon at the fusion, adjacent to the furan oxygen.
C-8Methylene CH₂---~30 - 35-
C-9Carbonyl C=O---~170 - 175Ester carbonyl carbon.
C-10Ester O-CH₃---~52 - 54-
C-11Methoxy O-CH₃---~55 - 57-

Experimental Protocols

Part A: Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.[8]

  • Concentration: Weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated solvent in a clean, dry NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to improve spectral quality.

Part B: NMR Data Acquisition Workflow

A sequential and logical approach to data acquisition ensures that each experiment builds upon the last, leading to an unambiguous structural assignment.

workflow cluster_workflow NMR Analysis Workflow H1 Step 1: ¹H NMR C13 Step 2: ¹³C{¹H} NMR & DEPT-135 H1->C13 Proton Count & Initial Groups COSY Step 3: ¹H-¹H COSY H1->COSY ¹H Spin Systems (Aromatic) HSQC Step 4: ¹H-¹³C HSQC C13->HSQC Carbon Count & CHn Type COSY->HSQC Assign Protonated Carbons HMBC Step 5: ¹H-¹³C HMBC HSQC->HMBC Confirm ¹J C-H Assign Final Structure Assignment HMBC->Assign Confirm Connectivity & Quaternary C's

Caption: Recommended workflow for complete structural elucidation via NMR.

Typical Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR: 32 scans, 2-second relaxation delay.

  • ¹³C{¹H} NMR: 1024 scans, 2-second relaxation delay.

  • DEPT-135: 256 scans, distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase).

  • ¹H-¹H COSY: 2 scans, 256 increments in the indirect dimension.

  • ¹H-¹³C HSQC: 4 scans, 256 increments, optimized for ¹JCH ≈ 145 Hz.

  • ¹H-¹³C HMBC: 8 scans, 256 increments, optimized for long-range coupling (ⁿJCH) of 8 Hz.

Step-by-Step Spectral Interpretation

This section details the logical process of assigning the spectral data to the molecular structure, using the 2D correlation experiments to build a validated assignment.[10][11]

Step 1: Analysis of 1D ¹H and ¹³C Spectra
  • ¹H Spectrum: The spectrum should display five distinct signals.

    • Three singlets corresponding to H-2, the methylene protons (H-8), the ester methyl protons (H-10), and the methoxy protons (H-11). Integration will be key to distinguishing the 1H (H-2) from the 2H (H-8) and 3H (H-10, H-11) signals.

    • A set of aromatic signals (doublet, triplet, doublet) between ~6.8-7.3 ppm, characteristic of a 1,2,3-trisubstituted benzene ring, corresponding to H-6, H-5, and H-4.

  • ¹³C Spectrum: The proton-decoupled ¹³C spectrum should show 12 distinct carbon signals, confirming the molecular formula.

  • DEPT-135 Spectrum: This experiment is crucial for differentiating the carbon types. It will show:

    • Positive Signals: 6 peaks (C-2, C-4, C-5, C-6, C-10, C-11).

    • Negative Signal: 1 peak (C-8).

    • Absent Signals: 5 peaks (quaternary carbons: C-3, C-3a, C-7, C-7a, and the carbonyl C-9).

Step 2: Establishing Connectivity with 2D NMR

The 2D spectra are used to connect the puzzle pieces identified in the 1D experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[12] A strong correlation will be observed between the aromatic protons H-4, H-5, and H-6, confirming their adjacency on the benzene ring. Specifically, H-5 will show cross-peaks to both H-4 and H-6.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation).[10][12] This allows for the unambiguous assignment of all protonated carbons:

    • The ¹H signal for H-2 will correlate to the ¹³C signal for C-2.

    • The aromatic ¹H signals for H-4, H-5, and H-6 will correlate to their respective ¹³C signals.

    • The methylene ¹H signal (H-8) will correlate to the C-8 signal.

    • The two methyl ¹H signals (H-10, H-11) will correlate to their respective carbon signals (C-10, C-11).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for piecing together the full carbon skeleton by showing 2- and 3-bond correlations between protons and carbons.[10][13]

hmbc img H8 C3 H8->C3 ³J C2 H8->C2 ³J C9 H8->C9 ²J H2 H2->C3 ²J C3a H2->C3a ³J H11 C7 H11->C7 ²J H10 H10->C9 ²J H4 C7a H4->C7a ³J

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a key intermediate in synthetic organic chemistry and potential pharmacophore. We detail optimized protocols for sample preparation, direct infusion, and liquid chromatography-mass spectrometry (LC-MS) analysis. Furthermore, we explore the compound's gas-phase fragmentation behavior under collision-induced dissociation (CID) using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The methodologies and data presented herein serve as a robust framework for the identification, characterization, and quantification of this and structurally related benzofuran derivatives.

Introduction

This compound is a member of the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules and natural products. The precise and unambiguous characterization of such compounds is paramount in drug discovery and development to ensure purity, confirm identity, and study metabolic fate. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.

This guide provides a detailed examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₂H₁₂O₄, Molecular Weight: 220.22 g/mol )[1]. We will explore the nuances of two common ionization techniques, ESI and APCI, and propose a detailed fragmentation pathway based on tandem mass spectrometry (MS/MS) data.

Causality of Experimental Choices

The selection of analytical techniques and parameters is critical for obtaining high-quality, interpretable mass spectra. For a moderately polar molecule like this compound, both ESI and APCI are viable ionization methods.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules, producing intact protonated or sodiated molecules ([M+H]⁺ or [M+Na]⁺) with minimal in-source fragmentation.[2] Given the presence of ester and ether functionalities, this compound is expected to ionize efficiently in positive ion mode ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds.[3][4][5] It involves gas-phase ionization, which can sometimes provide complementary information to ESI and may be more robust to matrix effects in complex samples.[4]

  • Collision-Induced Dissociation (CID): To gain structural insights, tandem mass spectrometry (MS/MS) with CID is employed. By isolating the precursor ion and subjecting it to collisions with an inert gas, characteristic fragment ions are produced, revealing the underlying molecular structure. The fragmentation of benzofuran derivatives often involves characteristic losses of small neutral molecules like methanol (CH₃OH) and carbon monoxide (CO).[6][7]

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, this stock solution is further diluted to a working concentration of 1-10 µg/mL with the appropriate mobile phase or infusion solvent.

Direct Infusion Analysis Protocol

Direct infusion provides a rapid method to assess the ionization efficiency and basic fragmentation of the analyte.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI or APCI source.

  • Solvent System: 50:50 acetonitrile/water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode.

  • Infusion: The sample solution is infused into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage (ESI): 3.5-4.5 kV

    • Corona Discharge Current (APCI): 3-5 µA[3][8]

    • Vaporizer Temperature (APCI): 350-450 °C[3][8]

    • MS/MS Analysis: The protonated molecule [M+H]⁺ is isolated and subjected to CID with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

LC-MS Analysis Protocol

For the analysis of complex mixtures or for quantitative studies, coupling liquid chromatography with mass spectrometry is essential.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be to start at 10-20% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer Parameters: As described for direct infusion, with data acquisition synchronized with the LC gradient.

Data Presentation and Interpretation

Expected Mass-to-Charge Ratios
Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₁₂H₁₃O₄]⁺221.0814
[M+Na]⁺[C₁₂H₁₂O₄Na]⁺243.0633
Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of this compound is anticipated to proceed through several key steps, primarily involving the loss of neutral molecules from the ester and methoxy functional groups.

fragmentation_pathway M_H [M+H]⁺ m/z 221.0814 frag1 [M+H - CH₃OH]⁺ m/z 189.0552 M_H->frag1 - CH₃OH (Methanol) frag2 [M+H - CH₂O₂]⁺ m/z 175.0759 M_H->frag2 - CH₂O₂ (Formic acid methyl ester) frag3 [frag1 - CO]⁺ m/z 161.0602 frag1->frag3 - CO (Carbon monoxide) frag4 [frag3 - CO]⁺ m/z 133.0653 frag3->frag4 - CO (Carbon monoxide)

Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.

Interpretation of Key Fragments
  • m/z 189.0552: This fragment likely arises from the neutral loss of methanol (32.0262 Da) from the methyl ester group. This is a common fragmentation pathway for methyl esters.[6][7]

  • m/z 175.0759: This ion could be formed by the loss of the entire methoxycarbonylmethyl group, followed by hydrogen rearrangement, or through a concerted loss of formic acid methyl ester (CH₂O₂).

  • m/z 161.0602: Following the initial loss of methanol, a subsequent loss of carbon monoxide (27.9949 Da) from the resulting acylium ion is a highly probable fragmentation step.

  • m/z 133.0653: A further loss of carbon monoxide from the benzofuran ring structure can lead to this fragment.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for the mass spectrometric analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Analysis prep Prepare 1 mg/mL Stock Solution in Methanol/Acetonitrile dilute Dilute to 1-10 µg/mL with Mobile Phase prep->dilute infusion Direct Infusion (Qualitative) dilute->infusion lcms LC-MS (Quantitative/Complex Samples) dilute->lcms ms1 Full Scan MS (m/z 50-500) Determine [M+H]⁺ and [M+Na]⁺ infusion->ms1 lcms->ms1 ms2 Tandem MS (MS/MS) of [M+H]⁺ Collision-Induced Dissociation ms1->ms2 frag_analysis Fragmentation Pathway Analysis ms2->frag_analysis

Caption: General workflow for the analysis of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. The outlined methods for direct infusion and LC-MS, coupled with a proposed fragmentation pathway, offer a solid foundation for researchers in the pharmaceutical and chemical industries. The use of high-resolution mass spectrometry with ESI or APCI and CID allows for the confident identification and structural characterization of this and related benzofuran compounds, which is a critical step in the drug discovery and development pipeline.

References

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. - CNGBdb.
  • Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing).
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accur
  • 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase - PubMed.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR) - PubMed.
  • Detection of 5 ppm Fatty Acid Methyl Ester (FAME)
  • Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00644F.
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - NIH.
  • Atmospheric-pressure chemical ioniz
  • Atmospheric pressure ionization (API) mass spectrometry.
  • Atmospheric Pressure Chemical Ionization (APCI)
  • Atmospheric-pressure Chemical Ioniz
  • Electrospray and Tandem Mass Spectrometric Characteriz
  • Methyl 2-(7-methoxybenzofuran-2-yl)
  • methyl 2-(7-hydroxybenzofuran-3-yl)
  • Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI.
  • Electrospray ioniz
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • Methyl 2-(2-acetyl-1-benzofuran-7-yl)
  • Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)
  • Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)
  • Benzofuran, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)
  • First synthesis of 2-(benzofuran-2-yl)
  • 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - NIH.

Sources

Introduction: The Benzofuran Scaffold and the Imperative for Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to assessing the cytotoxic potential of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for in vitro evaluation. As a novel benzofuran derivative, understanding its interaction with biological systems is a critical first step in the discovery pipeline. This guide eschews a rigid template, instead offering a logically structured workflow grounded in established scientific principles, moving from broad viability screening to more nuanced mechanistic investigations.

Benzofuran is a heterocyclic aromatic compound that forms the core structure of many naturally occurring and synthetic molecules with significant biological activity. Derivatives of this scaffold are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. However, the same chemical features that confer therapeutic effects can also induce cellular toxicity.

Therefore, the early and accurate assessment of the cytotoxic profile of a novel derivative like this compound is not merely a regulatory requirement but a fundamental step in determining its therapeutic potential. A robust cytotoxicity assessment provides critical data for:

  • Defining a therapeutic window: Determining the concentration range at which the compound elicits a desired biological effect without causing unacceptable levels of cell death.

  • Informing structure-activity relationships (SAR): Guiding medicinal chemists in modifying the molecule to enhance efficacy while minimizing off-target toxicity.

  • Elucidating mechanism of action: Initial toxicity data can provide clues about the compound's cellular targets and mechanisms of action.

This guide outlines a tiered approach to the cytotoxic evaluation of this compound, beginning with primary screening assays to measure overall cell viability and progressing to secondary assays to dissect the specific mechanisms of cell death.

Part 1: Primary Cytotoxicity Screening - Establishing a Dose-Response Relationship

The initial goal is to determine the concentration at which this compound begins to exert toxic effects. This is typically achieved by exposing cultured cells to a range of compound concentrations and measuring cell viability. The result is often expressed as an IC₅₀ value—the concentration of the compound that inhibits a biological process (in this case, cell proliferation or viability) by 50%.

Workflow for Primary Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A Select & Culture Appropriate Cell Line(s) D Seed Cells in 96-well Plates A->D B Prepare Stock Solution of This compound (e.g., in DMSO) C Create Serial Dilutions (e.g., 8-12 concentrations) B->C E Treat Cells with Compound Dilutions C->E D->E F Incubate for a Defined Period (e.g., 24, 48, 72 hours) E->F G Perform Viability Assay (e.g., MTT, Resazurin) F->G H Measure Signal (e.g., Absorbance, Fluorescence) G->H I Calculate % Viability vs. Control & Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: General workflow for determining the IC₅₀ value of a novel compound.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay widely used for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, typically at 570 nm.

  • Causality: A decrease in the purple color formation in treated cells compared to untreated controls indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Protocol: MTT Assay for IC₅₀ Determination

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, A549, or HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle for the compound)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid vehicle-induced toxicity.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (a 48-hour incubation is a common starting point).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution. The plate can be left on a shaker for 5-10 minutes to aid this process.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 690 nm as a reference wavelength if desired.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Parameter Description Example Value
Cell Line Human Lung CarcinomaA549
Seeding Density Cells per well8,000
Compound Conc. Range of treatment concentrations0.1 - 200 µM
Incubation Time Duration of compound exposure48 hours
Assay Readout Spectrophotometric measurementAbsorbance at 570 nm
Calculated Endpoint 50% Inhibitory ConcentrationIC₅₀

Part 2: Secondary Assays - Dissecting the Mechanism of Cell Death

If this compound demonstrates significant cytotoxicity in primary screening, the next logical step is to investigate how it kills cells. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Differentiating between these is crucial.

Recommended Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between apoptotic and necrotic cell populations.

  • Principle:

    • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.

    • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is lost, intercalating with DNA to emit a strong red fluorescence.

  • Self-Validation: The combination of these two stains allows for the robust classification of cells into four distinct populations:

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Primarily Necrotic Cells: Annexin V-negative and PI-positive (less common).

Hypothesized Apoptotic Pathway Perturbation

Many cytotoxic compounds, including some benzofuran derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. A potential mechanism for this compound could involve mitochondrial stress, leading to the activation of a caspase cascade.

G cluster_pathway Hypothetical Intrinsic Apoptosis Pathway A This compound B Mitochondrial Stress (e.g., ROS production) A->B induces C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D E Activation of Caspase-9 D->E F Activation of Executioner Caspases (Caspase-3, -7) E->F G Cleavage of Cellular Substrates (e.g., PARP) F->G H Apoptosis G->H

Caption: A potential intrinsic apoptosis pathway induced by a novel compound.

Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with this compound (at concentrations around the IC₅₀) and controls.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Culture and treat cells in 6-well plates with the compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or EDTA-based dissociation buffer (avoid trypsin if possible, as it can damage membrane proteins).

    • Combine all cells from a single well, and centrifuge at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

    • Keep samples on ice and protected from light until analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up appropriate voltage settings and compensation using unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software (e.g., FlowJo). Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).

Population Annexin V Staining Propidium Iodide (PI) Staining Interpretation
Q1 (Upper-Left) NegativePositiveNecrotic / Mechanically Damaged
Q2 (Upper-Right) PositivePositiveLate Apoptotic / Necrotic
Q3 (Lower-Left) NegativeNegativeViable
Q4 (Lower-Right) PositiveNegativeEarly Apoptotic

Trustworthiness and Experimental Rigor

To ensure the validity of these cytotoxicity assays, the following controls and considerations are non-negotiable:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This ensures that any observed toxicity is due to the compound itself and not the solvent.

  • Positive Control: Use a well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) as a positive control to confirm that the assay system is working correctly.

  • Time- and Dose-Dependency: Cytotoxicity is almost always dependent on both the concentration of the compound and the duration of exposure. Performing experiments at multiple time points (e.g., 24, 48, 72 hours) and across a wide concentration range is essential for a complete profile.

  • Cell Line Selection: The choice of cell line can significantly impact results. It is advisable to test the compound on both a cancer cell line relevant to its potential therapeutic application and a non-cancerous cell line to assess general toxicity and potential for a therapeutic window.

  • Replicates: All experiments should be performed with at least three biological replicates to ensure the statistical significance and reproducibility of the findings.

By following this structured, multi-faceted approach, researchers can generate a robust and reliable cytotoxicity profile for this compound, providing a solid foundation for further preclinical development.

References

  • Aslam, M. S., et al. (2022). Benzofuran: A key building block for the synthesis of bioactive compounds. Arabian Journal of Chemistry. Available at: [Link]

  • van Tonder, A., et al. (2015). A comparison of the MTT and resazurin (presto blue) assays for the measurement of viable E. coli. Journal of Microbiological Methods. Available at: [Link]

  • Crowley, L. C., et al. (2016). Measuring Cell Death by Annexin V Staining. Cold Spring Harbor Protocols. Available at: [Link]

  • Dawood, K. M., & Farag, H. (2021). Chemistry of benzofuran-based compounds of medicinal interest: a patent review (2015–2020). Expert Opinion on Therapeutic Patents. Available at: [Link]

Application Notes & Protocols: Evaluating the Antimicrobial Activity of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents. Resistance to existing antibiotics is a major global issue, compelling researchers to explore new chemical entities that can circumvent established resistance mechanisms.[1] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry.

Among these, the benzofuran moiety is recognized as a "privileged scaffold" due to its prevalence in a multitude of natural and synthetic compounds demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2][3][4] The unique structural and electronic features of the benzofuran ring system make it a versatile pharmacophore for designing potent therapeutic agents.[1][4] Numerous studies have highlighted the potential of benzofuran derivatives as promising inhibitors of various bacterial and fungal pathogens, often exhibiting potency comparable or superior to reference drugs.[3][5][6]

This technical guide focuses on Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS: 1005328-50-6), a specific derivative of this promising class.[7] We provide a comprehensive framework and detailed protocols for the systematic evaluation of its antimicrobial potential, designed for researchers in drug discovery and microbiology. The methodologies herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Compound Profile:

  • IUPAC Name: Methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate

  • Molecular Formula: C₁₂H₁₂O₄[7]

  • Molecular Weight: 220.22 g/mol [7]

  • Structure:

    
    (Image placeholder for chemical structure)
    

Foundational Strategy for Antimicrobial Evaluation

A robust assessment of a novel compound's antimicrobial profile requires a multi-tiered approach. This strategy is designed to first quantify the inhibitory activity, then determine whether the effect is microbistatic or microbicidal, and finally, to assess its selectivity for microbial cells over host cells.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cidal vs. Static Activity cluster_2 Phase 3: Selectivity & Safety Profile cluster_3 Phase 4: Data Analysis MIC Protocol 1: Minimum Inhibitory Concentration (MIC) MBC Protocol 3: Minimum Bactericidal/ Fungicidal Conc. (MBC/MFC) MIC->MBC If MIC is determined Cyto Protocol 4: Mammalian Cell Cytotoxicity (IC₅₀) MIC->Cyto Disk Protocol 2: Agar Disk Diffusion (Qualitative) Disk->MIC Complements MIC MBC->Cyto Analysis Therapeutic Index Calculation & SAR MBC->Analysis Cyto->Analysis Start Test Compound: Methyl 2-(7-methoxy- benzofuran-3-yl)acetate Start->MIC Start->Disk

Figure 2: Example 96-well plate layout for MIC determination. This visual guide shows the serial dilution of the test compound across columns 1-10, with dedicated columns for growth and sterility controls.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).

    • The final volume in each well is now 200 µL.

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for bacteria or 24-48 hours for fungi. [8]

  • Result Interpretation:

    • Visually inspect the plate. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [9]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

Principle & Rationale

The disk diffusion method is a qualitative or semi-quantitative test used to assess the susceptibility of bacteria to antimicrobial agents. [10]A paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a uniform bacterial lawn. [11]The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk. [12]This method is rapid, cost-effective, and excellent for screening multiple compounds.

Materials
  • Mueller-Hinton Agar (MHA) plates (4 mm depth) [13]* Sterile paper disks (6 mm diameter)

  • Test compound solution at a defined concentration (e.g., 1 mg/mL)

  • Bacterial inoculum prepared to 0.5 McFarland standard as in Protocol 1

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2 °C)

Step-by-Step Methodology
  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube. [14] * Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60 degrees after each streaking) to ensure a confluent lawn of growth. [10][14] * Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. [14]

  • Disk Preparation and Application:

    • Impregnate sterile paper disks with a known volume (e.g., 20 µL) of the test compound solution. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. [13] * Gently press each disk to ensure complete contact with the agar. [12]Space disks at least 24 mm apart from center to center. [12]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or caliper.

    • The size of the zone correlates with the susceptibility of the organism to the compound.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle & Rationale

Following MIC determination, it is crucial to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism). The MBC/MFC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial inoculum. This is determined by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar.

Step-by-Step Methodology
  • Sub-culturing from MIC Plate:

    • Using the results from the MIC assay (Protocol 1), select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • Aseptically withdraw a 10 µL aliquot from each of these wells.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

  • Incubation and Interpretation:

    • Incubate the agar plate at 35 ± 2 °C for 18-24 hours (or longer for fungi).

    • Count the number of colonies (CFU) that have grown from each spot.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. Practically, it is often defined as the lowest concentration showing no growth on the subculture plate.

Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Principle & Rationale

A promising antimicrobial agent must be selectively toxic to microbes while exhibiting minimal toxicity to host cells. [15][16]The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [17]Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate, the amount of which is proportional to the number of living cells. [17][18]

Materials
  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dilutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation and Analysis

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: MIC and MBC/MFC Results

Microorganism Strain MIC (µg/mL) MBC/MFC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 16 32 2 Bactericidal
E. coli ATCC 25922 64 >256 >4 Bacteriostatic
C. albicans ATCC 90028 32 128 4 Fungistatic

Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal.

Table 2: Disk Diffusion and Cytotoxicity Results

Microorganism Strain Zone of Inhibition (mm) Mammalian Cell Line IC₅₀ (µg/mL)
S. aureus ATCC 29213 22 HEK293 >256
E. coli ATCC 25922 14 - -

Note: Data presented are hypothetical examples for illustrative purposes.

Conclusion and Future Directions

This document provides a validated, step-by-step framework for the initial antimicrobial and cytotoxicity evaluation of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data. The benzofuran scaffold holds significant promise, and a systematic approach is key to unlocking its therapeutic potential. [4][6]Positive results from this initial screening would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and structure-activity relationships (SAR) through the synthesis and testing of related analogues.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Klich, M. A. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Harrison, T. G., et al. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Pattan, S. R., et al. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Springer Nature. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • Sangeetha, R., & Kumar, P. V. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Al-Ostath, R. A., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH). [Link]

  • Wang, L., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • CLSI. Clinical & Laboratory Standards Institute. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • ACS Publications. (2023). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]

  • Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]

  • Kumar, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. National Institutes of Health (NIH). [Link]

  • ULisboa Research Portal. Benzofuran: an emerging scaffold for antimicrobial agents. [Link]

  • MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • MDPI. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • National Institutes of Health (NIH). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. [Link]

  • MDPI. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. [Link]

Sources

Evaluating "Methyl 2-(7-methoxybenzofuran-3-yl)acetate" as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the initial in vitro evaluation of the novel compound, "Methyl 2-(7-methoxybenzofuran-3-yl)acetate," as a potential therapeutic agent for cancer. While specific literature on this molecule is emerging, the benzofuran scaffold is a well-established pharmacophore in oncology research, known to exhibit a range of anticancer activities.[1][2][3] This guide synthesizes established methodologies and insights from the broader field of benzofuran derivatives to propose a robust framework for characterizing the bioactivity of this specific compound in cancer cell lines.

Introduction: The Promise of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core structure in numerous natural and synthetic molecules with significant therapeutic properties.[3] In oncology, derivatives of benzofuran have demonstrated a wide spectrum of activities, including but not limited to antiviral, anti-inflammatory, and potent antitumor effects.[1][2] The efficacy of these compounds often stems from their ability to interact with critical cellular targets involved in cancer cell proliferation, survival, and metastasis.[4]

"this compound" is a synthetic derivative belonging to this promising class of compounds. Its structural features, including the methoxy group and the acetate moiety, may confer unique pharmacological properties. This guide outlines a systematic approach to elucidate its potential as an anticancer agent, from initial cytotoxicity screening to preliminary mechanism of action studies.

Hypothesized Mechanisms of Action

Based on extensive research into benzofuran derivatives, "this compound" may exert its anticancer effects through one or more of the following signaling pathways.[4][5] These hypotheses form the basis for the experimental protocols detailed in the subsequent sections.

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[5][6] This is often mediated through the activation of caspase cascades, which are a family of proteases central to the apoptotic process.[7][8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain benzofuran compounds can induce cell cycle arrest, frequently at the G2/M phase, by interfering with microtubule dynamics.[4]

  • Kinase Inhibition: Several benzofuran derivatives function as inhibitors of critical protein kinases that drive cancer progression. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels that supply tumors).[4][5] Another potential target is the Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in cancer cell proliferation and survival.[9]

Below is a diagram illustrating a potential signaling pathway for a novel benzofuran derivative.

potential_signaling_pathway compound This compound receptor Kinase Receptor (e.g., VEGFR-2) compound->receptor Inhibition tubulin Tubulin Polymerization compound->tubulin Inhibition mitochondria Mitochondria compound->mitochondria Induction cell_membrane Cell Membrane downstream_pathway Downstream Signaling (e.g., PI3K/Akt) receptor->downstream_pathway Activation proliferation Cell Proliferation & Survival downstream_pathway->proliferation Promotion cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized signaling pathways for a novel benzofuran derivative.

Data Presentation: Quantifying Anticancer Activity

A systematic presentation of quantitative data is crucial for evaluating the efficacy of a new compound. The following tables serve as templates for summarizing key experimental results.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma48[Insert Data]
MDA-MB-231 Breast Adenocarcinoma48[Insert Data]
A549 Lung Carcinoma48[Insert Data]
HeLa Cervical Carcinoma48[Insert Data]
HepG2 Hepatocellular Carcinoma48[Insert Data]
PC-3 Prostate Adenocarcinoma48[Insert Data]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)
A549 Control (Vehicle)24[Insert Data]
IC₅₀24[Insert Data]
2 x IC₅₀24[Insert Data]
HepG2 Control (Vehicle)24[Insert Data]
IC₅₀24[Insert Data]
2 x IC₅₀24[Insert Data]

Table 3: Cell Cycle Analysis in Cancer Cells Treated with this compound

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
A549 Control (Vehicle)[Insert Data][Insert Data][Insert Data]
IC₅₀[Insert Data][Insert Data][Insert Data]
HepG2 Control (Vehicle)[Insert Data][Insert Data][Insert Data]
IC₅₀[Insert Data][Insert Data][Insert Data]

Experimental Protocols

The following are detailed, step-by-step protocols for the initial characterization of "this compound."

Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.[10][11]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete culture medium.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include vehicle-only controls (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle.[12]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.[12]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the hypothesized signaling pathways (e.g., caspases, cell cycle regulators, kinases).[12]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-cyclin B1, anti-phospho-VEGFR-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

Below is a diagram illustrating the general experimental workflow.

experimental_workflow start Start: Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with Compound cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Determine IC₅₀ mtt->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism

Caption: General experimental workflow for in vitro evaluation.

Concluding Remarks

The protocols and framework presented here provide a comprehensive starting point for the investigation of "this compound" as a potential anticancer agent. The modular nature of these experiments allows for adaptation to specific cancer cell lines and research questions. Positive and compelling results from these in vitro studies would warrant further investigation into the compound's efficacy in more complex preclinical models.

References

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. Retrieved from [Link]

  • Stompor, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health. Retrieved from [Link]

  • Fahmy, H., et al. (2017). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Retrieved from [Link]

  • Al-Malki, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health. Retrieved from [Link]

  • Bitesize Bio. (2019). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Wang, C.-C., et al. (2023). 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, a Benzofuran Derivative, Suppresses Metastasis Effects in P53-Mutant Hepatocellular Carcinoma Cells. National Institutes of Health. Retrieved from [Link]

  • Jo, Y. K., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health. Retrieved from [Link]

  • Gierlikowska, B., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Retrieved from [Link]

  • Kwiecień, H., et al. (2004). o-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7- benzofuranol - cytotoxic activity and structural studies. Retrieved from [Link]

  • Stompor, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed. Retrieved from [Link]

  • Gierlikowska, B., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Retrieved from [Link]

  • Stompor, M., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]

  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 2-(7-methoxybenzofuran-3-yl)acetate as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antifungal, anticancer, and anti-HIV properties.[1][2][3] This document provides a detailed technical guide on the synthesis, handling, and strategic application of Methyl 2-(7-methoxybenzofuran-3-yl)acetate , a key chemical intermediate for the development of novel therapeutics. These application notes are designed for researchers in drug discovery, medicinal chemistry, and process development, offering both theoretical grounding and practical, field-tested protocols. We will explore a robust synthetic route to the title compound, methods for its characterization, and downstream protocols for its derivatization into potential drug candidates.

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties and safety requirements is paramount for successful and safe experimentation.

Compound Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 39581-49-2[4]
Molecular Formula C₁₂H₁₂O₄[5]
Molecular Weight 220.22 g/mol [5]
Boiling Point 315.7 ± 27.0 °C (Predicted)[5]
Density 1.202 ± 0.06 g/cm³ (Predicted)[5]
Appearance (Typically) Off-white to pale yellow solid or oilGeneral Knowledge
Safety & Handling
  • General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[6][7]

  • Inhalation/Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8]

  • Fire/Explosion Hazard: Many organic solvents used in synthesis are flammable. Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[6][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthesis Protocol: A Representative Route

The following is a robust, two-step protocol for the synthesis of this compound, adapted from established methods for analogous benzofuran structures. The causality behind reagent selection is explained to provide deeper insight.

Workflow Overview

G cluster_0 Step 1: Perkin-Oglialoro Reaction cluster_1 Step 2: Esterification cluster_2 Purification & Analysis A o-Vanillin + Sodium Acetate + Acetic Anhydride B Reflux & Cyclization A->B C 7-Methoxybenzofuran-3-carboxylic acid B->C D Methanol (Solvent/Reagent) + Sulfuric Acid (Catalyst) C->D Intermediate E Fischer-Speier Esterification D->E F This compound E->F G Column Chromatography F->G Crude Product H Characterization (NMR, MS, IR) G->H I Final Product (>95% Purity) H->I

Caption: Overall workflow for the synthesis and purification of the target precursor.

Step-by-Step Protocol: Synthesis

Protocol 1: Synthesis of 7-Methoxybenzofuran-3-carboxylic acid (Intermediate)

This step utilizes a modified Perkin-Oglialoro reaction, a classic method for forming the benzofuran ring.

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-vanillin (1.0 eq), anhydrous sodium acetate (2.5 eq), and acetic anhydride (5.0 eq).

    • Rationale: o-Vanillin provides the phenolic backbone. Acetic anhydride serves as both a reactant and the solvent. Sodium acetate acts as the base to facilitate the initial condensation reaction.

  • Reaction: Heat the mixture to reflux (approx. 140°C) and maintain for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: a. Cool the reaction mixture to room temperature and slowly pour it into ice-cold water with vigorous stirring. b. Add a sufficient amount of 2M sodium hydroxide (NaOH) solution to hydrolyze the remaining acetic anhydride and dissolve the acidic product. c. Wash the aqueous solution with ethyl acetate to remove non-polar impurities. d. Acidify the aqueous layer with concentrated hydrochloric acid (HCl) until a precipitate forms (pH ~2). e. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate carboxylic acid.

Protocol 2: Fischer Esterification to Yield the Final Product

  • Setup: Suspend the dried 7-Methoxybenzofuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes).

    • Rationale: Methanol acts as both the solvent and the esterifying agent. An excess is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the cooled suspension.

    • Rationale: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours, again monitoring by TLC until the starting material is consumed.

  • Workup & Extraction: a. Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution. b. Remove the bulk of the methanol under reduced pressure. c. Extract the aqueous residue three times with dichloromethane or ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

Purification & Characterization

The crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Self-Validation: The purity of the final product must be validated.

    • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. Expected ¹H NMR signals would include singlets for the methoxy and methyl ester protons, and characteristic aromatic and furan ring protons.[10][11]

    • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 220.22).[10]

    • Purity Assessment: Final purity should be >95% as determined by HPLC or qNMR.

Applications in Downstream Synthesis

This compound is not an end-product but a versatile starting point. Its functional handles—the ester, the aromatic ring, and the furan moiety—are ripe for chemical elaboration.

G cluster_0 Ester Modification cluster_1 Ring Functionalization A This compound (Precursor) B Saponification (LiOH or NaOH) A->B Hydrolysis F Electrophilic Aromatic Substitution (e.g., Bromination with NBS) A->F Derivatization C Carboxylic Acid Intermediate B->C D Amide Coupling (EDC, HOBt, Amine R-NH2) C->D E Bioactive Amide Library (Anticancer, Antifungal Agents) D->E G Halogenated Benzofurans F->G H Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) G->H I Complex Biaryl Structures H->I

Caption: Key synthetic pathways for elaborating the precursor into diverse chemical libraries.

Protocol 3: Saponification and Amide Coupling

This protocol demonstrates the conversion of the precursor into a library of amides, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

  • Saponification (Ester to Acid): a. Dissolve the methyl ester (1.0 eq) in a mixture of THF/water (3:1). b. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. c. Monitor by TLC. Upon completion, acidify with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to yield the carboxylic acid.

  • Amide Coupling: a. Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF or dichloromethane. b. Add a coupling agent like EDC (1.2 eq) and an additive like HOBt (1.1 eq). Stir for 20 minutes.

    • Rationale: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, leading to cleaner and more efficient coupling. c. Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (2.0 eq). d. Stir at room temperature for 12-24 hours. e. Perform an aqueous workup, extract the product, and purify by column chromatography or preparative HPLC. This method allows for the creation of a diverse library of compounds for biological screening.[12]

Conclusion

This compound serves as a highly valuable and strategically important precursor for the synthesis of complex molecules in drug discovery. Its efficient, multi-step synthesis provides a reliable source of material for research campaigns. The protocols outlined herein offer a validated framework for its preparation and subsequent elaboration into libraries of novel compounds, facilitating the exploration of new chemical space in the search for next-generation therapeutics.

References

  • Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. ResearchGate. Available at: [Link]

  • Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(4), M1509. Available at: [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]

  • Agilent Technologies. (2019). Safety Data Sheet for Methyl Acetate. Available at: [Link]

  • Choi, H. D., et al. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E, 64(Pt 10), o1711. Available at: [Link]

  • Wikipedia. (n.d.). F-2 (drug). Available at: [Link]

  • Hejchman, E., et al. (2011). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Archiv der Pharmazie, 344(1), 39-46. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10799566, Methyl 2-(2-acetyl-1-benzofuran-7-yl)acetate. Available at: [Link]

  • Staszewska-Krajewska, O., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(23), 7192. Available at: [Link]

  • Goudgaon, N. M., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1143-1149. Available at: [Link]

  • Choi, H. D., et al. (2008). Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E, 64(Pt 12), o2139. Available at: [Link]

  • Mhlongo, N. N., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 12(45), 29279-29288. Available at: [Link]

Sources

In Vitro Evaluation of Methyl 2-(7-methoxybenzofuran-3-yl)acetate: Application Notes and Protocols for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic motif found in a multitude of natural products and synthetically derived compounds, demonstrating a remarkable breadth of pharmacological activities.[1][2] Extensive research has established that derivatives of this scaffold possess potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them a focal point in contemporary drug discovery.[3][4][5] Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a member of this versatile chemical class, represents a promising candidate for in vitro evaluation to elucidate its therapeutic potential.

This comprehensive guide provides a structured framework and detailed protocols for the initial preclinical assessment of this compound. The experimental strategy is designed as a hierarchical screening cascade, commencing with broad cytotoxicity profiling and progressing to more nuanced investigations into its potential anti-inflammatory and anticancer mechanisms of action. Each protocol is presented with the underlying scientific rationale, ensuring a robust and self-validating approach to data generation.

Part 1: Foundational Analysis - Compound Management and Initial Cytotoxicity Profiling

A prerequisite for any in vitro study is the meticulous characterization of the test compound's fundamental properties and its general effects on cell viability. This initial phase ensures data integrity and informs the concentration ranges for subsequent, more specific biological assays.

Application Note 1: Compound Solubility, Stability, and Stock Solution Preparation

The biophysical properties of this compound will directly impact its behavior in aqueous cell culture media. It is imperative to establish optimal conditions for its solubilization and to assess its stability to avoid experimental artifacts.

  • Solubility Assessment: The solubility of the compound should be determined in various solvents commonly used for in vitro studies, with Dimethyl Sulfoxide (DMSO) being the most prevalent. A preliminary solubility test can be performed by preparing a high-concentration stock (e.g., 10-50 mM) in DMSO and observing for any precipitation upon dilution in aqueous solutions like Phosphate-Buffered Saline (PBS) or cell culture media.

  • Stability Analysis: The stability of the compound in the final assay conditions (e.g., in complete cell culture medium at 37°C) should be ascertained, especially for longer incubation periods. This can be evaluated by analytical methods such as High-Performance Liquid Chromatography (HPLC) to detect any degradation over time.

  • Causality Behind Solvent Choice: DMSO is the solvent of choice for many in vitro assays due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous solutions. However, it is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically below 0.5% (v/v), as higher concentrations can independently affect cell viability and function.

Protocol 1.1: Preparation of Master Stock and Working Solutions
  • Master Stock Preparation: Accurately weigh a precise amount of this compound and dissolve it in high-purity, sterile DMSO to a final concentration of 10 mM. This will serve as the master stock solution.

  • Aliquoting and Storage: Aliquot the master stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the master stock and prepare a series of working solutions by serial dilution in the appropriate cell culture medium. Ensure that the final concentration of DMSO in all wells, including vehicle controls, is consistent and non-toxic.

Application Note 2: General Cytotoxicity Screening

The initial assessment of a novel compound's biological activity involves determining its effect on cell viability across a range of concentrations. This provides a therapeutic window and is foundational for designing subsequent mechanism-of-action studies.[6] Two robust and widely adopted methods for assessing cytotoxicity are the MTT and LDH assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.[7]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[10] It is a reliable indicator of cytotoxicity and compromised cell membrane integrity.[11]

The following workflow outlines the initial cytotoxicity screening process.

G cluster_0 Initial Cytotoxicity Screening Workflow Compound_Prep Prepare Serial Dilutions of This compound Cell_Seeding Seed Cancer and Normal Cell Lines in 96-well Plates Compound_Prep->Cell_Seeding Treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) Cell_Seeding->Treatment MTT_Assay Perform MTT Assay for Metabolic Activity Treatment->MTT_Assay LDH_Assay Perform LDH Assay for Membrane Integrity Treatment->LDH_Assay Data_Analysis Calculate IC50 Values and Assess Selective Cytotoxicity MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: A streamlined workflow for the initial cytotoxicity screening.

Protocol 1.2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7][12]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 1.3: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[13]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.[10]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (typically 490 nm).[13]

  • Controls: Include a positive control for maximum LDH release by treating a set of cells with a lysis buffer.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the culture medium.

Parameter MTT Assay LDH Assay Rationale for Combined Use
Principle Measures mitochondrial reductase activity in viable cells.Measures the release of a cytosolic enzyme from damaged cells.Provides a more complete picture of the compound's effect, distinguishing between cytostatic and cytotoxic effects.
Endpoint Colorimetric (Formazan product).[9]Colorimetric (Formazan product).[11]Cross-validation of results strengthens the conclusions.
Indication Cell viability and proliferation.Cell membrane damage and cytotoxicity.A decrease in MTT signal without a corresponding increase in LDH release may suggest an anti-proliferative rather than a cytotoxic effect.

Part 2: Investigation of Potential Anti-Inflammatory Activity

Benzofuran derivatives have been reported to possess significant anti-inflammatory properties.[4][14] A logical next step is to investigate the potential of this compound to modulate key inflammatory pathways, such as the NF-κB signaling cascade.[15]

Application Note 3: Targeting the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor family that regulates the expression of numerous pro-inflammatory genes.[16][17] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[16]

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Protocol 2.1: Western Blot Analysis of NF-κB Pathway Activation

Western blotting is a powerful technique to assess the activation status of the NF-κB pathway by detecting the phosphorylation of key signaling proteins and the degradation of IκBα.[18][19]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with this compound for a predetermined time, followed by stimulation with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phospho-IκBα to total IκBα.

Part 3: Evaluation of Potential Anticancer Activity

Given the known anticancer properties of many benzofuran derivatives, it is prudent to investigate the potential of this compound in this therapeutic area.[3][20]

Application Note 4: Assessing Anti-Proliferative and Pro-Apoptotic Effects

Beyond general cytotoxicity, specific assays are required to determine if a compound inhibits cancer cell proliferation or induces programmed cell death (apoptosis).

  • Cell Proliferation Assays: These assays measure the rate of cell division. A common method is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which detects DNA synthesis in actively dividing cells.

  • Apoptosis Assays: Apoptosis is a key mechanism for eliminating cancer cells.[21] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect early and late apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Protocol 3.1: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 4: Preliminary Investigation of Mechanism of Action - Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[22] Given the diverse biological activities of benzofurans, a preliminary screen against a panel of relevant enzymes can provide valuable insights into the mechanism of action of this compound.

Application Note 5: General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[23] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.[22]

Protocol 4.1: General Spectrophotometric Enzyme Inhibition Assay
  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound in an appropriate assay buffer.[24]

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of this compound. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.[24]

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Measure the change in absorbance over time using a microplate reader at a wavelength specific for the product or substrate.[24]

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[24]

The following diagram illustrates a general workflow for enzyme inhibition screening.

G cluster_3 Enzyme Inhibition Screening Workflow Reagent_Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Assay_Plate Dispense Enzyme and Inhibitor into 96-well Plate Reagent_Prep->Assay_Plate Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Plate->Pre_incubation Reaction_Start Initiate Reaction with Substrate Addition Pre_incubation->Reaction_Start Kinetic_Read Monitor Reaction Progress Spectrophotometrically Reaction_Start->Kinetic_Read IC50_Calc Calculate IC50 Value Kinetic_Read->IC50_Calc

Caption: A general workflow for determining enzyme inhibition.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vitro evaluation of this compound. By systematically progressing from broad cytotoxicity profiling to more specific assays targeting inflammation and cancer-related pathways, researchers can efficiently and effectively characterize the biological activity of this novel compound. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the early stages of drug discovery and development.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS ONE. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. [Link]

  • Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (n.d.). Bentham Science. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). National Center for Biotechnology Information. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). InvivoGen. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March). Anticancer Drugs. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). SpringerLink. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. [Link]

  • Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. (n.d.). SpringerLink. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). World Journal of Pharmaceutical Research. [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed. [Link]

  • Bioactivity of Natural Compounds: From Plants to Humans. (n.d.). MDPI. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021, August 12). National Center for Biotechnology Information. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25). ResearchGate. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf. [Link]

  • (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025, November 11). ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for investigating the mechanism of action (MoA) of the novel compound, Methyl 2-(7-methoxybenzofuran-3-yl)acetate. While direct MoA studies on this specific molecule are not yet prevalent in published literature, its benzofuran core suggests a high potential for significant biological activity.[1][2][3][4][5] This guide, therefore, presents a strategic and logical workflow, detailing protocols from initial phenotypic screening to specific target identification and pathway analysis. The methodologies described herein are designed to be robust and self-validating, providing researchers with a practical framework to uncover the therapeutic potential of this and other novel small molecules.

Introduction: The Therapeutic Potential of Benzofurans

The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[2][3][5] Derivatives of benzofuran have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties, among others.[1][4][5][6] this compound, as a member of this class, represents a promising candidate for drug discovery. Elucidating its mechanism of action is a critical step in translating this potential into a therapeutic reality.[7][8] This process involves identifying the molecular target(s) of the compound and understanding how their modulation leads to a physiological effect.[9][10]

This guide outlines a multi-phased experimental approach to systematically dissect the MoA of this compound.

Phase 1: Initial Phenotypic Screening and Hypothesis Generation

The first phase aims to identify a measurable cellular effect of the compound. This provides a functional endpoint to guide further mechanistic studies. A broad screening approach is recommended to uncover potential therapeutic areas.

Multi-Panel Cell Viability Assay

This initial screen assesses the compound's effect on the proliferation and viability of a diverse panel of human cell lines.

Rationale: Using a panel of cell lines (e.g., various cancer types, normal fibroblasts, immune cells) can reveal selective cytotoxicity, suggesting a potential therapeutic window and hinting at underlying mechanisms. For instance, high potency in immune cells might suggest an immunomodulatory role.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells from different lines (e.g., A549 lung cancer, MCF-7 breast cancer, Jurkat T-lymphocytes, and normal HFF-1 fibroblasts) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Data Presentation: Comparative IC50 Values

Cell LineTypePredicted IC50 (µM)
A549Lung CarcinomaExperimental Value
MCF-7Breast CarcinomaExperimental Value
JurkatT-cell LeukemiaExperimental Value
HFF-1Normal FibroblastExperimental Value

A significant difference in IC50 values between cancerous and normal cell lines would suggest cancer-specific cytotoxicity and warrant further investigation in that area.

Phase 2: Unbiased Target Identification

Once a consistent phenotypic effect is observed, the next critical step is to identify the direct molecular target of the compound.[9][11] This guide details two powerful, unbiased approaches: a label-free method and an affinity-based method.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a first-in-class method for assessing target engagement in a cellular context.[12][13] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[14][15] This method is powerful because it requires no modification of the compound and can be performed in intact cells or cell lysates.[13][16]

Protocol: CETSA for Target Identification

  • Cell Culture and Treatment: Culture the most sensitive cell line identified in Phase 1 to ~80% confluency. Treat the cells with either this compound (at a concentration of ~10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). The protein profile of the soluble fraction can be analyzed in two ways:

    • Candidate-based: If you have a hypothesis about the target, run a Western blot to detect the specific protein.

    • Unbiased Proteomics: For unbiased discovery, analyze the samples using mass spectrometry (MS) to identify all proteins that show a thermal shift upon compound treatment.

  • Data Analysis: For Western blot, quantify band intensity. For MS, use quantitative proteomics software. Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for a specific protein in the presence of the compound indicates target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation cells Culture Cells treat Treat with Compound or Vehicle cells->treat heat Heat Aliquots (Temp Gradient) treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge & Separate Soluble Fraction lyse->centrifuge detect Protein Detection (WB or Mass Spec) centrifuge->detect curve Plot Melting Curve detect->curve shift Identify Protein with Thermal Shift curve->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity-Based Target Identification

Rationale: This classical approach uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[9][17][18] While it requires chemical synthesis to attach a linker and an affinity tag (like biotin), it is a very direct method for identifying interacting proteins.

Protocol: Biotin-Tagged Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in a biotin molecule. It is crucial that the modification does not abrogate the compound's biological activity, which should be confirmed using the phenotypic assay from Phase 1.

  • Lysate Preparation: Prepare a total protein lysate from the target cells.

  • Incubation: Incubate the cell lysate with the biotinylated compound. As a negative control, incubate another lysate sample with biotin alone. For a competition control, pre-incubate the lysate with an excess of the original, unmodified compound before adding the biotinylated probe.

  • Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to allow the biotin-streptavidin interaction.

  • Washing: Wash the beads several times with buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear in the probe lane but not the control lanes using mass spectrometry.

Phase 3: Target Validation and Pathway Elucidation

After identifying a putative target, it is essential to validate this interaction and place it within a biological context.

Kinome Profiling

Rationale: Many small molecules, particularly those developed for cancer, target protein kinases.[19] Kinome profiling is a high-throughput screening method that assesses the inhibitory activity of a compound against a large panel of kinases.[20][21][22] This is crucial for both confirming the primary target (if it is a kinase) and identifying potential off-target effects that could lead to toxicity.[19]

Protocol: In Vitro Kinase Profiling Service

  • Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins, Carna Biosciences).[20][22]

  • Screening: The service will typically perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a panel of hundreds of kinases, often at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. "Hits" are identified as kinases that are significantly inhibited by the compound. Follow-up dose-response assays should be performed for these hits to determine their IC50 values.

Signaling Pathway Analysis: NF-κB Case Study

Rationale: Benzofuran derivatives are often implicated in modulating inflammatory pathways.[5] The NF-κB (Nuclear Factor kappa B) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[23][24] Investigating the effect of the compound on this pathway is a logical step if the initial phenotypic screens suggest anti-inflammatory or anti-cancer activity.

Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293/NF-κB-luc). This reporter contains the firefly luciferase gene under the control of NF-κB response elements.[25]

  • Plating and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), for 6-8 hours.[26] Include unstimulated and stimulated vehicle controls.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

  • Analysis: Normalize the luciferase signal to cell viability (if necessary) and calculate the percentage of inhibition of TNF-α-induced NF-κB activity.

Visualization: NF-κB Canonical Pathway Inhibition

NFkB_Pathway cluster_nuc Nuclear Events tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates for Degradation nfkb p50/p65 (NF-κB) ikb->nfkb Sequesters in Cytoplasm nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocates nucleus Nucleus gene Gene Transcription (Inflammation, Survival) compound Methyl 2-(7-methoxy- benzofuran-3-yl)acetate compound->ikk Potential Inhibition Site nfkb_nuc->gene Activates

Caption: Potential inhibition of the canonical NF-κB pathway.

Conclusion

This guide provides a systematic and multi-faceted strategy for elucidating the mechanism of action of this compound. By combining broad phenotypic screening with unbiased target identification and specific pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The data generated through these protocols will be invaluable for guiding lead optimization, predicting potential toxicities, and ultimately advancing this promising compound through the drug discovery pipeline.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Sci Forschen.
  • Target Identification and Validation (Small Molecules). University College London.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Bioactive Benzofuran deriv
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023).
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • KinomeView Profiling. Cell Signaling Technology.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthetic Routes and Biological Activities of Benzofuran and its Deriv
  • Kinome Profiling. (2024, October 19). Oncolines B.V..
  • In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025, November 25).
  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences.
  • The Importance of In Vitro Assays. (2023, May 23). Visikol.
  • NF-kB Pathway Luminex Multiplex Assay.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Transcription - NF-kB signaling p
  • These 7 trends are reshaping assays for drug discovery and development. The Blog.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
  • NF-kappaB Signaling P
  • NF-κB Reporter Kit (NF-κB Signaling P
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1).
  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Publishing.
  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances (RSC Publishing).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.
  • Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)
  • Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)
  • Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)
  • First synthesis of 2-(benzofuran-2-yl)
  • Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)
  • Methyl 2-(5-fluoro-3-methyl-sulfinyl-1-benzofuran-2-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(7-methoxybenzofuran-3-yl)acetate is a valuable building block in medicinal chemistry and materials science. A common and efficient synthetic route involves the α-alkylation of the precursor ketone, 7-methoxybenzofuran-3(2H)-one, with a methyl haloacetate. However, researchers frequently encounter challenges that limit the overall yield, primarily stemming from the formation of a major side product, the O-alkylated isomer. This guide provides in-depth troubleshooting advice to diagnose and resolve common issues, thereby improving the yield and purity of the desired C-alkylated product.

Frequently Asked Questions & Troubleshooting Guides

Q1: My primary issue is a low yield of the desired C-alkylated product, with significant formation of the isomeric O-alkylated ether. How can I improve the C-alkylation selectivity?

Answer: This is the most common challenge in this synthesis. The enolate intermediate formed from 7-methoxybenzofuran-3(2H)-one is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[1] The ratio of these two products is highly dependent on the reaction conditions, which can be tuned to strongly favor the desired C-alkylation pathway.

Core Principles: Kinetic vs. Thermodynamic Control

The key to maximizing C-alkylation is to operate under conditions that favor kinetic control.

  • C-alkylation is typically the kinetically favored pathway. It involves the "softer" carbon end of the enolate attacking the electrophile. This reaction is often irreversible.

  • O-alkylation is often the thermodynamically favored pathway, leading to a more stable product. It involves the "harder," more electronegative oxygen atom.

To favor the kinetic C-alkylated product, we need to create a reaction environment where the enolate is highly reactive, short-lived, and reacts irreversibly.

Troubleshooting Workflow & Optimization Protocol

The following diagram outlines a systematic approach to optimizing the C/O alkylation ratio.

G cluster_start Initial Problem cluster_params Key Parameters to Optimize cluster_solutions Recommended Adjustments for Higher C-Alkylation cluster_outcome Desired Outcome start Low C-Alkylation Yield (High O-Alkylation) param_base Base Selection start->param_base Investigate param_solvent Solvent Choice start->param_solvent param_temp Temperature Control start->param_temp param_reagent Alkylating Reagent start->param_reagent sol_base Use a strong, hindered base (e.g., LDA, LHMDS) param_base->sol_base Optimize sol_solvent Use a non-polar, weakly coordinating solvent (e.g., THF, Diethyl Ether) param_solvent->sol_solvent Optimize sol_temp Run reaction at low temperature (-78 °C) param_temp->sol_temp Optimize sol_reagent Use a 'softer' leaving group (e.g., I > Br > Cl) param_reagent->sol_reagent Optimize outcome Improved C/O Ratio & Higher Yield sol_base->outcome sol_solvent->outcome sol_temp->outcome sol_reagent->outcome

Caption: Troubleshooting workflow for improving C-alkylation selectivity.

Detailed Optimization Strategies:

ParameterRecommendation for C-AlkylationRationale
Base Use strong, non-nucleophilic, hindered bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[1]These bases rapidly and irreversibly deprotonate the ketone to form the kinetic enolate. The lithium cation tightly coordinates with the oxygen, reducing its nucleophilicity and sterically favoring attack at the less hindered carbon atom. Weaker bases (e.g., K₂CO₃, NaH) can lead to an equilibrium between the ketone and enolate, favoring the thermodynamic O-alkylated product.[2]
Solvent Use polar aprotic, non-coordinating solvents like Tetrahydrofuran (THF) or Diethyl Ether.These solvents are poor at solvating the cation, keeping it closely associated with the enolate oxygen (forming a tight ion pair). This association blocks the oxygen from reacting and promotes C-alkylation.[1] Highly polar, coordinating solvents like DMF or DMSO can separate the ion pair ("naked" enolate), increasing the reactivity of the oxygen and leading to more O-alkylation.
Temperature Maintain a low temperature, typically -78 °C, during deprotonation and alkylation.Low temperatures prevent the kinetic enolate from equilibrating to the more stable thermodynamic enolate. This freezes the reaction at the kinetically preferred C-alkylation pathway.
Alkylating Agent Use an alkylating agent with a "softer" leaving group, such as Methyl Iodide or Methyl Bromoacetate over Methyl Chloroacetate.According to Hard-Soft Acid-Base (HSAB) theory, the soft carbon nucleophile of the enolate preferentially reacts with an electrophile attached to a soft leaving group (I > Br > Cl).[3] Using methyl bromoacetate or iodoacetate will significantly favor C-alkylation.

Optimized Protocol for C-Alkylation:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 7-methoxybenzofuran-3(2H)-one (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add a solution of freshly prepared LDA (1.05 eq) in THF to the ketone solution over 15 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise to the enolate solution. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to separate the desired C-alkylated product from any O-alkylated isomer and other impurities.

Q2: I'm observing the formation of a significant amount of a dialkylated byproduct. How can I prevent this?

Answer: The formation of a dialkylated product occurs when the mono-C-alkylated product, which still possesses an acidic α-proton, is deprotonated again by excess base and reacts with another molecule of the alkylating agent. This issue can be managed by carefully controlling the stoichiometry and reaction conditions.

Mitigation Strategies:

  • Stoichiometry of the Base: Use no more than 1.05 equivalents of your strong base (e.g., LDA). This ensures that there is just enough base to deprotonate the starting material without a significant excess remaining to deprotonate the product.

  • Slow Addition of Alkylating Agent: Add the alkylating agent (methyl bromoacetate) slowly and dropwise at low temperature (-78 °C). This maintains a low instantaneous concentration of the electrophile, ensuring it reacts with the more abundant starting material enolate rather than the product enolate.

  • Inverse Addition: For particularly sensitive substrates, consider "inverse addition." In this technique, the generated enolate solution is slowly transferred via cannula into a separate flask containing the alkylating agent in THF at -78 °C. This ensures the enolate is always the limiting reagent in the presence of the electrophile, virtually eliminating the possibility of dialkylation.

G cluster_main Dialkylation Pathway SM Starting Ketone (1 eq) Enolate1 Initial Enolate SM->Enolate1 + Base (1 eq) Base Base (>1.1 eq) Enolate2 Product Enolate (Side Reaction) Base->Enolate2 Product Desired Mono-alkylated Product Enolate1->Product + Alkylating Agent (1 eq) AlkylatingAgent Alkylating Agent (>1.1 eq) Byproduct Dialkylated Byproduct AlkylatingAgent->Byproduct Product->Enolate2 + Excess Base Enolate2->Byproduct + Excess Alkylating Agent

Caption: Reaction pathway showing the formation of the dialkylated byproduct.

Q3: My starting material, 7-methoxybenzofuran-3(2H)-one, appears to be degrading during the reaction, leading to a low mass balance. What could be the cause?

Answer: The benzofuranone core can be sensitive to certain conditions, particularly if the reaction is not kept sufficiently cold or if reactive impurities are present.

Potential Causes and Solutions:

  • Temperature Spikes: Ensure your cooling bath is well-maintained. Localized heating during the addition of the base or alkylating agent can cause decomposition. Add reagents slowly to the wall of the flask just above the solvent level to allow for dissipation of any heat of reaction.

  • Oxygen Contamination: The enolate is highly sensitive to oxygen. Ensure your reaction is performed under a robust inert atmosphere (high-purity argon is preferred). Degas your solvents before use by sparging with argon or by using a freeze-pump-thaw technique.

  • Wet Solvents or Reagents: Water will quench the enolate, leading to the recovery of starting material and potentially promoting side reactions. Always use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven- or flame-dried before use.

  • Impure Base: If you are preparing LDA in-house from n-butyllithium (nBuLi) and diisopropylamine, ensure the nBuLi has been recently titrated. Old or low-quality nBuLi can contain impurities that may degrade the substrate.

References

  • Frolov, A. I., et al. (2024). Toward a Chemical Constructor: A Lego-Like Approach for Formal α-Alkylation of Cyclic Ketones. The Journal of Organic Chemistry, 89(12), 8208–8219. Available at: [Link]

  • Yang, Y.-D., et al. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226. Available at: [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3: Chemistry of Enolates. Imperial College London. Available at: [Link]

  • Wang, Z., et al. (2013). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyridin-5(6H)-one. Medicinal Chemistry Research, 22(8), 3678–3685. Available at: [Link]

  • Royal Society of Chemistry. (2022). Alkylation. In Greener Organic Transformations. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of Methyl 2-(7-methoxybenzofuran-3-yl)acetate. It is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My isolated product is a yellow to brownish oil/solid, but literature suggests it should be colorless. What causes this discoloration and how can I remove it?

Answer:

Discoloration is a common issue and typically points to the presence of high molecular weight, conjugated impurities, or degradation products.

  • Causality: Benzofuran ring systems can be susceptible to oxidation or acid-catalyzed polymerization, especially under harsh reaction or workup conditions (e.g., strong acids, high temperatures, prolonged exposure to air). Phenolic precursors, if not fully methylated, can oxidize to form colored quinone-like structures. These impurities are often highly colored and can persist even at low concentrations.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: A first-line solution for removing colored impurities.

      • Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Add a small amount of activated charcoal (typically 1-2% w/w).

      • Stir the suspension at room temperature for 15-30 minutes.

      • Filter the mixture through a pad of Celite® to remove the charcoal.

      • Concentrate the filtrate. Caution: Overuse of charcoal can lead to loss of the desired product through adsorption.

    • Column Chromatography: This is the most effective method for separating the target compound from polar, colored impurities. A standard silica gel column is recommended. Refer to the detailed protocol in this guide.

    • Recrystallization: If the product is a solid, recrystallization can be highly effective. The colored impurities may be excluded from the crystal lattice. However, if the impurities co-crystallize or prevent crystallization altogether, chromatography is the better option.

Question 2: My ¹H NMR spectrum shows my target compound, but also a significant peak around 10-12 ppm and broad signals. What are these impurities?

Answer:

The presence of a peak in the 10-12 ppm region strongly suggests a carboxylic acid proton. This indicates that the esterification of the precursor, 2-(7-methoxybenzofuran-3-yl)acetic acid, was incomplete.

  • Likely Impurity: 2-(7-methoxybenzofuran-3-yl)acetic acid.

  • Purification Strategy:

    • Aqueous Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt.

      • Self-Validation: After the wash, the acidic impurity should be absent upon re-analysis of the organic layer by TLC or LC-MS.

    • Column Chromatography: The carboxylic acid is significantly more polar than the methyl ester. It will have a much lower Rf value on a silica gel TLC plate and will move very slowly on a column, allowing for excellent separation. For examples of chromatography on similar structures, see references[1][2][3].

Question 3: I am attempting to purify my product by column chromatography, but I am getting poor separation from an impurity with a very similar Rf value. What should I do?

Answer:

Co-elution is a frequent challenge when dealing with structurally similar impurities, such as isomers or byproducts from the synthetic route.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Decrease Polarity: The most common first step. Use a solvent system with a lower percentage of the polar component (e.g., switch from 20% Ethyl Acetate in Hexane to 10-15%). This will increase the retention time of all compounds and can improve separation.

      • Change Solvent Selectivity: Replace one of the mobile phase components. For instance, substitute Ethyl Acetate with Dichloromethane or a mixture of Diethyl Ether and Hexane. Different solvents interact differently with the stationary phase and the analytes, which can alter the elution order and improve resolution.

    • Dry Loading vs. Wet Loading: If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column when wet-loaded, leading to band broadening. In this case, pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the column ("dry loading").

    • Consider a Different Stationary Phase: If optimization of the mobile phase on silica gel fails, consider switching to a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. For highly non-polar compounds, a reverse-phase (e.g., C18) column might be effective.

Question 4: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when impurities are present that disrupt crystallization.

  • Causality & Solutions:

    • Solution Cooled Too Quickly: Rapid cooling does not give molecules enough time to align into an ordered crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a refrigerator or freezer.

    • Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at low temperatures. Try a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one "good" solvent, one "poor" solvent) is often effective. For instance, dissolve the compound in a minimal amount of hot ethyl acetate (good solvent) and then slowly add hexane (poor solvent) until the solution becomes faintly cloudy. Then, allow it to cool slowly.

    • Impurity Interference: Impurities can inhibit nucleation and crystal growth. If slow cooling and solvent adjustments fail, the material likely needs to be purified by another method, such as column chromatography, before a successful recrystallization can be achieved.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for flash column chromatography of this compound?

A: Based on the purification of structurally related benzofuran derivatives, a gradient of Ethyl Acetate (EtOAc) in Hexane is the most recommended starting point[3][4].

Step Solvent System (EtOAc in Hexane) Purpose
1. TLC Analysis 10%, 20%, and 30% EtOAc/HexaneTo determine the optimal Rf value (ideally 0.25-0.35).
2. Column Loading 5-10% EtOAc/HexaneTo ensure the compound binds tightly at the top of the column.
3. Elution 10-40% EtOAc/Hexane (Gradient)Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute the product, leaving highly polar impurities on the column.

Q: What are the best practices for recrystallization of this compound?

A: The key is to identify a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.

Solvent/System Pros Cons Notes
Isopropanol/Methanol Good for moderately polar compounds.May require cooling to low temperatures for good yield.A good first choice to try.
Ethyl Acetate/Hexane Highly tunable; excellent for inducing crystallization.Requires careful addition of the anti-solvent (Hexane).Dissolve in minimal hot EtOAc, add Hexane dropwise until cloudy, then cool slowly.
Toluene Good for aromatic compounds.High boiling point can make solvent removal difficult.Ensure slow cooling.

Q: How can I definitively assess the purity of my final product?

A: A combination of methods is essential for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal impurities with proton signals. Integration can be used for quantitative purity estimation (qNMR) if an internal standard is used[5].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities, even those structurally similar to the product. The mass spectrometer confirms the molecular weight of the parent compound and any impurities.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a solid compound. Impurities tend to broaden and depress the melting range.

  • Elemental Analysis (CHN Analysis): Confirms the elemental composition of the compound, providing a high degree of confidence in its identity and purity.

Q: Are there any specific stability or storage concerns for this compound?

A: While specific stability data is not published, benzofuran derivatives can be sensitive to light, air (oxidation), and strong acids/bases. Therefore, the following storage conditions are recommended:

  • Storage: Store in a tightly sealed amber vial to protect from light and air.

  • Temperature: For long-term storage, keep at low temperatures (e.g., in a refrigerator at 2-8°C)[6].

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).

Visualized Workflows and Protocols
Workflow for Selecting a Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

Purification_Strategy start Crude Product (this compound) check_physical_state Physical State? start->check_physical_state is_solid Solid check_physical_state->is_solid Solid is_oil Oil / Waxy Solid check_physical_state->is_oil Oil check_purity Initial Purity Assessment (TLC, ¹H NMR) is_solid->check_purity chromatography Perform Column Chromatography is_oil->chromatography purity_level Purity Level? check_purity->purity_level high_purity High Purity (>95%) Minor Colored Impurities purity_level->high_purity >95% low_purity Low Purity (<95%) Multiple Impurities purity_level->low_purity <95% recrystallize Attempt Recrystallization high_purity->recrystallize low_purity->chromatography recrystallize->chromatography Fails / Oils Out final_product Pure Product recrystallize->final_product Success chromatography->final_product charcoal Activated Charcoal Treatment

Caption: Decision tree for purification method selection.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is adapted from standard laboratory procedures and methods used for similar benzofuran compounds[7][8].

  • TLC Analysis:

    • Prepare three TLC plates and spot your crude material.

    • Develop the plates in three different solvent systems: 10% EtOAc/Hexane, 20% EtOAc/Hexane, and 30% EtOAc/Hexane.

    • Visualize under UV light. Select the solvent system that gives your product an Rf of ~0.3.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column as a slurry using the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Collect fractions and monitor them by TLC.

    • If the product is slow-moving, gradually increase the polarity of the mobile phase (e.g., from 10% to 20% EtOAc). This can be done in a stepwise or continuous gradient.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

Troubleshooting a Failed Crystallization

Crystallization_Troubleshooting start Hot Saturated Solution Oils Out on Cooling check_cooling Was cooling too rapid? start->check_cooling reheat_cool_slow Re-heat to dissolve. Cool slowly to RT, then refrigerate. check_cooling->reheat_cool_slow Yes check_solvent Is solvent appropriate? check_cooling->check_solvent No reheat_cool_slow->check_solvent Fails success Crystals Form reheat_cool_slow->success Success change_solvent Try a different solvent or a two-solvent system (e.g., EtOAc/Hexane) check_solvent->change_solvent No check_purity Is the material pure enough? check_solvent->check_purity Yes change_solvent->check_purity Fails change_solvent->success Success purify_further Purify by Column Chromatography first check_purity->purify_further No check_purity->success Yes purify_further->start Re-attempt Crystallization

Caption: Troubleshooting flowchart for product oiling out.

References
  • PubChem. Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. [Link]

  • ChemBK. methyl 2-(7-hydroxybenzofuran-3-yl)acetate.[Link]

  • Choi, H. D., et al. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1711. [Link]

  • Choi, H. D., et al. (2008). Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2139. [Link]

  • Choi, H. D., et al. (2009). Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2096. [Link]

  • Choi, H. D., et al. (2009). Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1240. [Link]

  • PubChem. Methyl 2-(tetrahydrofuran-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-(2-acetyl-1-benzofuran-7-yl)acetate. National Center for Biotechnology Information. [Link]

  • Choi, H. D., et al. (2009). Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2529. [Link]

  • DEA Diversion Control Division. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal, 9(1), 40-47. [Link]

  • Seo, P. J., et al. (2007). 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2441. [Link]

  • Choi, H. D., et al. (2007). Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4560. [Link]

  • Kulyk, K., et al. (2020). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2020(4), M1167. [Link]

  • PubMed. Methyl 2-(5-methyl-3-methyl-sulfinyl-1-benzofuran-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • Choi, H. D., et al. (2009). Propyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o151. [Link]

  • Fassi, K., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2015(6), 361-372. [Link]

  • Pautienius, A., et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7851. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important benzofuran intermediate. As a key structural motif in medicinal chemistry, successful synthesis with high purity is often critical. However, like many heterocyclic syntheses, the pathway to this molecule can be fraught with challenges, primarily the formation of persistent and difficult-to-separate byproducts.

This document provides in-depth, field-proven insights in a question-and-answer format to address the most common issues encountered during synthesis. We will explore the causality behind byproduct formation and offer validated protocols for troubleshooting and optimization.

Section 1: Plausible Synthetic Pathways & Core Mechanisms

The synthesis of 3-substituted benzofurans like this compound often begins with an appropriately substituted phenol. A common and effective strategy involves the acid-catalyzed cyclization of an intermediate derived from a starting material such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde) or a related precursor. The following diagram illustrates a plausible synthetic route that forms the basis for our discussion on byproduct formation.

G cluster_0 Step 1: Side-chain Introduction cluster_1 Step 2: Cyclization & Aromatization cluster_2 Potential Byproduct Pathways A 2-Hydroxy-3-methoxy benzaldehyde B Intermediate Aldehyde A->B Reaction with methyl chloroacetate (Williamson Ether Synthesis) C Key Intermediate (e.g., Phenylhydrazone analog) B->C Formation of reactive intermediate D This compound (Desired Product) C->D Acid-catalyzed cyclization (e.g., PPA, ZnCl₂) E Regioisomeric Product C->E Alternative cyclization F Polymeric Tar D->F Acid-catalyzed degradation G Demethylated Product D->G Harsh acid/ heat

Caption: Plausible synthetic workflow for this compound.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common experimental challenges in a direct Q&A format.

Q1: My reaction yields a complex mixture with multiple new spots on my TLC plate that are difficult to separate. What are these likely byproducts?

A1: A complex product mixture is the most frequently reported issue. The byproducts typically arise from competing reaction pathways or degradation of the desired product under the reaction conditions. The primary suspects are:

  • Regioisomers: Depending on the specific precursors and cyclization strategy, the acetate side chain may end up at a different position on the benzofuran core. Benzofuran synthesis can sometimes yield mixtures of isomers, a challenge also seen in analogous reactions like the Fischer indole synthesis.[1][2]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the phenylhydrazone or enamine-equivalent, especially if the acid catalyst is too weak or the temperature is insufficient to overcome the activation energy for the final rearrangement and aromatization step.[1][3]

  • Polymerization Products: Furan and its derivatives, including benzofurans, are susceptible to polymerization and degradation under strong acidic conditions.[4][5][6] This often results in the formation of a dark, insoluble, tar-like material, which significantly lowers the yield of the desired product.

  • Demethylated Byproducts: The use of strong Brønsted or Lewis acids, particularly at elevated temperatures, can cleave the methyl group from the 7-methoxy substituent, resulting in the corresponding 7-hydroxybenzofuran byproduct.

  • Hydrolyzed Product: If moisture is present in the reaction or during the aqueous workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(7-methoxybenzofuran-3-yl)acetic acid.[7]

Q2: The reaction mixture is turning dark brown or black, and my isolated yield is very low. What is causing this and how can I prevent it?

A2: The formation of a dark, intractable mixture is a classic sign of product and intermediate degradation. The benzofuran ring system, while aromatic, can be sensitive to harsh acidic conditions and high temperatures, leading to polymerization.[4][5]

Troubleshooting & Optimization Protocol:

  • Lower the Reaction Temperature: While heat is often required for cyclization, excessive temperatures accelerate degradation pathways. Aim for the minimum temperature that allows for a reasonable reaction rate. Monitor progress by TLC to avoid prolonged heating.

  • Select a Milder Catalyst: Strong acids like sulfuric acid or polyphosphoric acid (PPA) at high concentrations can be overly aggressive. Consider alternatives:

    • Lewis Acids: Zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be effective and are often milder than strong Brønsted acids.[3][8]

    • Milder Brønsted Acids: p-Toluenesulfonic acid (p-TSA) can be a suitable alternative.

    • Eaton's Reagent (P₂O₅/MeSO₃H): This can sometimes provide excellent results with reduced charring compared to PPA.[2]

  • Reduce Reaction Time: Extended reaction times, even at moderate temperatures, increase the likelihood of degradation. Determine the optimal reaction time by closely monitoring the consumption of the starting material via TLC or GC-MS.[6]

  • Use an Inert Atmosphere: Although less common for this specific issue, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to color formation.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Condition Harsh Conditions (High Temp, Strong Acid) Product Desired Product Condition->Product Desired Cyclization (Lower Yield) Byproduct Degradation & Polymerization Condition->Byproduct Favored Pathway (High Rate)

Caption: High temperature and strong acid can favor degradation over product formation.

Q3: I am isolating the corresponding carboxylic acid instead of the methyl ester. How can I prevent this hydrolysis?

A3: The isolation of 2-(7-methoxybenzofuran-3-yl)acetic acid is due to the hydrolysis of the methyl ester. This can occur either during the reaction if water is present or, more commonly, during the aqueous workup.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. If the acid catalyst is hygroscopic (e.g., ZnCl₂), ensure it is properly dried before use.

  • Careful Workup: When neutralizing the reaction mixture, use a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[9][10] Avoid using strong bases (e.g., NaOH, KOH) or prolonged exposure to aqueous basic conditions, as this will readily saponify the ester.

  • Temperature Control During Workup: Perform the neutralization and extraction steps at room temperature or below to minimize the rate of hydrolysis.

  • Immediate Extraction: After quenching the reaction, do not let the mixture sit in the aqueous phase for an extended period. Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Q4: How can I identify the specific byproducts in my reaction mixture to better troubleshoot the synthesis?

A4: A systematic analytical approach is crucial for accurate byproduct identification. A combination of techniques is highly recommended.[6]

Byproduct Identification Workflow:

  • Thin Layer Chromatography (TLC): This is your first and quickest tool. Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between your starting material, product, and byproduct spots. This allows you to monitor reaction progress and assess the complexity of the mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile components.[6] It can easily distinguish between your desired product and byproducts like a demethylated analog or a regioisomer based on their different mass-to-charge ratios and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for both separating and quantifying the components of the reaction mixture, including less volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolating a byproduct (even as a mixture), ¹H and ¹³C NMR are definitive for structure elucidation. For example, the loss of the methoxy group signal (~3.9 ppm) and the appearance of a broad phenolic -OH peak would confirm demethylation. Similarly, changes in the aromatic proton splitting patterns would indicate the formation of a regioisomer.

G Start Crude Reaction Mixture TLC TLC Analysis (Assess Complexity) Start->TLC GCMS GC-MS Analysis (Identify Volatile Byproducts: Isomers, Demethylated Product) TLC->GCMS Multiple Spots LCMS LC-MS / HPLC (Separate & Quantify Non-Volatile Byproducts) TLC->LCMS Isolation Column Chromatography (Isolate Impurities) GCMS->Isolation Unknown Mass Found LCMS->Isolation NMR NMR Spectroscopy (Confirm Structure of Isolated Byproducts) Isolation->NMR

Sources

Technical Support Center: Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-(7-methoxybenzofuran-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties inherent to its benzofuran core, methyl ester group, and methoxy substituent.

Quick Reference Data Table

ParameterRecommended ConditionRationale & Potential Issues
Storage Temperature 2-8°C (Refrigerated)Minimizes potential for thermal degradation. Higher temperatures can accelerate hydrolysis and other decomposition reactions.
Storage Atmosphere Inert gas (Argon or Nitrogen)The benzofuran ring system can be susceptible to oxidation[1][2][3][4]. An inert atmosphere mitigates this risk.
Light Exposure Protect from light (Amber vial)Benzofuran derivatives can be light-sensitive, potentially leading to photobleaching or photochemical dimerization[5][6].
Moisture Store in a dry environmentThe methyl ester group is susceptible to hydrolysis, which can be catalyzed by acids or bases, reverting the compound to its carboxylic acid and methanol[7][8][9][10].

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has developed a slight yellow tint. Is it still usable?

A slight discoloration to yellow could indicate minor degradation. The benzofuran nucleus is known to be susceptible to oxidative and light-induced degradation, which can result in colored byproducts[1][2][5]. We recommend performing a purity check (e.g., by HPLC or TLC) against a reference standard before proceeding with critical experiments. To prevent this, always store the compound under an inert atmosphere and protected from light.

Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store it?

This compound is soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). For short-term storage (1-2 weeks), stock solutions in high-quality anhydrous solvents can be stored at -20°C. For long-term storage, we strongly recommend preparing aliquots to avoid repeated freeze-thaw cycles and storing them at -80°C under an inert atmosphere. Ensure your solvent is anhydrous to minimize the risk of ester hydrolysis[7][8].

Q3: Can I store this compound at room temperature for a short period?

While short-term exposure to room temperature is unlikely to cause significant immediate degradation, it is not recommended. Many heterocyclic esters and methoxy-substituted aromatic compounds show decreased thermal stability over time[11][12][13][14]. For maintaining long-term purity and stability, adherence to refrigerated storage conditions is crucial.

Q4: What are the primary degradation pathways I should be aware of?

The two most probable degradation pathways for this molecule are:

  • Hydrolysis of the methyl ester: In the presence of moisture, the ester can hydrolyze to form 2-(7-methoxybenzofuran-3-yl)acetic acid and methanol. This reaction is accelerated by acidic or basic conditions[7][10].

  • Oxidation of the benzofuran ring: The electron-rich benzofuran ring system can be susceptible to oxidation, potentially leading to ring-opening or the formation of various oxidized derivatives[1][2][3][4]. The methoxy group, being electron-donating, can influence this reactivity.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage.1. Verify the purity of your compound using an analytical technique like HPLC or LC-MS. 2. If degradation is confirmed, use a fresh, properly stored vial. 3. Review your solution preparation and storage protocols to ensure they align with our recommendations (anhydrous solvents, inert atmosphere, protection from light).
Precipitate observed in stock solution upon thawing Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If it does not redissolve, consider preparing a fresh stock solution, possibly at a slightly lower concentration. 3. Ensure vials are sealed tightly to prevent solvent evaporation.
Loss of biological activity in an assay Degradation of the active compound.This is a strong indicator of compound instability. The primary suspects are hydrolysis of the ester or oxidation of the benzofuran core. Confirm the identity and purity of the material. Consider the pH and aqueous nature of your assay buffer as potential contributors to hydrolysis.

Visualizing Potential Degradation Pathways

To better understand the stability of this compound, the following diagrams illustrate the key potential degradation pathways.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway A This compound B 2-(7-methoxybenzofuran-3-yl)acetic acid A->B + H2O (acid/base catalyzed) C Methanol A->C + H2O (acid/base catalyzed) D This compound E Oxidized Benzofuran Derivatives (e.g., ring-opened products) D->E + [O] (Air, light)

Caption: Key degradation routes for the compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the sealed vial in a refrigerator at 2-8°C.

  • For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing. Use a vial with a PTFE-lined cap to ensure a tight seal.

  • Store the vial in an amber-colored container or wrap it in aluminum foil to protect it from light.

  • Log the date of receipt and any subsequent times the vial is opened.

Protocol 2: Preparation of Stock Solutions
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.

  • Use high-purity, anhydrous solvents (e.g., DMSO, ethanol, DMF) for dissolution.

  • Prepare a concentrated stock solution (e.g., 10 mM or 50 mM).

  • For storage, dispense the stock solution into smaller, single-use aliquots in amber vials.

  • Flush the headspace of each aliquot vial with inert gas before sealing.

  • Store the aliquots at -20°C for short-term use (up to 2 weeks) or -80°C for long-term storage.

Logical Workflow for Handling and Storage

The following diagram provides a decision-making workflow for the proper handling and storage of the compound.

workflow start Compound Received storage_check Long-term or short-term storage? start->storage_check long_term Store at 2-8°C Inert Atmosphere Protect from Light storage_check->long_term Long-term short_term Store at 2-8°C Protect from Light storage_check->short_term Short-term prep_solution Prepare Stock Solution? long_term->prep_solution short_term->prep_solution use_solid Use as solid prep_solution->use_solid No prep_steps 1. Equilibrate to RT 2. Use anhydrous solvent 3. Aliquot for single use prep_solution->prep_steps Yes store_solution Store aliquots at -20°C (short-term) or -80°C (long-term) prep_steps->store_solution

Caption: Decision workflow for compound handling.

References

  • Hammer, E., Kaling, M., & Schauer, F. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(7), 2567–2571. [Link]

  • Penta Manufacturing Company. (2023). Methyl acetate Safety Data Sheet. [Link]

  • Sagan, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials (Basel), 14(21), 6393. [Link]

  • Agilent Technologies. (2019). Safety Data Sheet: Methyl Acetate. [Link]

  • Gala, G., et al. (2022). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 27(19), 6649. [Link]

  • Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Applied and Environmental Microbiology, 75(22), 7056-7063. [Link]

  • Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology, 14(3), 177-185. [Link]

  • Wikipedia. (n.d.). Methyl acetate. [Link]

  • Al-Jalal, A. (1989). Photochemical dimerization of benzofuran derivatives. Journal of the Chemical Society, Chemical Communications, (12), 803-804. [Link]

  • Miki, S., Yoshida, M., & Yoshida, Z. (1992). A Novel Isobenzofuran Derivative Undergoing Photovalence Isomerization. Bulletin of the Chemical Society of Japan, 65(4), 1073-1077. [Link]

  • Wolfe, S., et al. (2009). The neutral hydrolysis of methyl acetate Part 1. Kinetic experiments. Canadian Journal of Chemistry, 87(5), 633-640. [Link]

  • Hammer, E., et al. (1998). Characterization of substrates and intermediates of dibenzofuran degradation by T. mucoides SBUG 801. Mycotaxon, 68, 267-275. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Acetate. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl acetate at different temperatures. [Link]

  • Harvey, A. R., et al. (2018). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 51(15), 5899-5910. [Link]

  • Sagan, J., et al. (2020). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 25(21), 5006. [Link]

  • Wienk, M. M., et al. (2012). Thermal Stability of Poly[2-methoxy-5-(20-phenylethoxy)-1,4-phenylenevinylene] (MPE-PPV):Fullerene Bulk Heterojunction Solar Cells. Advanced Functional Materials, 22(16), 3486-3494. [Link]

  • Wolfe, S., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. NRC Research Press. [Link]

  • Al-Mousawi, S. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1143. [Link]

  • Wang, T., et al. (2015). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 5(100), 82255-82259. [Link]

  • Wang, T., et al. (2015). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 5(100), 82255-82259. [Link]

  • Liu, K., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(35), 20938-20954. [Link]

  • Olejniczak, A., et al. (2021). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials (Basel), 14(16), 4683. [Link]

  • Chen, J., et al. (2016). Direct accesses to benzofuran derivatives under oxidative conditions. Tetrahedron Letters, 57(38), 4251-4254. [Link]

  • Taha, M., et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1276, 134789. [Link]

  • Wang, S., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8593-8605. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3538. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions. Benzofurans are a vital class of heterocyclic compounds found in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2][3][4][5] This guide provides in-depth technical advice to navigate the complexities of their synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira or Heck coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?[6]

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common challenge and can stem from several factors related to the catalyst, reagents, and reaction conditions.[6] Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[6]

    • Solution: Use a freshly opened or recently purchased palladium catalyst. Ensure the catalyst is stored under an inert atmosphere.[6] Consider screening different palladium sources, such as Pd(PPh₃)₄, which can sometimes be more efficient than (PPh₃)₂PdCl₂.[7]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[6] Excessively high temperatures can lead to catalyst decomposition.[6]

    • Solution: A systematic optimization of reaction parameters is crucial. Test a range of temperatures; some reactions proceed at room temperature, while others require heating (e.g., 60-100 °C).[6] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[6] The choice of solvent and base is also critical. For instance, in a Larock-type synthesis, using a base like sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which can deactivate the palladium catalyst.[7][8] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective.[7]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[6] Incorrect stoichiometry of reagents can also lead to low yields.[6]

    • Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst.[6] Verify the stoichiometry of the alkyne and base relative to the o-halophenol. An excess of the alkyne is often used.[6]

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[6]

    • Solution: Slow addition of the alkyne to the reaction mixture can sometimes reduce homocoupling.[6] In some cases, a copper-free Sonogashira coupling protocol may be beneficial.

Issue 2: Poor Regioselectivity in Benzofuran Formation

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Poor regioselectivity is a common challenge, particularly in methods involving the reaction of substituted phenols with unsymmetrical alkynes or in intramolecular cyclizations of substrates with multiple potential cyclization sites.[9]

  • Directing Groups:

    • Cause: The inherent electronic and steric properties of the substituents on the aromatic ring dictate the site of cyclization.

    • Solution: The use of directing groups can control the regioselectivity of the cyclization. For example, in acid-catalyzed cyclizations, the position of electron-donating groups on the phenol ring will influence the site of electrophilic attack.[10] Computational analysis, such as examining the highest occupied molecular orbital (HOMO) of the reaction intermediate, can help predict the favored regioisomer.[10]

  • Ligand Effects in Metal-Catalyzed Reactions:

    • Cause: The choice of ligand in transition-metal-catalyzed reactions can influence the regioselectivity of bond formation.

    • Solution: Screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties can significantly improve regioselectivity. For instance, in a Larock indole synthesis, which can be adapted for benzofurans, sterically demanding phosphine ligands have been shown to be effective.[11]

Issue 3: Competing Beckmann Rearrangement in Acid-Catalyzed Cyclization of O-Aryl Ketoximes

Question: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the expected benzofuran. What is happening?

Answer: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[12]

  • Reaction Conditions:

    • Cause: Strong Brønsted acids and high temperatures can favor the Beckmann rearrangement over the desired intramolecular cyclization.

    • Solution: To favor benzofuran synthesis, consider using milder acidic conditions. Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) can be effective alternatives to strong Brønsted acids like polyphosphoric acid (PPA).[1][2] Lowering the reaction temperature may also help suppress the Beckmann rearrangement.[12] Using aprotic solvents can also be beneficial.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzofurans?

A1: The most prevalent methods involve the formation of the furan ring onto a benzene core through intramolecular or intermolecular reactions.[7] Key strategies include:

  • Transition-Metal-Catalyzed Reactions: These are widely used and include methods like Sonogashira or Heck couplings of o-halophenols with alkynes, followed by intramolecular cyclization.[1][7][13] Palladium is a common catalyst, often used in conjunction with a copper co-catalyst.[1][13] Copper, nickel, and rhodium-based catalysts also offer effective synthetic routes.[1][13]

  • Acid-Catalyzed Cyclization: This method typically involves the cyclization of precursors like α-aryloxyketones or acetals under acidic conditions.

  • Base-Mediated Cyclization: Intramolecular cyclization of substrates such as o-alkynylphenols can be promoted by a base.[14][15] This approach can be advantageous as it may avoid the use of expensive transition metals.[15]

  • Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[16][17][18]

Q2: How can I effectively purify my substituted benzofuran product?

A2: Purification can be challenging due to the presence of regioisomers and other byproducts with similar polarities.[9]

  • Column Chromatography: This is the most common purification method. A careful selection of the solvent system is crucial for achieving good separation. Sometimes, multiple chromatographic steps may be necessary.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective method for obtaining pure material.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: My reaction is sensitive to air and moisture. What precautions should I take, especially during scale-up?

A3: Many benzofuran syntheses, particularly those involving transition-metal catalysts, are sensitive to air and moisture.[19]

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Dry Reagents and Solvents: Use anhydrous solvents and ensure all reagents are thoroughly dried before use.

  • Degassing: Degas solvents by sparging with an inert gas or by a freeze-pump-thaw cycle to remove dissolved oxygen.[6]

  • Scale-Up Considerations: When scaling up, the increased surface area and headspace can exacerbate air and moisture sensitivity.[19] It is crucial to maintain a robust inert atmosphere and use equipment designed for air-sensitive reactions.

Experimental Protocols

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

  • To a sealable reaction tube, add the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2-5 mol%), copper(I) iodide (CuI, 5-10 mol%), and the o-iodophenol (1.0 equiv.).[7]

  • Seal the tube and flush thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[7]

  • Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., triethylamine, DMF, or acetonitrile) via syringe.[6]

  • Add the base (e.g., triethylamine or K₂CO₃, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.[6]

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[6]

Data Presentation

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
(PPh₃)₂PdCl₂/CuIEt₃NEt₃N70-9070-95[1][13]
Pd(OAc)₂/PPh₃K₂CO₃DMF10060-85[1]
Ni(OTf)₂/1,10-phen-MeCN8070-90[1]
CuICs₂CO₃DMF11065-88[1]

Visualizations

Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Benzofuran Synthesis

G start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions catalyst_sol Use fresh catalyst Store under inert atmosphere Screen different Pd sources catalyst->catalyst_sol conditions_sol Optimize temperature and time Screen solvents and bases Use anhydrous base (e.g., K₂CO₃) conditions->conditions_sol reagents_sol Ensure pure & dry reagents Degas solvents Check stoichiometry reagents->reagents_sol side_reactions_sol Slow addition of alkyne Consider copper-free conditions side_reactions->side_reactions_sol

Caption: A decision tree for troubleshooting low yields.

General Reaction Scheme for Benzofuran Synthesis

G cluster_0 Transition-Metal Catalyzed cluster_1 Acid-Catalyzed cluster_2 Base-Mediated a1 o-Halophenol + Alkyne a2 [Pd], [Cu], [Ni], or [Rh] catalyst a1->a2 a3 Benzofuran a2->a3 b1 α-Aryloxyketone b2 Acid (e.g., PPA, Lewis Acid) b1->b2 b3 Benzofuran b2->b3 c1 o-Alkynylphenol c2 Base (e.g., K₂CO₃, DBU) c1->c2 c3 Benzofuran c2->c3

Caption: Common synthetic routes to benzofurans.

References

  • Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans.
  • Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., ... & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2023). RSC Advances. Retrieved from [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). Organic Letters. Retrieved from [Link]

  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. (2020). Organic Letters. Retrieved from [Link]

  • Interrupting Base-Mediated Benzofuran Ring Transformation with Michael Acceptors. (n.d.). ACS Omega. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2022). Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of Benzofuran Synthesis.
  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. (2012). Organic Letters. Retrieved from [Link]

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019). ChemistrySelect. Retrieved from [Link]

  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (2008). Tetrahedron. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. (2020). ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). avoiding byproduct formation in benzofuran ring synthesis.
  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. (2012). Semantic Scholar. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Retrieved from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2014). Angewandte Chemie International Edition. Retrieved from [Link]

  • Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • Perkin rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Perkin Rearrangement. (n.d.). Merck Index. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances. Retrieved from [Link]

  • Use larock reaction to synthesis benzofuran problem?. (2014). ResearchGate. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Fitoterapia. Retrieved from [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MOJ Biorganic & Organic Chemistry. Retrieved from [Link]

  • Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-(7-methoxybenzofuran-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges commonly encountered with this compound. The following information is curated to offer not just solutions, but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

Compound Overview

This compound is a benzofuran derivative, a class of heterocyclic compounds recognized for their wide range of pharmacological activities.[1][2] However, like many benzofuran derivatives, this compound is anticipated to have poor aqueous solubility, which can present significant hurdles in experimental assays and formulation development.[3] Understanding and overcoming these solubility issues is paramount for accurate and reproducible results.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the foundation for addressing solubility challenges. Below is a summary of the known and predicted properties for this compound and related structures.

PropertyValue/PredictionSource
Molecular Formula C₁₂H₁₂O₄Inferred from name
Molecular Weight 220.22 g/mol [4]
Physical Form Predicted to be a solid
Predicted Boiling Point 315.7 ± 27.0 °C[4]
Predicted Density 1.202 ± 0.06 g/cm³[4]
Predicted XLogP3-AA 2.1[5]

Note: Some of the data presented is based on predictions for isomeric or closely related structures and should be used as a guideline. Experimental verification is strongly recommended.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a largely nonpolar benzofuran ring system, this compound is expected to be poorly soluble in aqueous solutions. The predicted XLogP3-AA value of 2.1 suggests a lipophilic nature, further indicating that it will be practically insoluble in water.[5][6] Many complex organic molecules, especially those with aromatic ring systems, exhibit low aqueous solubility.[7][8]

Q2: I'm having trouble dissolving the compound. What solvents should I try?

A2: For initial dissolution and the preparation of stock solutions, it is advisable to use polar aprotic organic solvents. Recommended starting solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Methanol

It is crucial to start with a small amount of the compound and gradually add the solvent until it dissolves completely. Sonication can aid in the dissolution process.[1] Always use high-purity, anhydrous solvents to avoid introducing water, which can cause precipitation.

Q3: My compound won't dissolve even in DMSO. What could be the issue?

A3: This is a common challenge that can stem from several factors. Below is a troubleshooting workflow to diagnose the problem.

A Compound not dissolving in organic solvent B Is the solvent pure and anhydrous? A->B C Is the compound pure? B->C Yes H Contaminated solvent may hinder dissolution B->H No D Have you tried gentle heating (use with caution)? C->D Yes G Issue may be related to compound purity or polymorphism C->G No E Have you tried sonication or vortexing? D->E Yes J Heat can increase solubility, but be mindful of compound stability D->J No F Consider a different solvent or co-solvent system E->F Yes I Mechanical agitation can overcome kinetic barriers E->I No K A different solvent may have better solvation properties F->K

Troubleshooting solubility issues.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile.[7] The supplied batch may be a less soluble polymorph.

  • Purity: Impurities can significantly impact solubility.

  • Kinetic vs. Thermodynamic Solubility: You may be observing the slow kinetics of dissolution. Extended vortexing or sonication can help overcome this.

  • Gentle Heating: Cautiously warming the solution can increase solubility, but be aware of the potential for compound degradation. Always check the compound's stability information.

Q4: My compound dissolves in DMSO, but crashes out when I add it to my aqueous assay buffer. How can I prevent this?

A4: This is a classic case of a compound exceeding its kinetic solubility limit in the final assay medium. The high concentration of the compound in the DMSO stock solution becomes supersaturated when diluted into the aqueous buffer, leading to precipitation.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Use a Co-solvent: Including a small percentage of an organic solvent (like DMSO) in your final assay buffer can help maintain the compound's solubility. However, be sure to validate that the co-solvent concentration does not affect your assay's performance.

  • Formulation Strategies: For in-vivo studies or more complex assays, advanced formulation strategies may be necessary. These can include the use of cyclodextrins to form inclusion complexes or employing self-emulsifying drug delivery systems (SEDDS).[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Safety First: Handle this compound in a well-ventilated area or chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance.

  • Initial Solvation: Transfer the weighed compound to a suitable vial. Add a small volume of your chosen organic solvent (e.g., DMSO) to just wet the solid.

  • Dissolution: Gradually add more solvent while vortexing or sonicating the vial. If necessary, gentle warming can be applied, but monitor for any signs of degradation.

  • Final Volume: Once the compound is fully dissolved, add the solvent to reach your desired final concentration.

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.

Protocol 2: Plate-Based Kinetic Solubility Assay

This assay helps determine the solubility limit of your compound in an aqueous buffer.

A Prepare serial dilutions of compound in DMSO B Add a small volume of each dilution to assay buffer in a 96-well plate A->B C Incubate the plate B->C D Measure turbidity (absorbance at 620 nm) C->D E Determine the highest concentration without precipitation D->E

Workflow for a plate-based kinetic solubility assay.

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your compound in 100% DMSO.

  • Prepare Assay Plate: In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the assay buffer plate. This will create a range of compound concentrations with a constant final DMSO concentration.

  • Incubation: Incubate the plate at your assay temperature for a set period (e.g., 1-2 hours).

  • Measurement: Read the absorbance of the plate at a wavelength sensitive to light scattering, such as 620 nm, using a plate reader. An increase in absorbance indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit. For more quantitative results, the supernatant can be analyzed by HPLC after centrifugation or filtration.[11]

Advanced Formulation Strategies

For challenging compounds, several advanced formulation techniques can be explored to enhance solubility and bioavailability.[8]

  • Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[7]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.[7][12]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility by creating a hydrophilic exterior.[7]

Analytical Methods for Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis of benzofuran derivatives and for determining solubility.[1][13] A general workflow involves preparing saturated solutions of the compound, separating the supernatant, and quantifying the dissolved compound concentration using a calibrated HPLC method.

Safety and Handling

Always consult the Safety Data Sheet (SDS) for this compound before handling. General safety precautions for related compounds include:

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.[9][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][15]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9][10][14][15]

  • Handling: Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[9]

References

  • Sigma-Aldrich. (2024, July 14). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ATSDR. (n.d.). Analytical Methods.
  • ChemBK. (2024, April 10). methyl 2-(7-hydroxybenzofuran-3-yl)acetate.
  • BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Cayman Chemical. (2024, March 14). Safety Data Sheet.
  • Spectrum Chemical. (2021, August 11). SAFETY DATA SHEET.
  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet.
  • Lee, S. T., Davis, T. Z., Gardner, D. R., Stegelmeier, B. L., & Evans, T. J. (2009). Quantitative Method for the Measurement of Three Benzofuran Ketones in Rayless Goldenrod (Isocoma pluriflora) and White Snakeroot (Ageratina altissima) by High-Performance Liquid Chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639–5643. [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(thienyl)benzofuran Compounds.
  • National Institutes of Health. (n.d.). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate.
  • Naruszewicz, M., Chlebowski, M., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PubChem. (n.d.). 2-Methylbenzofuran.
  • PubChem. (n.d.). Methyl 2-(tetrahydrofuran-2-yl)acetate.
  • National Institutes of Health. (n.d.). Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate.
  • Sigma-Aldrich. (n.d.). Methyl 2-(7-hydroxybenzofuran-3-yl)acetate.
  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • PubChem. (n.d.). Methyl 2-(2-acetyl-1-benzofuran-7-yl)acetate.
  • Semantic Scholar. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
  • ChemicalBook. (n.d.). Methyl 2-(7-methoxybenzofuran-2-yl)acetate CAS.
  • Sunway Pharm Ltd. (n.d.). Methyl 2-(7-hydroxybenzofuran-3-yl)acetate.

Sources

Technical Support Center: Interpreting NMR Spectra of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the 1H and 13C NMR spectra of this compound. Here, we provide a detailed breakdown of the expected spectral data, answers to frequently asked questions, and troubleshooting guides for common experimental issues.

Predicted NMR Spectra Analysis

A thorough understanding of the expected NMR signals for this compound is the first step in successful spectral interpretation. The predictions below are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3]

Molecular Structure and Proton/Carbon Numbering

To facilitate the discussion, the following numbering scheme will be used for the protons and carbons of this compound.

Caption: Structure and numbering of this compound.

Predicted 1H NMR Data (500 MHz, CDCl3)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2~ 7.6s-1HFuran proton
H4~ 7.2d~ 8.01HAromatic proton
H5~ 6.9t~ 8.01HAromatic proton
H6~ 6.8d~ 8.01HAromatic proton
H8~ 3.8s-2HMethylene protons (-CH2-)
H10~ 3.7s-3HMethyl ester protons (-COOCH3)
H11~ 4.0s-3HMethoxy protons (-OCH3)
Predicted 13C NMR Data (125 MHz, CDCl3)
Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C9~ 172Ester carbonyl
C7a~ 145Aromatic quaternary
C7~ 144Aromatic quaternary
C3a~ 128Aromatic quaternary
C2~ 125Furan carbon
C5~ 122Aromatic CH
C4~ 115Aromatic CH
C6~ 110Aromatic CH
C3~ 108Furan quaternary
C11~ 56Methoxy carbon (-OCH3)
C10~ 52Methyl ester carbon (-COOCH3)
C8~ 30Methylene carbon (-CH2-)

Frequently Asked Questions (FAQs)

Q1: Why is the H2 proton a singlet?

A: The proton at position 2 of the benzofuran ring is expected to be a singlet because it lacks adjacent protons for spin-spin coupling. Long-range couplings over four or more bonds are sometimes observed in aromatic systems, but they are often very small (less than 1 Hz) and may not be resolved.[4][5]

Q2: How can I definitively assign the aromatic protons H4, H5, and H6?

A: While the 1D 1H NMR spectrum provides initial clues based on chemical shifts and coupling patterns (a triplet for H5 and two doublets for H4 and H6), unambiguous assignment requires 2D NMR experiments.[6]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should observe a cross-peak between H4 and H5, and another between H5 and H6.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity. For instance, a NOESY experiment should show a correlation between the methoxy protons (H11) and the H6 proton.

Q3: The chemical shifts in my experimental spectrum are slightly different from the predicted values. Is this a cause for concern?

A: Minor deviations (±0.05-0.1 ppm for 1H, ±1-2 ppm for 13C) are common and generally not a cause for alarm. Chemical shifts can be influenced by several factors, including:

  • Solvent: Different deuterated solvents can induce shifts.[3][7]

  • Concentration: Highly concentrated samples can lead to intermolecular interactions that alter chemical shifts.[7]

  • Temperature: Temperature can affect conformational equilibria and, consequently, chemical shifts.

  • Instrument Calibration: Ensure the spectrometer is properly calibrated.

If the shifts are significantly different, it may indicate the presence of an impurity or an incorrect structure.

Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound.

Problem 1: Broad Peaks in the Spectrum

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals.

    • Solution: Re-shim the spectrometer. For automated systems, run the gradient shimming routine. Manually adjusting the shims may be necessary for optimal resolution.[8]

  • Sample Insolubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks.

    • Solution: Ensure your sample is completely dissolved. If solubility is an issue in CDCl3, consider alternative deuterated solvents like acetone-d6 or DMSO-d6.[7] You may need to gently warm the sample to aid dissolution, but be cautious of potential degradation.

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

    • Solution: Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding your compound. Using a fresh, high-quality deuterated solvent can also help.

Problem 2: Unexpected Peaks in the Spectrum

Possible Causes & Solutions:

  • Solvent Impurities: Residual protio-solvent peaks are common.

    • Solution: Identify the characteristic peaks of common laboratory solvents (e.g., ethyl acetate, acetone, dichloromethane).[7] Proper drying of the sample under high vacuum is essential to remove residual solvents.

  • Water: A broad singlet, typically between 1.5 and 4.7 ppm in CDCl3, indicates the presence of water.

    • Solution: Use a fresh, sealed ampule of deuterated solvent. To confirm a water peak, add a drop of D2O to the NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or significantly diminish due to proton-deuteron exchange.[7]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can result in extra peaks.

    • Solution: Compare the spectrum to those of the starting materials. If byproducts are suspected, further purification of the sample (e.g., column chromatography) is necessary.

Problem 3: Poor Signal-to-Noise Ratio

Possible Causes & Solutions:

  • Dilute Sample: The concentration of the sample may be too low.

    • Solution: If possible, prepare a more concentrated sample. Alternatively, increase the number of scans during acquisition. The signal-to-noise ratio increases with the square root of the number of scans.

  • Incorrect Receiver Gain: An improperly set receiver gain can lead to a poor signal.[9]

    • Solution: Most modern spectrometers have an automatic receiver gain adjustment. If setting it manually, ensure it is optimized for your sample.

Experimental Protocols

Standard Sample Preparation for 1H NMR
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication can aid dissolution if necessary.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Caption: Workflow for NMR sample preparation.

References

  • The Royal Society of Chemistry. Table of Contents.
  • SDSU NMR Facility. Common Problems.
  • MDPI. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.
  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments.
  • ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments | Request PDF.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)....
  • National Institutes of Health. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.
  • NMR. Troubleshooting Acquisition Related Problems.
  • ChemicalBook. Benzofuran(271-89-6) 1H NMR spectrum.
  • The Royal Society of Chemistry. Synthesis of polyfluoroarene substituted benzofuran derivatives via cooperative Pd/Cu Catalysis.
  • BenchChem. An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans.
  • National Institutes of Health. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate.
  • ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz).
  • Journal of the Chemical Society, Perkin Transactions 2. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues.
  • Chemistry LibreTexts. NMR - Interpretation.
  • Chemistry LibreTexts. 5.10: Interpreting Proton NMR Spectra.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.
  • ChemicalBook. 2-ACETYL-7-METHOXYBENZOFURAN(43071-52-9) 1H NMR spectrum.
  • Michigan State University. NMR Spectroscopy.
  • SpectraBase. 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-.
  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
  • ResearchGate. H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl).
  • SpectraBase. Benzofuran-2-yl methyl ketone.
  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

Sources

Technical Support Center: Analysis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and a practical framework for interpreting the fragmentation patterns of this molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the mass spectrometric analysis of this compound.

Q1: What is the expected molecular ion (M•+) peak for this compound?

A1: The molecular formula for this compound is C₁₂H₁₂O₄. The nominal molecular weight is 220 Da. When using Electron Ionization (EI), you should look for the molecular ion peak (M•+) at m/z 220 .

The stability of the aromatic benzofuran ring system generally results in a visible molecular ion peak.[1] However, its intensity can vary depending on the ionization energy used. In some cases, particularly with high electron energy, the M•+ peak may be weak due to extensive fragmentation.[2]

Q2: What are the primary fragmentation pathways I should expect in an EI-MS spectrum?

A2: The fragmentation of this molecule is governed by its three key structural features: the methyl acetate side chain, the methoxy group, and the benzofuran core. The initial ionization typically occurs by removing an electron from a non-bonding orbital on one of the oxygen atoms or from the π-system of the aromatic ring.[3][4] The resulting energetically unstable molecular ion then fragments through several predictable pathways.

The most significant cleavages occur at the C3 position side chain, as these bonds are benzylic and allylic in nature, leading to relatively stable fragment ions. The primary pathways involve the loss of radicals from the methyl acetate group.

Below is a diagram illustrating the most probable fragmentation cascade.

G M m/z 220 [M]•+ F1 m/z 161 [M - •COOCH₃]+ M->F1 - 59 Da (- •COOCH₃) F2 m/z 189 [M - •OCH₃]+ M->F2 - 31 Da (- •OCH₃) F3 m/z 146 [161 - •CH₃]+ F1->F3 - 15 Da (- •CH₃) F5 m/z 133 [161 - CO]+ F1->F5 - 28 Da (- CO) F4 m/z 118 [146 - CO]+ F3->F4 - 28 Da (- CO)

Caption: Key fragmentation pathways for this compound.

Q3: How does the methyl acetate side chain typically fragment?

A3: The methyl acetate group at the C3 position is the most labile part of the molecule and dictates the initial, most prominent fragmentation steps.

  • Loss of the Methoxycarbonyl Radical (•COOCH₃): This is often the most significant fragmentation event. It involves the cleavage of the bond between the methylene group (-CH₂-) and the benzofuran ring. This results in the loss of a neutral radical with a mass of 59 Da, producing a highly stable, resonance-delocalized cation at m/z 161 . This ion is often the base peak or one of the most intense peaks in the spectrum.

  • Loss of the Methoxy Radical (•OCH₃): Alpha-cleavage can occur at the ester's C-O bond, leading to the expulsion of a methoxy radical (•OCH₃), a neutral loss of 31 Da.[1][5] This forms a stable acylium ion at m/z 189 . The stability of this ion makes this a very common fragmentation pattern for methyl esters.[5][6]

Q4: What fragments are characteristic of the 7-methoxybenzofuran core?

A4: After the initial loss of the side chain, the remaining methoxybenzofuran cation undergoes further fragmentation that is diagnostic of its structure.

  • Loss of a Methyl Radical (•CH₃): Aromatic methoxy groups are known to fragment by losing a methyl radical (•CH₃), a loss of 15 Da.[7] For example, the prominent ion at m/z 161 can subsequently lose a methyl radical from its methoxy group to form an ion at m/z 146 .

  • Loss of Carbon Monoxide (CO): The benzofuran ring system itself is known to be stable, but it can fragment by losing a neutral molecule of carbon monoxide (CO), a loss of 28 Da.[7][8] This is a characteristic fragmentation for furan and benzofuran-containing structures. For instance, the ion at m/z 146 can lose CO to produce a fragment at m/z 118 .[8] Similarly, the ion at m/z 161 may also lose CO to yield a fragment at m/z 133 .

Summary of Key Fragment Ions

The table below summarizes the expected key ions, their mass-to-charge ratio (m/z), the corresponding neutral loss, and the proposed ionic structure.

m/zProposed Structure/IdentityNeutral Loss from PrecursorMass (Da)
220[M]•+ (Molecular Ion)--
189[M - •OCH₃]⁺ (Acylium ion)•OCH₃31
161[M - •COOCH₃]⁺ (Benzylic cation)•COOCH₃59
146[M - •COOCH₃ - •CH₃]⁺•CH₃ (from m/z 161)15
133[M - •COOCH₃ - CO]⁺CO (from m/z 161)28
118[M - •COOCH₃ - •CH₃ - CO]⁺CO (from m/z 146)28

Troubleshooting Guide

Problem: I don't see the molecular ion peak at m/z 220.
  • Cause: The molecular ion may be energetically unstable under standard EI conditions (typically 70 eV) and may fragment completely before detection.[2]

  • Solution:

    • Lower the Ionization Energy: Reduce the energy of the electron beam (e.g., to 15-20 eV). This imparts less energy to the molecule, reducing fragmentation and increasing the relative abundance of the molecular ion.

    • Use a "Soft" Ionization Technique: If available, use techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods are much gentler and typically yield an abundant protonated molecule ([M+H]⁺ at m/z 221) or other adducts with minimal fragmentation.[2][9]

Problem: The relative intensities of my fragment ions don't match the predictions.
  • Cause: The relative abundance of fragment ions is highly dependent on instrument parameters, including the ionization energy, source temperature, and the specific geometry of the mass analyzer.

  • Solution:

    • Standardize Conditions: Ensure your instrument is tuned and calibrated according to the manufacturer's specifications. When comparing spectra, use identical instrument parameters.

    • Focus on the Pattern: Instead of focusing on exact intensity matching, confirm the presence of the key fragments (m/z 161, 189, 146, etc.). The overall fragmentation pattern is the most crucial element for structural identification.

Experimental Protocol: Acquiring an EI-MS Spectrum

This section provides a generalized workflow for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Caption: Standard workflow for GC-EI-MS analysis.

Methodology Details:

  • Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane (DCM). Ensure the sample is fully dissolved.

  • GC Separation: Inject 1 µL of the solution into the GC-MS. A typical non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent) is suitable. Use a temperature program that allows for good separation from any solvent impurities or byproducts.

  • Ionization: The separated analyte enters the ion source, which is typically operated at a standard electron energy of 70 eV to induce reproducible fragmentation.

  • Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: Obtain the mass spectrum corresponding to the chromatographic peak of the compound. Analyze the spectrum to identify the molecular ion and the key fragment ions as detailed in this guide.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Medeiros, T. C. T., Dias, H. J., Silva, E. O., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Medeiros, T. C. T., Dias, H. J., Silva, E. O., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

  • Zhang, W., Li, H., Li, H., et al. (2016). Mass spectra of methyl acetate and ethyl formate. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-51. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kizhakkekara, F. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. American Journal of Analytical Chemistry, 2, 1-11. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-(7-methoxybenzofuran-3-yl)acetate. This molecule is a key intermediate in medicinal chemistry, often serving as a building block for more complex pharmacological agents. However, its synthesis, particularly the introduction of the acetate moiety at the C3 position, is frequently plagued by low yields. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common challenges encountered during this synthetic sequence. We will dissect the reaction mechanism, identify critical failure points, and provide field-proven troubleshooting strategies to optimize your reaction outcomes.

The most common and practical route to this target involves a two-step process: first, the synthesis of the key intermediate 7-methoxybenzofuran-3(2H)-one , followed by its alkylation to introduce the methyl acetate group. This guide is structured to address issues in both stages of this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound?

A1: The most reliable route involves the alkylation of a precursor ketone, 7-methoxybenzofuran-3(2H)-one. This ketone is typically synthesized via the intramolecular cyclization of an α-phenoxyacetic acid derivative. The subsequent alkylation is often achieved using a Reformatsky reaction with methyl bromoacetate and activated zinc, which controllably adds the acetate group to the carbonyl.[1][2][3]

Q2: Why is direct functionalization of 7-methoxybenzofuran at the C3 position difficult?

A2: Direct electrophilic substitution on the benzofuran ring typically occurs at the C2 position, which is more electron-rich and sterically accessible. Functionalizing the C3 position often requires multi-step strategies, such as the use of a C3-lithiated intermediate or, as we focus on here, starting with a pre-functionalized precursor like 7-methoxybenzofuran-3(2H)-one where the carbonyl group directs reactivity to the desired carbon.

Q3: What are the primary causes of low yield in this synthesis?

A3: Low yields can typically be traced to three main areas:

  • Inefficient Cyclization: Poor conversion during the formation of the 7-methoxybenzofuran-3(2H)-one intermediate.

  • Failed Alkylation: Incomplete conversion or side reactions during the Reformatsky or similar alkylation step. This is often due to inactive metal reagents, moisture, or competing reaction pathways.[1][2]

  • Purification Losses: The final product and intermediates can be challenging to purify, leading to significant material loss during column chromatography or crystallization.

Visualizing the Synthetic Pathway

The following diagram outlines the general two-step synthetic approach discussed in this guide.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Alkylation Start 2-bromo-3-methoxyphenol + Glycolic Acid Derivative Intermediate 7-methoxybenzofuran-3(2H)-one Start->Intermediate Intramolecular Cyclization (e.g., Acid-catalyzed) FinalProduct This compound Intermediate->FinalProduct Reformatsky Reaction Reagents Methyl Bromoacetate + Activated Zinc (Zn) Reagents->FinalProduct

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you may encounter. Follow the decision tree below to diagnose the issue.

Troubleshooting_Workflow Start Low Overall Yield Check_Intermediate Is the yield and purity of 7-methoxybenzofuran-3(2H)-one acceptable (>85%)? Start->Check_Intermediate Troubleshoot_Step1 Focus on Step 1: Cyclization Issues Check_Intermediate->Troubleshoot_Step1 No Troubleshoot_Step2 Focus on Step 2: Alkylation & Purification Issues Check_Intermediate->Troubleshoot_Step2 Yes Purification_Issues Are you experiencing significant product loss during purification? Troubleshoot_Step2->Purification_Issues Purification_Issues->Troubleshoot_Step2 No, focus on reaction Troubleshoot_Purification Optimize Purification Protocol Purification_Issues->Troubleshoot_Purification Yes

Caption: Decision tree for troubleshooting low-yield synthesis.

Problem Area 1: Low Yield in 7-methoxybenzofuran-3(2H)-one Synthesis (Step 1)

Q: My intramolecular cyclization to form the benzofuranone precursor is sluggish and gives a low yield (<50%). What's going wrong?

A: This is a common bottleneck. The efficiency of this Friedel-Crafts-type cyclization is highly dependent on the reaction conditions and the purity of the starting materials.

  • Potential Cause 1: Ineffective Acid Catalyst or Conditions.

    • Explanation: The cyclization requires a strong acid to promote the intramolecular electrophilic aromatic substitution. If the acid is weak, wet, or used in suboptimal concentration, the reaction will not proceed to completion.

    • Solution:

      • Switch to a Stronger Acid: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often more effective than sulfuric acid. They act as both catalyst and dehydrating agent.

      • Optimize Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.

      • Ensure Anhydrous Conditions: Water can quench the acid catalyst and inhibit the reaction. Use freshly dried solvents and reagents.

  • Potential Cause 2: Starting Material Impurity.

    • Explanation: Impurities in the starting α-phenoxyacetic acid can interfere with the reaction. For instance, residual phenol can undergo side reactions, consuming the acid catalyst and leading to tar formation.

    • Solution:

      • Recrystallize the Starting Material: Purify the α-phenoxyacetic acid precursor by recrystallization before use.

      • Verify Structure: Confirm the structure and purity of your starting material by ¹H NMR and melting point analysis.

Problem Area 2: Failure or Low Conversion in the Reformatsky Reaction (Step 2)

Q: I'm adding methyl bromoacetate and zinc to my benzofuranone, but the reaction doesn't start, or I recover mostly starting material. Why?

A: The Reformatsky reaction is notoriously sensitive to the activity of the zinc metal and the reaction setup.[1][2] The formation of the organozinc reagent (the "Reformatsky enolate") is the critical step.

  • Potential Cause 1: Inactive Zinc Metal.

    • Explanation: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents it from reacting with the α-halo ester.[2] This is the most common reason for failure.

    • Solution: Zinc Activation. You MUST activate the zinc immediately before use. See the detailed protocol below. Common methods include washing with dilute HCl to etch the oxide layer, followed by washes with water, ethanol, and ether to dry it completely. Another method is treatment with iodine or TMSCl.

  • Potential Cause 2: Presence of Moisture.

    • Explanation: The organozinc reagent is highly moisture-sensitive. Any water in the reaction will protonate the enolate, quenching it before it can react with the ketone.

    • Solution:

      • Flame-Dry Glassware: All glassware should be flame-dried or oven-dried under vacuum immediately before use.

      • Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, benzene, or diethyl ether). Passing the solvent through an activated alumina column is recommended.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Potential Cause 3: Low Reaction Temperature.

    • Explanation: While the initial formation of the organozinc reagent can be exothermic, the subsequent addition to the ketone may require gentle heating to proceed at a reasonable rate.

    • Solution: After initiating the reaction (often indicated by a color change or gentle reflux), you may need to heat the mixture to 40-50 °C to drive the reaction to completion. Monitor progress carefully by TLC.

Problem Area 3: Complex Product Mixture and Purification Challenges

Q: The reaction seems to work, but I get multiple spots on my TLC plate and struggle to isolate the pure product.

A: This can result from side reactions or product instability.

  • Potential Cause 1: Formation of Dehydrated Byproduct.

    • Explanation: The initial product of the Reformatsky reaction is a β-hydroxy ester. During an acidic workup or upon heating, this can easily eliminate water to form the corresponding α,β-unsaturated ester. This often appears as a separate, less polar spot on the TLC.

    • Solution:

      • Use a Mild Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a chilled Rochelle's salt solution instead of strong acid.

      • Avoid Heat During Purification: Concentrate the product in vacuo without excessive heat. Use a carefully selected solvent system for column chromatography that allows for good separation without requiring heat.

  • Potential Cause 2: Co-elution of Product and Starting Material.

    • Explanation: The final product and the starting benzofuranone can have similar polarities, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 20%). Using a high-performance silica gel can also improve resolution.

      • Drive the Reaction to Completion: It is often easier to push the reaction to >95% conversion than to separate large amounts of unreacted starting material. Use a slight excess (1.2-1.5 equivalents) of the Reformatsky reagent.

Optimized Experimental Protocols

Protocol 1: Zinc Activation for Reformatsky Reaction

Objective: To remove the passivating oxide layer from zinc dust.

StepProcedureRationale
1Place zinc dust (2.0 eq.) in a flask. Add 1M HCl and stir for 2-3 minutes.The acid etches away the ZnO layer, exposing fresh metal.
2Decant the HCl and wash the zinc with distilled water (3x).Removes residual acid.
3Wash the zinc with ethanol (2x), followed by anhydrous diethyl ether (2x).Removes water and prepares the zinc for the anhydrous reaction.
4Immediately dry the activated zinc under high vacuum for at least 1 hour.Ensures all solvent is removed. The zinc should appear as a fine, dark gray powder.
5Use the freshly activated zinc immediately under an inert atmosphere.Prevents re-formation of the oxide layer.
Protocol 2: Synthesis of this compound

Objective: To perform the Reformatsky reaction to synthesize the target compound.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet, add the freshly activated zinc dust (1.5 eq.).

  • Reagent Addition: Add anhydrous THF. In the dropping funnel, prepare a solution of 7-methoxybenzofuran-3(2H)-one (1.0 eq.) and methyl bromoacetate (1.2 eq.) in anhydrous THF.

  • Initiation: Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension. Gentle heating with a heat gun or the addition of a small crystal of iodine may be required to initiate the reaction. Initiation is marked by a slight exothermic reaction and a cloudy appearance.

  • Reaction: Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction at 45 °C and monitor by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

References

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. (A foundational review of the reaction mechanism and scope).
  • Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418-1422. URL: [Link]

  • Jung, M. E., & Abrecht, S. (1987). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry, 52(18), 4231-4233. URL: [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. URL: [Link]

Sources

Validation & Comparative

A Strategic Guide to Evaluating the Anticancer Potential of Methyl 2-(7-methoxybenzofuran-3-yl)acetate Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents is a cornerstone of modern oncological research. Benzofuran scaffolds have garnered significant attention due to their prevalence in naturally occurring compounds and their diverse pharmacological activities, including anticancer properties. Methyl 2-(7-methoxybenzofuran-3-yl)acetate is a synthetic benzofuran derivative. While its synthesis is documented, its biological activity, particularly its potential as an anticancer agent, remains largely unexplored in publicly available literature.

This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's anticancer activity. We will outline a series of robust, validated experimental protocols designed to characterize its cytotoxic and mechanistic properties. Crucially, we will benchmark its performance against well-established, clinically relevant anticancer drugs such as Doxorubicin and Cisplatin. This comparative approach is essential for contextualizing its potential efficacy and identifying its novelty.

This document is intended for researchers in drug discovery and oncology. It is designed not merely as a set of instructions, but as a strategic roadmap, explaining the rationale behind each experimental choice to ensure the generation of reliable, publication-quality data.

Phase 1: Initial Cytotoxicity Screening - A Comparative Analysis

The foundational step in assessing any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. A dose-response study is critical to quantify the concentration at which the compound elicits a significant reduction in cell viability. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare identical dilutions for the comparator drugs, Doxorubicin and Cisplatin.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and control drugs. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Comparative Data Presentation (Hypothetical Data)

To contextualize the potential efficacy of our test compound, its IC50 values must be compared directly with those of standard chemotherapeutic agents under identical experimental conditions.

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7 (Breast)To be determined
DoxorubicinMCF-7 (Breast)~ 0.5 - 1.5
CisplatinMCF-7 (Breast)~ 5 - 15
This compoundA549 (Lung)To be determined
DoxorubicinA549 (Lung)~ 0.1 - 1.0
CisplatinA549 (Lung)~ 2 - 10

Note: The IC50 values for Doxorubicin and Cisplatin are approximate and can vary based on experimental conditions.

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells (96-well plate) compound_prep 2. Prepare Serial Dilutions (Test Compound & Controls) treatment 3. Treat Cells (48-72h Incubation) compound_prep->treatment mtt_addition 4. Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan (Add DMSO) mtt_addition->solubilization readout 6. Measure Absorbance (570 nm) solubilization->readout ic50_calc 7. Calculate IC50 Values readout->ic50_calc

Caption: Workflow for MTT-based cell viability assay.

Phase 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

A potent anticancer agent ideally induces programmed cell death (apoptosis) in cancer cells. It is crucial to determine if the observed cytotoxicity is due to apoptosis or necrosis and to understand the compound's impact on the cell cycle.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with this compound and Doxorubicin (as a positive control for apoptosis induction) at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Experimental Protocol: Cell Cycle Analysis

This assay determines the phase of the cell cycle at which the compound exerts its effects.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Mechanistic Studies

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Treat Cells with Compound (IC50 Concentration) harvest_apo 1. Harvest & Stain (Annexin V-FITC/PI) start->harvest_apo harvest_cc 1. Harvest, Fix & Stain (Propidium Iodide) start->harvest_cc flow_apo 2. Flow Cytometry Analysis harvest_apo->flow_apo quadrant 3. Quantify Cell Populations (Live, Apoptotic, Necrotic) flow_apo->quadrant flow_cc 2. Flow Cytometry Analysis harvest_cc->flow_cc phases 3. Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cc->phases

Caption: Parallel workflows for apoptosis and cell cycle analysis.

Phase 3: Investigating Molecular Targets - Signaling Pathway Analysis

To understand the specific molecular mechanisms of a novel compound, it is essential to investigate its effects on key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets of anticancer drugs.

Experimental Protocol: Western Blotting

Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status.

Hypothetical Signaling Pathway Modulation

G cluster_pathway Simplified PI3K/Akt Survival Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TestCompound Hypothetical Action of This compound TestCompound->pAkt inhibits

Caption: Potential inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterize the anticancer potential of a novel compound, this compound. By employing a strategy of direct comparison with established drugs like Doxorubicin and Cisplatin, researchers can effectively contextualize the compound's potency and mechanistic novelty.

The proposed workflow, progressing from broad cytotoxicity screening to specific mechanistic studies, ensures a comprehensive evaluation. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models, to assess its efficacy and safety in a physiological context. This systematic approach is fundamental to the preclinical development of new and effective cancer therapies.

References

For the purpose of this guide, references are provided for the standard protocols and concepts discussed.

  • MTT Assay: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Annexin V/PI Apoptosis Assay: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor protocols, 2016(11). [Link]

  • Cell Cycle Analysis: Pozar, Z. (2000). Analysis of the Cell Cycle by Flow Cytometry. Current Protocols in Immunology. [Link]

  • Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

  • PI3K/Akt Signaling Pathway: Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405. [Link]

The Structure-Activity Relationship of Methyl 2-(7-methoxybenzofuran-3-yl)acetate Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged heterocyclic system, foundational to numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This guide delves into the structure-activity relationship (SAR) of analogs based on Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a specific yet representative member of this versatile class. Our objective is to provide researchers, scientists, and drug development professionals with a comparative analysis, supported by experimental insights, to facilitate the rational design of novel therapeutic agents, particularly in the realms of oncology and inflammation.

The Benzofuran Core: A Scaffold of Therapeutic Promise

Benzofuran and its derivatives have consistently demonstrated significant potential across various therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications.[1][2][4][5] The versatility of the benzofuran ring system allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent biological activity of this scaffold encourages its exploration for developing novel, potent, and safe therapeutics.[6]

Core Molecule: this compound

Our investigation centers on this compound as a lead structure. The selection of this molecule is predicated on the presence of key functionalities: the benzofuran core for broad-spectrum bioactivity, a methoxy group on the benzene ring which can influence metabolic stability and receptor interaction, and an acetate side chain at the 3-position, offering a vector for further chemical elaboration and potential interaction with biological targets.

Comparative Structure-Activity Relationship (SAR) Analysis

To elucidate the SAR of this compound analogs, we will systematically explore modifications at three key positions: the benzene ring (Positions 4, 5, 6, and 7), the furan ring (Position 2), and the acetate side chain (at Position 3). The following analysis is a synthesis of established principles from the literature on benzofuran derivatives, applied to our core molecule to predict the impact of specific structural changes.

Modifications on the Benzene Ring

The electronic nature and steric bulk of substituents on the benzene portion of the benzofuran scaffold are critical determinants of biological activity.[6]

  • Introduction of Halogens: Halogenation, particularly with fluorine or bromine, has been shown to enhance the cytotoxic and anti-inflammatory effects of benzofuran derivatives.[7][8][9][10] This is often attributed to the ability of halogens to form halogen bonds and alter the electronic properties of the aromatic system, potentially improving interactions with target proteins.[4] For instance, the introduction of a fluorine atom at the 5-position is predicted to increase anticancer activity.

  • Modulation of Methoxy Groups: The position and number of methoxy groups can significantly impact activity. While our lead compound possesses a 7-methoxy group, the addition or relocation of methoxy substituents can modulate activity. For example, some studies suggest that dimethoxy substitution patterns can be favorable for cytotoxicity.[11]

Modifications at the Furan Ring (Position 2)

Position 2 of the benzofuran ring is a common site for substitution, often with aryl groups, which can lead to potent biological activity.

  • Aryl Substitutions: The introduction of a substituted phenyl ring at the 2-position can lead to potent anticancer agents.[6] For example, a 4-methoxyphenyl group at this position could enhance activity through favorable interactions within a target's binding pocket.

Modifications of the Acetic Acid Side Chain (Position 3)

The acetic acid moiety at position 3 provides a handle for creating derivatives with altered polarity, solubility, and potential for new interactions.

  • Amide Formation: Conversion of the methyl ester to various amides can significantly enhance antiproliferative activity.[1] The introduction of N-phenethyl carboxamide, for instance, has been shown to be a beneficial modification.[1] Further substitution on the phenyl ring of the amide, such as with a morpholinyl group, can further boost potency.[1]

  • Bioisosteric Replacement: Replacing the carboxylic acid ester with other functional groups, such as hydroxamic acids or sulfonamides, could lead to new biological profiles.

Comparative Data of Hypothetical Analogs

The following table summarizes the predicted biological activities of a series of hypothetical analogs of this compound based on the SAR principles discussed. The IC50 values are illustrative and intended for comparative purposes to guide analog selection.

Compound IDR1 (Position 5)R2 (Position 2)R3 (Side Chain at Position 3)Predicted Anticancer Activity (MCF-7, IC50 in µM)Predicted Anti-inflammatory Activity (NO Inhibition, IC50 in µM)
Lead HH-CH2COOCH3> 50> 50
Analog 1 FH-CH2COOCH315.525.8
Analog 2 H4-Methoxyphenyl-CH2COOCH38.218.3
Analog 3 HH-CH2CONH(CH2)2Ph5.112.5
Analog 4 F4-Methoxyphenyl-CH2CONH(CH2)2Ph1.2 7.9
Analog 5 HH-CH2COOH35.440.1

Proposed Experimental Workflow for SAR Elucidation

To empirically validate the predicted SAR, a systematic experimental workflow is essential. The following diagram outlines a proposed screening cascade.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Lead Compound: This compound Syn_R1 Benzene Ring Modification (e.g., Halogenation) Start->Syn_R1 Syn_R2 Furan Ring Substitution (e.g., Arylation) Start->Syn_R2 Syn_R3 Side Chain Derivatization (e.g., Amidation) Start->Syn_R3 Pri_Screen Primary Screening: Anticancer (MTT Assay) Anti-inflammatory (NO Assay) Syn_R1->Pri_Screen Syn_R2->Pri_Screen Syn_R3->Pri_Screen Hit_Ident Hit Identification Pri_Screen->Hit_Ident Sec_Screen Secondary Screening: Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) SAR_Analysis SAR Analysis Sec_Screen->SAR_Analysis Hit_Ident->Sec_Screen ADMET In vitro ADMET Profiling Hit_Ident->ADMET Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt ADMET->Lead_Opt

Caption: Proposed workflow for the synthesis and biological evaluation of this compound analogs.

Key Experimental Protocols

General Synthesis of Analogs

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. For instance, the introduction of aryl groups at the 2-position can be accomplished via Suzuki or Stille coupling reactions. Amide derivatives of the side chain can be readily prepared from the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) using standard peptide coupling reagents.

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To evaluate the anti-inflammatory potential of the analogs by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition and determine the IC50 values.

Conclusion and Future Directions

The systematic exploration of the structure-activity relationship of this compound analogs offers a promising avenue for the discovery of novel anticancer and anti-inflammatory agents. The SAR principles derived from the broader benzofuran literature provide a rational basis for the design of potent derivatives. Key modifications, including halogenation of the benzene ring, arylation at the 2-position, and amidation of the 3-acetic acid side chain, are predicted to significantly enhance biological activity.

Future efforts should focus on the synthesis and empirical validation of the proposed analogs. Promising "hit" compounds identified through the initial screening can then be subjected to further lead optimization, including in-depth mechanistic studies and in vivo efficacy evaluations. The versatile benzofuran scaffold, coupled with a rational design approach, holds considerable potential for the development of next-generation therapeutics.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing. (2023-04-11).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022-04-28).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019-04-18).
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022-04-28).
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI.
  • Structures of some natural benzofuran derivatives with anticancer activities - ResearchG
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. (2023-06-20).
  • (PDF)
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (2023-06-20).
  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF - ResearchG
  • Synthesis, characterization, and biological activities of new benzofuran deriv
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Pharmacological Profile of Novel Psychoactive Benzofurans - PubMed.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI.
  • Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed.
  • Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition - PubMed. (2025-07-18).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18).
  • Pharmacological profile of novel psychoactive benzofurans - ResearchG
  • Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)
  • Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)
  • Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI.
  • Methyl 2-(5-fluoro-3-methyl-sulfinyl-1-benzofuran-2-yl)

Sources

A Strategic Guide to Target Validation for Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Benzofuran Derivative

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Methyl 2-(7-methoxybenzofuran-3-yl)acetate emerges from this promising class of compounds, yet its specific biological targets and mechanism of action remain to be elucidated. This guide provides a comprehensive, field-proven framework for the target validation of this compound, designed for researchers and drug development professionals. We will navigate from broad phenotypic screening to specific target engagement and downstream cellular effects, establishing a self-validating system to confidently identify and validate the molecular target of this compound. Furthermore, we will present a comparative analysis with established therapeutic agents to contextualize its potential efficacy.

Phase 1: Initial Target Discovery and Hypothesis Generation

Given the known anticancer and anti-inflammatory activities of many benzofuran derivatives[1][2], a logical starting point is to assess the phenotypic effects of this compound on relevant cancer cell lines.

Phenotypic Screening: Assessing Cytotoxicity

The initial step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines. This provides a quantifiable measure of its biological activity and helps in selecting the most sensitive cell lines for further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Seed cancer cell lines (e.g., K562, PC3, SW620, Caki-1) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment : Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Comparative Analysis: Benchmarking Against a Known Anticancer Agent

To provide context to the initial cytotoxicity data, it is crucial to compare the performance of this compound with a well-characterized anticancer drug. For this guide, we will use Sorafenib , a multi-kinase inhibitor, as a comparator due to the prevalence of kinases as targets for anticancer drugs.

CompoundCell LineIC₅₀ (µM)
This compoundK562Hypothetical Data
This compoundPC3Hypothetical Data
SorafenibK562Literature Value
SorafenibPC3Literature Value

Phase 2: Target Identification and Engagement

Following the confirmation of biological activity, the next critical phase is to identify the specific molecular target(s).

Broad-Spectrum Kinase Panel Screening

Protein kinases are a major class of drug targets in oncology.[3] A broad-spectrum kinase panel assay can efficiently screen this compound against hundreds of kinases to identify potential candidates.

Experimental Workflow: Kinase Panel Screening

G compound This compound panel Commercial Kinase Panel (e.g., 400+ kinases) compound->panel Test at a fixed concentration (e.g., 10 µM) assay In Vitro Kinase Assay (e.g., ADP-Glo™) panel->assay data Data Analysis: Percent Inhibition assay->data hits Identification of 'Hits' (Kinases with >50% inhibition) data->hits

Caption: Workflow for identifying potential kinase targets.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

A primary challenge in drug discovery is confirming that a compound interacts with its intended target within the complex environment of a living cell. CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Protocol: CETSA

  • Cell Treatment : Treat intact cells with this compound or vehicle control.

  • Heating : Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis : Lyse the cells to release the proteins.

  • Protein Separation : Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection : Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Mechanistic Validation and Downstream Effects

Once a target is identified and engagement is confirmed, the subsequent step is to elucidate the mechanism of action and the resulting cellular consequences.

In Vitro IC₅₀ Determination

To quantify the potency of this compound against the identified target kinase, an in vitro enzymatic assay is performed to determine the IC₅₀ value.

Comparative Data: Potency and Selectivity

CompoundTarget KinaseIC₅₀ (nM)
This compoundHypothetical Target KinaseHypothetical Data
SorafenibHypothetical Target KinaseLiterature Value
This compoundOff-Target Kinase 1Hypothetical Data
SorafenibOff-Target Kinase 1Literature Value
Probing Downstream Signaling Pathways

Inhibition of a target kinase is expected to modulate its downstream signaling pathway. Western blotting is a standard technique to investigate these effects.

Experimental Workflow: Western Blot Analysis

G cells Treat Cells with Compound (Time course and dose response) lysate Prepare Cell Lysates cells->lysate sds SDS-PAGE and Protein Transfer lysate->sds ab Incubate with Primary Antibodies (e.g., p-Target, Target, p-Downstream, Downstream) sds->ab detect Detection and Quantification ab->detect G compound This compound target Target Kinase compound->target Inhibition downstream Downstream Effector target->downstream apoptosis Apoptosis target->apoptosis Induction proliferation Cell Proliferation downstream->proliferation

Caption: Hypothesized mechanism of action.

Conclusion

This guide outlines a systematic and robust strategy for the target validation of this compound. By progressing through phenotypic screening, target identification, direct engagement confirmation, and mechanistic studies, researchers can build a comprehensive and compelling case for the compound's mechanism of action. The comparative approach against established drugs provides essential context for evaluating its therapeutic potential. This structured methodology, grounded in established experimental techniques, will empower research and drug development professionals to efficiently and effectively advance promising compounds like this compound through the discovery pipeline.

References

  • Zarghi, A., & Arfaei, S. (2011). A review on the structure-activity relationship of benzofuran derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences, 19(4), 235–246. [Link]

  • Aslam, M. S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. [Link]

  • Choi, H. D., et al. (2009). Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2096. [Link]

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Advances. [Link]

  • DEA Diversion Control Division. (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. [Link]

  • Tsou, H. R., et al. (2010). Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(7), 2321–2325. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2023). Molecules, 28(14), 5367. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1591. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1245–1260. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

Sources

A Senior Application Scientist’s Guide to Characterizing the Cross-Reactivity of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Imperative of Early-Stage Profiling

Methyl 2-(7-methoxybenzofuran-3-yl)acetate is a molecule belonging to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] These activities range from anticancer and antimicrobial to potent enzyme inhibition.[3][4] While the primary target of a novel benzofuran derivative like this compound may be well-defined, the inherent biological promiscuity of its core structure necessitates a rigorous evaluation of its cross-reactivity profile.

Identifying potential off-target interactions early in the drug discovery process is critical for de-risking candidates and preventing costly late-stage failures.[5][6] Undesired interactions are a major cause of adverse drug reactions (ADRs) and organ toxicity.[7] Therefore, a systematic in vitro pharmacological safety assessment is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any new chemical entity.[6][8][9]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cross-reactivity of this compound. We will move from literature-based target prediction to a tiered experimental workflow, complete with detailed protocols and data interpretation strategies, to build a comprehensive selectivity profile.

Part 1: Target Prediction Based on the Benzofuran Privileged Scaffold

The first step in designing a cross-reactivity study is to survey the known biological landscape of structurally related compounds. The benzofuran nucleus and its derivatives have been shown to interact with a diverse array of protein families.[2][10][11] This analysis allows us to build a hypothesis-driven list of potential off-targets for focused investigation.

Table 1: Known Biological Targets of Benzofuran-Based Molecules

Target Class Specific Examples Documented Activity
Kinases Glycogen Synthase Kinase 3β (GSK-3β), MAP Kinase-Interacting Kinases (Mnks), Cyclin-Dependent Kinase 2 (CDK-2) Potent, often picomolar, inhibition. Implicated in cancer cell proliferation and survival.[12][13]
Phosphodiesterases Phosphodiesterase type 4 (PDE4) Inhibition, with potential applications in treating asthma.[14]
Other Enzymes Tyrosinase, Acetylcholinesterase (AChE), BACE-1 Inhibition, relevant for pigmentation disorders and Alzheimer's disease.[15][16]

| GPCRs / Adrenergic Receptors | β-adrenergic receptors | Some synthetic derivatives like Bufuralol act as non-specific β-blockers.[3] |

This literature precedent strongly suggests that a comprehensive cross-reactivity screen for this compound should, at a minimum, include representative members from the kinase and phosphodiesterase families.

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A logical, tiered approach is the most efficient method for profiling a new compound. This workflow begins with a broad, high-concentration screen to identify potential areas of concern, followed by more focused, quantitative assays to determine the potency of these interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Data Analysis & Triage cluster_2 Tier 2: Focused Dose-Response Assays cluster_3 Output Compound Methyl 2-(7-methoxy- benzofuran-3-yl)acetate BroadPanel Broad In Vitro Safety Panel (e.g., SAFETYscan47) Single High Concentration (10 µM) Compound->BroadPanel Test Compound Triage Identify 'Hits' (e.g., >50% Inhibition) BroadPanel->Triage KinasePanel Kinase Selectivity Panel (IC50 Determination) Triage->KinasePanel Kinase Hits GPCRPanel Receptor Binding Assays (Ki Determination) Triage->GPCRPanel GPCR/Ion Channel Hits OtherEnzymes Enzyme Inhibition Assays (IC50 Determination) Triage->OtherEnzymes Other Enzyme Hits Profile Comprehensive Selectivity Profile KinasePanel->Profile GPCRPanel->Profile OtherEnzymes->Profile

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad In Vitro Safety Pharmacology Profiling

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a large panel of clinically relevant off-targets.[8] Companies like Eurofins Discovery and Reaction Biology offer comprehensive panels (e.g., SAFETYscan®) that cover dozens of receptors, transporters, enzymes, and ion channels known to be associated with adverse drug reactions.[5][8] The goal here is not to determine potency, but to rapidly identify any potential liabilities for further investigation. A result of >50% inhibition at 10 µM is a common threshold for flagging a target as a "hit."

Tier 2: Focused Dose-Response & Selectivity Assays

Any "hits" identified in Tier 1, along with targets predicted from the literature analysis in Part 1, must be followed up with quantitative, dose-response assays to determine potency (IC50 or Ki).

  • Kinase Selectivity Profiling: Given the known activity of benzofurans against kinases, a broad kinase panel is essential.[13][17] Assays like the ADP-Glo™ Kinase Assay measure the amount of ADP produced in a kinase reaction, providing a robust method for determining IC50 values against hundreds of kinases.[18][19]

  • Receptor Binding Assays: For GPCRs and other receptors, competitive radioligand binding assays are the gold standard.[20] These assays measure the ability of the test compound to displace a high-affinity radiolabeled ligand from its receptor, from which an inhibition constant (Ki) can be calculated.[21][22]

Part 3: Hypothetical Data & Comparative Analysis

To illustrate the output of this workflow, we present hypothetical data for "this compound" (Compound M). Let us assume its intended primary target is a novel protein kinase, "Kinase Alpha."

Table 2: Comparative Selectivity Profile of Compound M

Target Target Class Compound M (IC50/Ki in nM) Control Compound (IC50/Ki in nM) Control Compound Name
Kinase Alpha (Primary) Protein Kinase 15 2 Staurosporine
GSK-3β Protein Kinase 450 5 CHIR-99021
CDK2 Protein Kinase 1,800 12 Dinaciclib
Mnk1 Protein Kinase >10,000 2.5 eFT508
PDE4D Phosphodiesterase 2,500 10 Roflumilast
H1 Receptor GPCR 850 1.5 Mepyramine
M1 Muscarinic Receptor GPCR >10,000 2 Pirenzepine

| hERG Channel | Ion Channel | >10,000 | 30 | E-4031 |

Interpretation of Results:

  • Selectivity Window: Compound M demonstrates a 30-fold selectivity for its primary target, Kinase Alpha, over the known benzofuran off-target GSK-3β (450 nM / 15 nM). A selectivity window of >100-fold is often desired, so this 30-fold window warrants further investigation in cellular models.

  • Favorable Profile: The compound shows excellent selectivity (>120-fold) against CDK2 and weak to no activity against Mnk1, PDE4D, the M1 receptor, and the critical hERG channel, which is a positive safety indicator.[7]

  • Histamine H1 Interaction: The sub-micromolar activity at the Histamine H1 receptor (Ki = 850 nM) is a potential liability that could predict off-target effects like sedation. This interaction would need to be monitored in subsequent preclinical safety studies.

Part 4: Key Experimental Protocols

The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols.[9] Below are detailed, step-by-step methodologies for the key assays described.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays like the ADP-Glo™ system and is used to determine the IC50 value of an inhibitor.[18][19]

Objective: To measure the dose-dependent inhibition of a specific kinase by quantifying ATP consumption.

Materials:

  • Kinase of interest (e.g., GSK-3β)

  • Kinase-specific substrate peptide

  • ATP, MgCl2

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test Compound (Compound M) and Control inhibitor

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound M in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of a 2.5X kinase/substrate mixture (prepared in kinase assay buffer).

    • Causality: Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated.

  • Initiate Kinase Reaction:

    • Add 2 µL of a 2.5X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay (Filtration-Based)

This protocol outlines the determination of a compound's binding affinity (Ki) for a membrane-bound receptor.[20][22]

Objective: To measure the ability of a test compound to compete with a known radioligand for binding to a specific receptor.

Materials:

  • Cell membrane preparation expressing the receptor of interest (e.g., Histamine H1)

  • Radioligand (e.g., [³H]-Mepyramine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)

  • Test Compound (Compound M)

  • Non-specific binding (NSB) competitor (a high concentration of an unlabeled ligand, e.g., 10 µM Mepyramine)

  • 96-well glass fiber filter plates

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-Specific Binding (NSB competitor), and a 10-point concentration curve for the test compound.

  • Incubation:

    • To each well, add 50 µL of assay buffer or the appropriate concentration of test compound/NSB competitor.

    • Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • Add 100 µL of the cell membrane preparation to initiate the binding reaction.

    • Causality: Incubate the plate at room temperature for 90 minutes with gentle shaking to allow the binding to reach equilibrium.[20]

  • Filtration and Washing:

    • Rapidly harvest the contents of the plate onto the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

  • Signal Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well and seal the plate.

    • Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 5: Visualizing a Potential Off-Target Consequence

Understanding the potential downstream effects of an off-target interaction is crucial. As our hypothetical data showed, Compound M has moderate activity against GSK-3β, a key regulator of numerous cellular processes.[13] The following diagram illustrates how unintended inhibition of GSK-3β could impact cell survival pathways.

G cluster_pathway GSK-3β Signaling Pathway Akt Akt (Survival Signal) GSK3b GSK-3β Akt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation XIAP XIAP (Anti-apoptotic) BetaCatenin->XIAP Promotes Transcription Apoptosis Apoptosis XIAP->Apoptosis Inhibits CompoundM Compound M (Off-Target) CompoundM->GSK3b Unintended Inhibition

Caption: Potential impact of off-target GSK-3β inhibition by Compound M.

As shown, GSK-3β normally promotes the degradation of β-catenin. Off-target inhibition of GSK-3β by Compound M could lead to the stabilization and accumulation of β-catenin, which in turn upregulates anti-apoptotic proteins like XIAP.[13] While this may be beneficial in some contexts, it could also promote survival in cancer cells, highlighting the complex and context-dependent nature of off-target effects.

Conclusion

This guide outlines a systematic, industry-standard approach to characterizing the cross-reactivity profile of a novel compound, this compound. By combining literature-based prediction with a tiered experimental strategy, researchers can efficiently identify and quantify potential off-target interactions. The hypothetical data presented herein demonstrates how to build a comparative selectivity profile, a critical dataset for making informed decisions about a compound's future development. Thoroughly investigating cross-reactivity is a cornerstone of modern drug discovery, ultimately leading to the development of safer and more effective medicines.[5][6]

References

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling. [Link]

  • Bowes, J., Brown, A.J., Hamon, J. et al. In vitro safety pharmacology profiling: what else beyond hERG?. Nature Reviews Drug Discovery. [Link]

  • ChemPartner. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. [Link]

  • Buckley, G., Cooper, N., Dyke, H.J., et al. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. Reactivity of Benzofuran Derivatives. Synthetic Communications. [Link]

  • Zahoor, A. F., et al. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. RSC Publishing. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. [Link]

  • Sittampalam, G.S., et al. Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • ResearchGate. The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. [Link]

  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • Wang, M., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Adriaenssens, E. In vitro kinase assay. protocols.io. [Link]

  • Al-Warhi, T., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Zahoor, A. F., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Li, D., et al. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry. [Link]

  • Kim, M. K., et al. Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Allergy, Asthma & Immunology Research. [Link]

  • Pichler, W. J. Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. [Link]

  • Ben Said, B., et al. Drug reintroduction testing and beta-lactam hypersensitivity in children: Protocols and results, a 12-year experience. Allergologie. [Link]

  • National Institutes of Health. Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. [Link]

  • Greenhawt, M., et al. Drug Allergy: A 2022 Practice Parameter Update. Journal of Allergy and Clinical Immunology. [Link]

  • Gebeş-Alperen, B., et al. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Molecules. [Link]

  • Gaisina, I. N., et al. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry. [Link]

  • MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]

  • Wujec, M., et al. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • ResearchGate. Novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide Derivatives: Synthesis and Biological Investigation. [Link]

  • University of Pretoria. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. [Link]

Sources

Benchmarking "Methyl 2-(7-methoxybenzofuran-3-yl)acetate" Against Standard Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, making them a focal point in drug discovery.[2][3][4] This guide provides an in-depth comparative analysis of a specific derivative, "Methyl 2-(7-methoxybenzofuran-3-yl)acetate," against well-established standard compounds in key therapeutic areas. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this compound, supported by detailed experimental protocols and illustrative data.

Comparative Analysis I: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous pathologies, and the search for novel anti-inflammatory agents remains a priority. Benzofuran derivatives have shown promise in modulating inflammatory pathways.[5] Here, we benchmark "this compound" against the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its inhibition is a primary target for many anti-inflammatory drugs.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" and Diclofenac against human recombinant COX-2.

Methodology:

  • Preparation of Reagents:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Colorimetric probe.

    • Test compounds ("this compound" and Diclofenac) dissolved in DMSO.

  • Assay Procedure:

    • A 96-well plate is used for the assay.

    • Add 10 µL of various concentrations of the test compounds or standard (Diclofenac) to the wells.

    • Add 10 µL of the COX-2 enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Stop the reaction after 5 minutes and measure the absorbance at 590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the concentration to determine the IC50 value.

Comparative Data: COX-2 Inhibition
CompoundIC50 (µM) against COX-2
This compound5.8
Diclofenac (Standard)0.9

Discussion:

The hypothetical data suggest that "this compound" exhibits moderate inhibitory activity against the COX-2 enzyme. While not as potent as the standard, Diclofenac, this level of activity warrants further investigation. The mechanism of action is likely related to the ability of the benzofuran core to interact with the active site of the COX-2 enzyme, a characteristic observed in other benzofuran-based anti-inflammatory agents.[4]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

Comparative Analysis II: Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. The benzofuran scaffold has been identified as a promising starting point for the synthesis of compounds with potent antibacterial and antifungal properties.[1][7] We compare "this compound" with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[8]

Objective: To determine the MIC of "this compound" and Ciprofloxacin against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)
This compound1632
Ciprofloxacin (Standard)0.50.015

Discussion:

The hypothetical results indicate that "this compound" possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, albeit at higher concentrations than Ciprofloxacin. The activity against S. aureus is more pronounced. The mechanism of action for benzofuran-based antimicrobials is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[7]

Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for the broth microdilution assay.

Comparative Analysis III: Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of significant therapeutic interest.[9] Certain benzofuran derivatives have demonstrated neuroprotective properties.[3] Here, we evaluate "this compound" against Trolox, a vitamin E analog and a standard antioxidant, in a cell-based neurotoxicity assay.

Experimental Protocol: MTT Assay for Neuroprotection against Oxidative Stress

The MTT assay is a colorimetric method used to assess cell viability.[9]

Objective: To evaluate the ability of "this compound" and Trolox to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds or Trolox for 2 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to a neurotoxic concentration of H₂O₂ for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the EC50 (half-maximal effective concentration) for neuroprotection.

Comparative Data: Neuroprotective Effect
CompoundEC50 (µM) for Neuroprotection
This compound12.5
Trolox (Standard)25.0

Discussion:

The hypothetical data suggest that "this compound" exhibits a notable neuroprotective effect against oxidative stress, appearing more potent than the standard antioxidant Trolox in this model. The neuroprotective mechanism of benzofurans may involve multiple pathways, including the scavenging of reactive oxygen species (ROS) and modulation of apoptotic signaling cascades.[9][10]

Logical Relationship: Neuroprotection Assay

Neuroprotection_Logic SH-SY5Y Cells SH-SY5Y Cells Pre-treatment Pre-treatment SH-SY5Y Cells->Pre-treatment H2O2 Induction H2O2 Induction Pre-treatment->H2O2 Induction MTT Assay MTT Assay H2O2 Induction->MTT Assay Cell Viability Cell Viability MTT Assay->Cell Viability

Caption: Logical flow of the neuroprotection experiment.

Conclusion

References

  • The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals - Benchchem.
  • 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorg Med Chem Lett. 2000 Sep 18;10(18):2137-40.
  • Benzofuran – Knowledge and References - Taylor & Francis.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
  • Important benzofurans as pharmaceutical agents. - ResearchGate.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
  • 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors - RSC Publishing.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative.
  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC.
  • 2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.
  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC.
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate.
  • In vitro neurology assays - InnoSer.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
  • Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects - Benchchem.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH.
  • In Vitro Antimicrobials - Pharmacology Discovery Services.
  • Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - NIH.
  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI.
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury - Spandidos Publications.
  • The Role of Methyl 2-(benzofuran-2-yl)acetate in the Development of Novel Antimicrobial Agents: A Technical Guide - Benchchem.
  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing - MDPI.
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC - PubMed Central.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov.
  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.

Sources

In vivo efficacy of "Methyl 2-(7-methoxybenzofuran-3-yl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of Benzofuran Derivatives

The benzofuran scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, attracting significant attention from researchers in drug discovery.[1][2] This guide provides a comparative analysis of the in vivo efficacy of various benzofuran derivatives across key therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. While specific in vivo data for "Methyl 2-(7-methoxybenzofuran-3-yl)acetate" derivatives are not extensively documented in publicly available literature, this guide will explore the broader class of benzofuran compounds for which robust in vivo experimental data exists. Our focus will be on the experimental design, quantitative outcomes, and the mechanistic rationale behind the observed efficacy, offering valuable insights for researchers and drug development professionals.

In Vivo Anticancer Efficacy of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[3][4] In vivo studies, primarily using xenograft models, have validated the therapeutic potential of these compounds. The choice of a xenograft model is critical; it involves implanting human cancer cells into immunocompromised mice, allowing for the direct assessment of a compound's antitumor activity on a human-derived tumor in a living system.[5]

Comparative Efficacy of Anticancer Benzofuran Derivatives

The in vivo performance of several lead compounds from different studies is summarized below. These studies showcase the versatility of the benzofuran scaffold in targeting diverse cancer-related pathways, from histone demethylases to tubulin polymerization.

CompoundDerivative ClassCancer ModelDosing RegimenKey Efficacy EndpointResultReference
17i LSD1 InhibitorH460 XenograftNot SpecifiedTumor GrowthRobust antitumor efficacy without significant side effects[6]
43f 2-AminobenzofuranSyngeneic Mouse TumorNot SpecifiedAntiproliferative ActivityPotent in vivo antitumor effect with low toxicity in normal cells[3][7]
S6 Aurora B Kinase InhibitorQGY-7401 Liver Cancer Xenograft100 mg/kgTumor Growth Inhibition64% Tumor Growth Inhibition[5]
12 Combretastatin AnalogueSiHa and HeLa XenograftsNot SpecifiedGrowth InhibitionPotent inhibition, induced G2/M phase arrest and apoptosis[3]
Experimental Protocol: Xenograft Tumor Model

This protocol provides a standardized workflow for assessing the in vivo anticancer efficacy of a benzofuran derivative.[5] The self-validating nature of this protocol lies in the inclusion of both vehicle control and positive control groups, which establish the baseline tumor growth and the efficacy of a standard-of-care drug, respectively.

Materials:

  • Human cancer cell line (e.g., H460, MCF-7, PC-3)

  • Female athymic nude mice (4-6 weeks old)

  • Appropriate cell culture medium and supplements

  • Matrigel (optional, for enhanced tumor take-rate)

  • Test compound (benzofuran derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells in the recommended medium until they reach the logarithmic growth phase. Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice regularly until the tumors reach a palpable volume (e.g., 100-150 mm³). Randomize the mice into treatment groups (n=6-8 per group): Vehicle Control, Test Compound (multiple dose levels), and Positive Control.

  • Dosing: Administer the test compound, vehicle, or positive control drug according to the planned schedule (e.g., daily, once every two days) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Visualization of Experimental Workflow and a Key Signaling Pathway

The following diagrams illustrate the xenograft workflow and the role of Lysine-Specific Demethylase 1 (LSD1), a target for some benzofuran derivatives.[6]

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to ~100-150 mm³ randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Compound Administration randomization->dosing monitoring 6. Tumor Volume Measurement dosing->monitoring endpoint 7. Study Endpoint & Tumor Excision monitoring->endpoint data_analysis 8. Data Analysis (TGI, etc.) endpoint->data_analysis

Caption: Workflow for a typical in vivo xenograft study.

LSD1_Pathway LSD1 LSD1 (Lysine-Specific Demethylase 1) Gene_Repression Target Gene Repression LSD1->Gene_Repression leads to H3K4me1_2 Histone H3 (H3K4me1/2) H3K4me1_2->LSD1 demethylation Tumor_Growth Tumor Growth & Proliferation Gene_Repression->Tumor_Growth promotes Benzofuran_17i Benzofuran Derivative (e.g., Compound 17i) Benzofuran_17i->LSD1 inhibits

Caption: Inhibition of the LSD1 pathway by benzofuran derivatives.

In Vivo Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, often in rodent models of acute inflammation.[8][9] The carrageenan-induced paw edema model is a classic and reliable method for screening potential anti-inflammatory drugs. It mimics the signs of acute inflammation, and the reduction in paw swelling is a direct measure of a compound's efficacy.[8]

Comparative Efficacy of Anti-inflammatory Benzofuran Derivatives

The following table compares the in vivo anti-inflammatory activity of iodobenzofuran derivatives to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac.[8]

CompoundDerivative ClassAnimal ModelTime Post-CarrageenanEdema Inhibition (%)Reference
2b IodobenzofuranWistar Rat1.5 hours> Diclofenac[8]
2c IodobenzofuranWistar Rat1.5 hours> Diclofenac[8]
Diclofenac Standard NSAIDWistar Rat1.5 hoursStandard[8]

Notably, compounds 2b and 2c demonstrated higher rates of inhibition than diclofenac in the early phases of inflammation.[8] This suggests a rapid onset of action, which is a desirable characteristic for an anti-inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details the steps to evaluate the anti-inflammatory effects of benzofuran derivatives.

Materials:

  • Wistar albino rats (150-200g)

  • Test compound (benzofuran derivative)

  • Vehicle (e.g., 2% gum acacia)

  • Reference drug (e.g., Phenylbutazone or Diclofenac)

  • 1% w/v carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Fast the animals overnight before the experiment. Divide them into control and treatment groups.

  • Compound Administration: Administer the test compound, vehicle, or reference drug orally (e.g., 100 mg/kg) one hour before inducing inflammation.[9]

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement Post-Induction: Measure the paw volume at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after the carrageenan injection.[8]

  • Calculation of Edema and Inhibition: Calculate the percentage of edema at each time point relative to the initial paw volume. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Visualization of the Inflammatory Pathway

The diagram below shows the mechanism of carrageenan-induced inflammation and the targets of anti-inflammatory drugs.

Inflammation_Pathway Carrageenan Carrageenan Injection Cell_Damage Cellular Damage & Release of Mediators Carrageenan->Cell_Damage Phospholipase_A2 Phospholipase A2 Cell_Damage->Phospholipase_A2 activates Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid produces COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediate Benzofuran Benzofuran Derivatives Benzofuran->COX_Enzymes inhibit

Caption: Mechanism of carrageenan-induced inflammation.

In Vivo Neuroprotective Efficacy

Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need. Benzofuran derivatives have shown promise as neuroprotective agents by targeting mechanisms such as oxidative stress and neuroinflammation.[2][10] In vivo models that mimic cognitive deficits are crucial for evaluating the therapeutic potential of these compounds.

One such model involves the intracerebroventricular injection of streptozotocin (STZ), which induces cognitive impairment, providing a relevant platform to test for neuroprotective and cognitive-enhancing effects.[10]

Comparative Efficacy of Neuroprotective Benzofuran Derivatives

A study on the benzofuran-containing organoselenium compound, TFSeB, demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease.[10]

CompoundAnimal ModelBehavioral TestKey Efficacy EndpointResultReference
TFSeB STZ-induced cognitive deficit in miceObject Recognition Test (ORT)Discrimination Index (DI)Reversal of memory impairment, comparable to Memantine[10]
TFSeB STZ-induced cognitive deficit in miceBiochemical AssayMAO-B ActivityReduction of elevated MAO-B activity[10]
TFSeB STZ-induced cognitive deficit in miceBiochemical AssayAChE ActivityNormalization of increased AChE activity[10]

The ability of TFSeB to not only reverse behavioral deficits but also modulate key enzymatic activities (MAO-B and AChE) highlights its multi-target potential in treating neurodegenerative disorders.[10]

Experimental Protocol: Object Recognition Test (ORT)

This protocol outlines a common behavioral test to assess learning and memory in rodents.

Materials:

  • Open-field arena

  • Two different sets of objects (e.g., small blocks, plastic toys)

  • Video tracking software

  • Test animals (mice) treated with the benzofuran derivative, vehicle, or a reference drug.

Procedure:

  • Habituation: Individually place each mouse in the empty open-field arena for 5-10 minutes to allow it to acclimate to the environment. Repeat for 2-3 days.

  • Training/Familiarization Phase (T1): Place two identical objects in the arena. Allow the mouse to explore the objects and the arena for a set period (e.g., 10 minutes).

  • Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration behavior for 5-10 minutes.

  • Data Analysis: Measure the time spent exploring the novel object versus the familiar object. Calculate the Discrimination Index (DI) as: DI = (Time exploring novel - Time exploring familiar) / (Total exploration time). A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Visualization of Behavioral Assessment Workflow

The following diagram illustrates the workflow for the Object Recognition Test.

ORT_Workflow Habituation Day 1-2: Habituation to Empty Arena Training Day 3 (T1): Familiarization with Two Identical Objects Habituation->Training Interval Retention Interval (1h or 24h) Training->Interval Test Day 3/4 (T2): Exploration with One Familiar & One Novel Object Interval->Test Analysis Data Analysis: Calculate Discrimination Index (DI) Test->Analysis

Caption: Workflow for the Object Recognition Test (ORT).

Conclusion and Future Perspectives

The in vivo studies presented in this guide underscore the significant therapeutic potential of the benzofuran scaffold across multiple disease areas. Derivatives have demonstrated robust efficacy in validated animal models of cancer, inflammation, and neurodegenerative disorders. The success of these compounds is often linked to their ability to interact with key biological targets, such as enzymes and receptors involved in disease progression.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical candidates. Furthermore, exploring novel derivatives of the "this compound" core structure, guided by the structure-activity relationships gleaned from the broader benzofuran class, could lead to the discovery of new and potent therapeutic agents.

References

  • Design, synthesis and biological evaluation of novel benzofuran deriv
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety.PubMed Central.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi
  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide deriv
  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses.PubMed Central.
  • In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers.BenchChem.
  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies.PubMed.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.MDPI.
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease.PubMed Central.
  • Anticancer therapeutic potential of benzofuran scaffolds.PubMed Central.
  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation.International Journal of Basic & Clinical Pharmacology.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity.
  • Anticancer therapeutic potential of benzofuran scaffolds.RSC Publishing.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.MDPI.

Sources

A Comparative Guide to the Enantiomeric Separation and Bioactivity of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and toxicity. This guide provides an in-depth technical comparison of the enantiomeric separation and potential biological activity of the novel compound, methyl 2-(7-methoxybenzofuran-3-yl)acetate.

As a benchmark for performance and to ground our analysis in established principles, we will compare its projected characteristics with two well-documented chiral non-steroidal anti-inflammatory drugs (NSAIDs): Naproxen and Ketoprofen. This guide is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to approach the chiral resolution and functional characterization of this promising benzofuran derivative.

The Significance of Chirality in Benzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The introduction of a stereocenter, as in the case of this compound, necessitates the separation and individual evaluation of its enantiomers. It is a well-established principle that the therapeutic action of many chiral drugs resides primarily in one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects[3].

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The direct separation of enantiomers using chiral stationary phases (CSPs) is the most widely employed and effective method in pharmaceutical analysis[4][5]. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a diverse range of chiral compounds, including those with structures analogous to our target molecule[6][7].

Proposed Chiral HPLC Protocol for this compound

Based on established methodologies for the separation of chiral acids and esters, a robust chiral HPLC method for the enantiomeric resolution of this compound is proposed below. This protocol is designed to be a validated, self-consistent system for achieving baseline separation of the (R)- and (S)-enantiomers.

Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

Chiral Stationary Phase: A polysaccharide-based CSP is the logical choice. A column such as Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) is recommended due to its proven efficacy in separating a wide range of racemates in reversed-phase mode[6].

  • Column: Lux Cellulose-2 (4.6 x 250 mm, 3 µm)

  • Rationale: Polysaccharide-based CSPs provide a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for effective chiral recognition[7]. The reversed-phase mode offers compatibility with mass spectrometry and uses less hazardous solvents compared to normal-phase chromatography[6].

Mobile Phase: A simple mobile phase of acetonitrile and water with a suitable acidic or basic modifier is proposed.

  • Composition: Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid.

  • Rationale: The ratio of acetonitrile to water can be adjusted to optimize retention times and resolution. Formic acid is added to improve peak shape and is compatible with mass spectrometry detection[8].

Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 25°C (Ambient)Temperature can influence enantioselectivity; starting at ambient is a standard practice.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection Wavelength 254 nmBenzofuran derivatives typically exhibit strong UV absorbance at this wavelength.

Expected Chromatographic Performance:

ParameterTarget Value
Resolution (R_s) > 1.5
Tailing Factor (T) 0.9 - 1.2
Theoretical Plates (N) > 2000
Comparative Chiral Separation Data

The following table presents the proposed separation parameters for this compound alongside established methods for Naproxen and Ketoprofen, illustrating the commonality in approach for these types of chiral molecules.

CompoundChiral Stationary PhaseMobile PhaseReference
This compound (Proposed) Lux Cellulose-2Acetonitrile/Water with 0.1% Formic AcidN/A
Ketoprofen Chiralcel OJ-R (cellulose tris(4-methylbenzoate))Acetonitrile/0.02 M Perchlorate Buffer (pH 2.0)/Methanol (60:15:25)[9]
Naproxen Not specifiedNot specified[10]

Comparative Analysis of Biological Activity: Anti-Inflammatory Potential

Many benzofuran derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[11][12][13]. The differential inhibition of COX-1 and COX-2 is a key factor in the efficacy and side-effect profile of NSAIDs.

Proposed Cyclooxygenase (COX) Inhibition Assay Protocol

To evaluate the enantioselective anti-inflammatory activity of this compound, a well-established in vitro COX inhibition assay is recommended.

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • PGE2 EIA Kit

  • Test compounds: (R)- and (S)-methyl 2-(7-methoxybenzofuran-3-yl)acetate, racemic mixture, and reference compounds (Naproxen, Ketoprofen)

Procedure:

  • Pre-incubate the respective enzyme (COX-1 or COX-2) with a range of concentrations of the test compounds or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit.

  • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative IC50 Data for COX-1 and COX-2 Inhibition

The following table presents hypothetical IC50 values for the enantiomers of this compound, alongside the known activities of Naproxen and Ketoprofen enantiomers. This comparison will highlight the potential for stereoselective COX inhibition.

CompoundEnantiomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound (Hypothetical) (S)-enantiomer50.510N/A
(R)-enantiomer50105N/A
Ketoprofen (S)-enantiomer~0.3~0.9~0.33[14]
(R)-enantiomer>100>100N/A[14]
Naproxen (S)-enantiomer~5~15[15]
(R)-enantiomerInactiveInactiveN/A[16]

Interpretation of Comparative Data:

The hypothetical data for this compound suggests that the (S)-enantiomer is a more potent and selective inhibitor of COX-2 compared to the (R)-enantiomer. This profile is desirable for an anti-inflammatory agent as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

In comparison, (S)-Ketoprofen is a potent but non-selective COX inhibitor, while (S)-Naproxen shows some selectivity for COX-2. The (R)-enantiomers of both Ketoprofen and Naproxen are significantly less active or inactive as anti-inflammatory agents[14][16][17]. This underscores the critical importance of enantiomeric separation to isolate the therapeutically active isomer.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of the experimental design and the underlying principles of chiral recognition and biological activity.

Caption: Experimental workflow for enantiomeric separation and activity testing.

G cluster_0 Chiral Recognition Mechanism cluster_1 Mechanism of Anti-Inflammatory Action Enantiomer Enantiomer Diastereomeric_Complex Transient Diastereomeric Complex Enantiomer->Diastereomeric_Complex Interaction CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Diastereomeric_Complex Binding Active_Enantiomer Active Enantiomer COX_Enzyme COX Enzyme Active_Enantiomer->COX_Enzyme Binding to Active Site Inhibition Inhibition of Prostaglandin Synthesis COX_Enzyme->Inhibition Blocks Catalysis

Caption: Key mechanistic principles of chiral separation and biological activity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach to the enantiomeric separation and biological evaluation of this compound. By leveraging established chiral HPLC methodologies with polysaccharide-based stationary phases and employing a standard COX inhibition assay, researchers can effectively characterize the stereoselective properties of this novel compound.

The comparison with well-known chiral NSAIDs like Naproxen and Ketoprofen provides a valuable framework for interpreting the experimental data and assessing the therapeutic potential of the individual enantiomers. The hypothetical data presented herein suggests that the (S)-enantiomer of this compound may possess a favorable anti-inflammatory profile with potential for improved safety.

Future research should focus on the practical implementation of the proposed protocols, followed by more extensive in vivo studies to confirm the anti-inflammatory efficacy and pharmacokinetic profiles of the separated enantiomers. Such a rigorous, stereospecific approach is paramount in the development of safer and more effective therapeutic agents.

References

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separations: Methods and Protocols. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Hyun, M. H. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • MDPI. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • PubMed. (1995). [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications]. Retrieved from [Link]

  • PubMed Central. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of enantiomers of ketoprofen by HPLC: A review. Retrieved from [Link]

  • PubMed. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Retrieved from [Link]

  • PubMed. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Retrieved from [Link]

  • ACS Publications. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. Retrieved from [Link]

  • DergiPark. (n.d.). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory effect of benzofuran compound on cyclooxygenase. Retrieved from [Link]

  • PubMed. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. Retrieved from [Link]

  • Dove Medical Press. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of R(−)-naproxen and S(+)-naproxen and the corresponding enantiomeric fractions in soil microcosms spiked with individual naproxen enantiomers. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Oxford Academic. (1998). HPLC on Chiralcel OJ-R for Enantiomer Separation and Analysis of Ketoprofen, from Horse Plasma, as the 9-Aminophenanthrene Derivative. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

  • PubMed. (2019). Evaluating the Enantiospecific Differences of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using an Ecotoxicity Bioassay Test Battery. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • N.A. (n.d.). Nature of naproxen enantiomers medicinal activity difference. Study by using model systems and modern physical methods. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application; it is a matter of paramount importance for ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and systematic approach to its disposal based on the known profiles of related chemical structures.

Guiding Principles: Safety, Compliance, and Environmental Responsibility

The disposal of any chemical waste, including this compound, is governed by a stringent regulatory framework designed to protect both individuals and the environment. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] This "cradle-to-grave" system mandates the tracking of hazardous waste from its generation to its final disposal.[2] A critical first step in this process is the hazardous waste determination.[1][3][4][5]

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be adopted. This involves assessing the potential hazards based on its structural components: the benzofuran core and the methyl acetate functional group. Benzofuran itself has been shown to be carcinogenic in animal studies and can be metabolized into reactive intermediates.[6] Furthermore, some substituted benzofurans have demonstrated cytotoxic effects.[7] The methoxy group and the acetate ester are less likely to impart acute toxicity, but the overall profile of the molecule suggests it should be handled as a potentially hazardous substance.

Therefore, until specific toxicological data becomes available, this compound waste should be treated as hazardous.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with a potentially irritating or toxic substance.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection May be required if handling powders or aerosols.Consult your institution's Environmental Health and Safety (EHS) office.
Step 2: Waste Segregation at the Source

Proper segregation is crucial to prevent dangerous chemical reactions.[1]

  • Designated Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep it separate from strong oxidizing agents, strong acids, and strong bases.[8]

  • Solid vs. Liquid: If you have both solid and liquid waste containing this compound, use separate, clearly labeled containers for each.

Step 3: Labeling the Waste Container

Accurate and thorough labeling is a legal requirement and essential for safety.[1] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The approximate concentration and volume.

  • The date the first drop of waste was added to the container (the "accumulation start date").

  • The primary hazards (based on our conservative assessment): "Toxic," "Irritant."

  • Your name, laboratory, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas.[1]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of spills.

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.

Step 5: Arranging for Disposal
  • Contact EHS: Once your waste container is full or you have no further use for the compound, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely. This documentation is a critical part of the "cradle-to-grave" tracking system.[2]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_spill Contingency Start Waste Generation PPE Wear Appropriate PPE Start->PPE Spill Spill Occurs Start->Spill Segregation Segregate Waste (Dedicated Container) PPE->Segregation Labeling Label Container as Hazardous Waste Segregation->Labeling Storage Store in SAA Labeling->Storage Container_Full Container Full? Storage->Container_Full EHS_Contact Contact EHS for Pickup Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Segregation Container_Full->Storage No Container_Full->EHS_Contact Yes

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your EHS office.

  • Small Spills: For small, manageable spills, and if you are trained to do so:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbent material in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Conclusion

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. Identifying Hazardous Waste In Your Laboratory. Retrieved from [Link]

  • Indiana Department of Environmental Management. (2014). Understanding the Hazardous Waste Determination Process. Retrieved from [Link]

  • Arcwood Environmental. What are P and U Listed Wastes?. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Hazardous Waste Determination. Retrieved from [Link]

  • Texas Commission on Environmental Quality. Waste Designation Decision Matrix - P and U Listed Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590462, 7-Methoxybenzofuran. Retrieved from [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • ChemBK. methyl 2-(7-hydroxybenzofuran-3-yl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E, 64(Pt 9), o1711. Retrieved from [Link]

  • Asadi, M., et al. (2013). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Research in Pharmaceutical Sciences, 8(4), 263–269.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10799566, Methyl 2-(2-acetyl-1-benzofuran-7-yl)acetate. Retrieved from [Link]

  • MDPI. (2020). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2020(3), M1144.
  • Shimosako, S., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 243-252.

Sources

Comprehensive Safety and Handling Guide for Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl 2-(7-methoxybenzofuran-3-yl)acetate. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing self-validating systems for handling this chemical compound.

Hazard Assessment and Core Principles

This compound is a member of the benzofuran and acetate ester chemical families. While specific toxicity data for this compound is limited, related structures suggest potential hazards that necessitate careful handling. Benzofuran itself is classified as a possible carcinogen, and acetate esters can cause irritation to the eyes, skin, and respiratory tract.[6][7][8] Therefore, a cautious approach is warranted, assuming the compound may possess similar hazardous properties.

The foundational principle of this guide is adherence to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP).[3][4] This plan should be tailored to the specific hazards present in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is the final and most tangible barrier between the researcher and potential chemical exposure.[9][10] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[9][11]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber), double-gloved.Thicker gloves generally offer better protection. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[9]
Body Protection A long-sleeved, seamless laboratory coat with tight-fitting cuffs.This minimizes skin exposure. The coat should be buttoned completely. For larger quantities or procedures with a higher risk of splashing, chemically resistant coveralls ("bunny suits") are recommended.[11]
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.Inhalation of vapors is a primary route of exposure. A properly functioning chemical fume hood is the preferred engineering control to minimize vapor concentrations in the breathing zone.[11]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) Assess_Hazards Assess Hazards (Review SDS/Literature) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_Gown 1. Gown/Coverall Select_PPE->Don_Gown Don_Respirator 2. Respirator (if required) Don_Gown->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves (Double) Don_Goggles->Don_Gloves Handle_Chemical Handle Chemical in Fume Hood Don_Gloves->Handle_Chemical Ready for Work Doff_Outer_Gloves 1. Outer Gloves Handle_Chemical->Doff_Outer_Gloves Work Complete Doff_Gown 2. Gown/Coverall Doff_Outer_Gloves->Doff_Gown Doff_Goggles 3. Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Inner_Gloves 4. Inner Gloves Doff_Goggles->Doff_Inner_Gloves Doff_Respirator 5. Respirator Doff_Inner_Gloves->Doff_Respirator Wash_Hands Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Operational Plan: Safe Handling and Storage

Safe handling and storage practices are critical to preventing accidental exposure and maintaining the integrity of the compound.

  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Designate a specific area within a certified chemical fume hood for the procedure.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before moving it.

  • Grounding: When transferring the substance, ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source for flammable vapors.[12][13][14]

  • Aliquotting: Use only non-sparking tools for transfers.[12][13] Avoid generating aerosols or dust.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[15] Decontaminate all surfaces and equipment used.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][16]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[12][13][16]

  • Store in a locked cabinet or other secure location to restrict access.[12][17]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.

  • Original Containers: Whenever possible, leave the chemical in its original container.[12]

  • Waste Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • No Mixing: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[12]

  • All waste, including empty containers and contaminated PPE, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.

Disposal_Workflow Start Start Chemical_Use Chemical Use Complete Start->Chemical_Use Segregate_Waste Segregate Waste (Chemical, Contaminated PPE, Empty Containers) Chemical_Use->Segregate_Waste Label_Waste Label Waste Container (Contents & Hazards) Segregate_Waste->Label_Waste Store_Waste Store in Designated Hazardous Waste Area Label_Waste->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS End End Contact_EHS->End

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[18][19]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[18][20]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]
Spill Evacuate the area. If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[15][18] For large spills, contact your institution's EHS department immediately.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014).
  • Chemical Safety Guidelines. The University of New Mexico.
  • Laboratory Safety Guidance - OSHA. U.S. Department of Labor.
  • The OSHA Laboratory Standard - Lab Manager. (2020).
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • 2,3-Benzofuran MSDS - TCI. (2005).
  • Safety Data Sheet - Methyl Acetate. (2019).
  • Methyl acetate - Safety Data Sheet. (2025).
  • Methyl acetate - Penta chemicals. (2025).
  • Ethyl Acetate Hazards and Safety Measures | CloudSDS.
  • Acetate esters (C2-C4): Human health tier II assessment. (2014). Australian Government Department of Health.
  • Methyl 2-(3-methoxyphenyl)acetate - Apollo Scientific. (2023).
  • Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET - Alpha-Tec Systems. (2025).
  • SAFETY DATA SHEET - Methyl acetate. (2009).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services.
  • Material Safety Data Sheet - Cole-Parmer.
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022).
  • Chemical Safety Data Sheet MSDS / SDS - Methyl Benzofuran-3-acetate - ChemicalBook. (2022).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.